Sappanone A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102067-84-5; 104778-14-5 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.267 |
IUPAC Name |
(3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2/b10-5+ |
InChI Key |
KVYZXXBTJHJISR-BJMVGYQFSA-N |
SMILES |
C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Sappanone A?
An In-depth Technical Guide to Sappanone A for Researchers and Drug Development Professionals
Introduction
This compound is a homoisoflavanone, a class of natural phenolic compounds, primarily isolated from the heartwood of Caesalpinia sappan L.[1][2]. This molecule has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties[1][3]. Its multifaceted biological effects are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for therapeutic development in various inflammation-related diseases, cardiovascular conditions, and neurodegenerative disorders[1][4][5]. This document provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a C16-isoflavonoid skeleton. Its chemical identity is well-defined through various analytical techniques.
Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 9817274.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O₅ | [1][3][6] |
| Molecular Weight | 284.26 g/mol | [6][7] |
| IUPAC Name | (3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one | [6][8] |
| SMILES | C1/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)C3=C(O1)C=C(C=C3)O | [6][9] |
| CAS Number | 102067-84-5 | [2][6][7] |
| Appearance | Light yellow to yellow solid | [7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][11] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by modulating several critical signaling pathways. Its primary activities are centered around anti-inflammatory, antioxidant, and anti-apoptotic functions.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and Phosphodiesterase 4 (PDE4)[5][7][12]. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[7][13].
Antioxidant Activity
The antioxidant effects of this compound are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][4]. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[4][10][13]. This action enhances the cellular defense against oxidative stress.
Anti-apoptotic Activity
This compound has demonstrated protective effects against apoptosis, particularly in cardiomyocytes. This is achieved through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/glycogen synthase kinase-3β (GSK3β) signaling pathway, which plays a crucial role in promoting cell survival[1][3][14].
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: NF-κB pathway inhibition by this compound.
Caption: Nrf2 pathway activation by this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.
Table 2: Summary of In Vitro Efficacy of this compound
| Assay/Model | Cell Line | Concentration(s) | Key Findings | Reference(s) |
| Anti-inflammatory Activity | RAW264.7 | 5-30 µM | Dose-dependent inhibition of LPS-induced NO, PGE₂, and IL-6 production. | [7][13] |
| PDE4 Inhibition | Enzyme | Not specified | Remarkable inhibition of PDE4 enzyme activity. | [12][15] |
| Antioxidant Activity (Nrf2/HO-1) | RAW264.7 | 30 µM | Induced HO-1 expression and nuclear translocation of Nrf2. | [13][16] |
| Antioxidant Activity (Lipid Peroxidation) | Mouse lung homogenate | Not specified | Reduced Fe²⁺-induced malondialdehyde (MDA) production. | [12][15] |
| Anti-apoptotic Activity | H9c2 | 5-50 µM | Enhanced cell viability after hypoxia/reoxygenation injury (peak at 25 µM). | [14] |
Table 3: Summary of In Vivo Efficacy of this compound
| Animal Model | Species | Dose(s) | Route | Key Findings | Reference(s) |
| LPS-induced Acute Lung Injury (ALI) | Mice | 25 & 50 mg/kg | i.p. | Significantly reduced levels of TNF-α and total protein in BALF and MPO activity in the lung. | [5][15] |
| LPS-induced Mortality | Mice | 50 mg/kg | i.p. | Protected C57BL/6 mice from LPS-induced mortality. | [13] |
| Myocardial Ischemia-Reperfusion Injury (MIRI) | Rats | 10, 20, & 40 mg/kg | i.p. | Dose-dependently reduced myocardial infarct size and release of CK-MB and LDH. | [4][17] |
| Carbon Tetrachloride (CCl₄)-induced Liver Fibrosis | Mice | 25, 50, & 100 mg/kg | i.p. | Attenuated liver injury, inhibited oxidative stress and apoptosis, and reversed fibrosis. | [18] |
| Diabetic Kidney Disease (DKD) | Mice | Not specified | Not specified | Ameliorated kidney damage, reduced fibrosis markers (TGF-β1, Col-IV) and inflammatory cytokines (IL-1β, TNF-α). | [19] |
Key Experimental Protocols
This section provides detailed methodologies for representative experiments cited in the literature.
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Injury (MIRI) Model
Adapted from Shi et al., 2020.[4][17]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound (SA), dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at doses of 10, 20, or 40 mg/kg one hour prior to heart isolation. Control groups receive the vehicle alone.
-
Heart Isolation and Perfusion: Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus. Hearts are retrogradely perfused with Krebs-Henseleit (K-H) solution at a constant pressure.
-
Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for 30 minutes. This is followed by 120 minutes of reperfusion with K-H solution.
-
Infarct Size Measurement: At the end of reperfusion, the heart is frozen, sliced, and incubated with 1% triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted area remains pale. The infarct size is quantified as a percentage of the total ventricular area using imaging software.
-
Biochemical Analysis: Coronary effluent is collected during reperfusion to measure the activity of cardiac injury markers, such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), using spectrophotometric assay kits.
-
Western Blot Analysis: Ventricular tissue is homogenized to extract proteins. Protein expression levels of key signaling molecules (e.g., Keap1, Nrf2 in cytoplasmic and nuclear fractions, HO-1, NQO1) are determined by Western blotting using specific primary and secondary antibodies.
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
Adapted from Lee et al., 2015.[13]
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 5, 10, 30 µM) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium. A control group without LPS stimulation is also maintained. Cells are incubated for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reaction assay.
-
Cytokine and Prostaglandin Measurement: Levels of IL-6 and PGE₂ in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene and Protein Expression Analysis: Cell lysates are collected for analysis. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is determined at the mRNA level by qRT-PCR and at the protein level by Western blotting.
Conclusion
This compound is a natural homoisoflavanone with a well-characterized chemical structure and significant therapeutic potential. Its ability to concurrently modulate inflammatory (NF-κB) and oxidative stress (Nrf2) pathways makes it a compelling molecule for drug discovery and development. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its efficacy in models of cardiovascular, inflammatory, and metabolic diseases. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate and harness the pharmacological properties of this compound.
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H12O5 | CID 9817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phytochemical: this compound [caps.ncbs.res.in]
- 9. This compound | 102067-84-5 | CEA06784 | Biosynth [biosynth.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | CAS:102067-84-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sappanone A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sappanone A is a homoisoflavanone, a class of phenolic compounds, that has garnered significant interest within the scientific community. Primarily isolated from the heartwood of Caesalpinia sappan L., this molecule has demonstrated a range of promising biological activities. These include anti-inflammatory, antioxidant, antibacterial, antifungal, and melanogenesis-inhibiting properties. Its therapeutic potential is underscored by its ability to modulate key cellular signaling pathways, such as NF-κB and Nrf2/HO-1, which are critical in inflammation and oxidative stress responses. This guide provides an in-depth overview of the natural occurrence of this compound, quantitative data on its presence in its primary source, detailed protocols for its isolation, and a visual representation of its biosynthetic and signaling pathways.
Natural Occurrence
The principal natural source of this compound is the dried heartwood of Caesalpinia sappan L., a medicinal plant commonly known as Sappanwood or Brazilwood, which is distributed in regions of India, including Tamil Nadu, Kerala, Karnataka, Andhra Pradesh, and West Bengal. In addition to C. sappan, this compound has also been identified and isolated from the heartwood of Caesalpinia japonica and Caesalpinia pulcherrima. The presence of this compound, along with other bioactive molecules like brazilin and protosappanin, contributes to the therapeutic properties attributed to these plants in traditional medicine.
Quantitative Analysis of this compound
The concentration of this compound in its natural source can vary depending on geographical location, age of the plant, and the extraction method employed. A study utilizing Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-TQ-MS/MS) has provided quantitative data on the content of this compound in the heartwood of Caesalpinia sappan.
| Compound | Plant Material | Method | Concentration (μg/g of dried material) | Reference |
| This compound | Caesalpinia sappan heartwood | UPLC-TQ-MS/MS | 1.89 | (Wang et al., 2022) |
Isolation and Purification of this compound
The isolation of this compound from Caesalpinia sappan heartwood involves a multi-step process of extraction and chromatographic separation.
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Detailed Experimental Protocol
-
Preparation of Plant Material : The heartwood of Caesalpinia sappan is air-dried and ground into a fine powder.
-
Extraction : The powdered heartwood is subjected to extraction with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the bioactive compounds.
-
Concentration : The resulting methanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Solvent Partitioning : The crude extract is suspended in water and then partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which will contain this compound, is collected and concentrated.
-
Silica Gel Column Chromatography : The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification : Fractions containing this compound are pooled and may require further purification. This is often achieved using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove remaining impurities.
-
Characterization : The final purified compound is identified as this compound through spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Putative Biosynthetic Pathway
This compound, a homoisoflavanone, is synthesized in plants through the phenylpropanoid pathway, which also gives rise to other flavonoids. The pathway involves the condensation of products from the shikimate and acetate pathways.
Sappanone A: A Technical Whitepaper on its Core Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sappanone A, a homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and bone-protective effects, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its molecular mechanisms, supported by experimental data and protocols.
Core Data
| Property | Value | Reference |
| CAS Number | 102067-84-5 | |
| Molecular Formula | C₁₆H₁₂O₅ | [1] |
| Molecular Weight | 284.26 g/mol | [1] |
Anti-inflammatory and Antioxidant Activities
This compound has demonstrated significant anti-inflammatory and antioxidant properties across various in vitro and in vivo models.[1] Its mechanisms of action are primarily centered around the modulation of two key signaling pathways: Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the activation of NF-κB.[2] In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, this compound treatment leads to a dose-dependent reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4] Mechanistically, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene expression.[5]
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][6] this compound treatment has been shown to induce the expression of HO-1, contributing to its antioxidant and anti-inflammatory effects.[6]
Signaling Pathway of this compound in Inflammation and Oxidative Stress
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of sappanchalcone isolated from Caesalpinia sappan L. in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]
- 6. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Sappanone A: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sappanone A is a homoisoflavonoid, a class of natural organic compounds, primarily isolated from the heartwood of Caesalpinia sappan L.[1][2] This plant has a history of use in traditional medicine, and recent scientific investigations have begun to elucidate the pharmacological activities of its constituent compounds. This compound, in particular, has garnered significant attention for its diverse biological effects, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its known biological activities with a focus on key signaling pathways, and detailed experimental protocols for its study.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| IUPAC Name | (3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one | [3] |
| Molecular Formula | C₁₆H₁₂O₅ | [1][3][4][5][6] |
| Molecular Weight | 284.26 g/mol | [3][5][7][6][8] |
| Appearance | Solid | [5] |
| Color | Light yellow to yellow | [5] |
| Purity | ≥98% | [9][10] |
| Solubility | Soluble in DMSO, ethanol, dimethyl formamide, chloroform, dichloromethane, and acetone.[4][9] The solubility in DMSO is approximately 15 mg/ml to 57 mg/mL, in ethanol about 5 mg/ml, and in dimethyl formamide around 20 mg/ml.[9][11] It has limited solubility in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.25 mg/ml.[9] | [4][9][11] |
| Storage | Store as a solid at -20°C.[9] | [9] |
| Stability | Stable for at least 4 years when stored at -20°C.[9] Aqueous solutions are not recommended for storage for more than one day.[9] | [9] |
| UV/Vis λmax | 271, 374 nm | [9] |
| CAS Number | 102067-84-5 | [9][5] |
Biological Activities and Signaling Pathways
This compound exerts a range of biological effects, primarily through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5][12] The primary mechanisms for this activity are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[4][12][13] It also acts as a phosphodiesterase 4 (PDE4) inhibitor, contributing to its anti-inflammatory effects.[14][15]
Antioxidant Activity
The antioxidant effects of this compound are largely attributed to its ability to activate the Nrf2 signaling pathway.[1][16] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][16] this compound also exhibits direct antioxidant capabilities, including scavenging DPPH radicals and chelating iron ions.[14][15]
Key Signaling Pathways
2.3.1. Nrf2 Signaling Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of protective enzymes like HO-1.[2][12][16] This activation can be mediated through upstream kinases such as p38 MAPK, PKC, and PI3K/Akt.[2][11][12][17]
2.3.2. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.[4][18][19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound can suppress this process, in part by inhibiting the phosphorylation of the RelA/p65 subunit.[11][12]
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H12O5 | CID 9817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:102067-84-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:102067-84-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | 102067-84-5 | CEA06784 | Biosynth [biosynth.com]
- 8. This compound | Nrf2 | NF-κB | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound supplier | CAS 102067-84-5 | AOBIOUS [aobious.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sappanone A as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sappanone A, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has emerged as a promising natural compound with significant anti-inflammatory and antioxidant properties. Recent studies have identified its mechanism of action to involve the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's function as a PDE4 inhibitor, detailing its effects on intracellular signaling pathways, presenting available quantitative data, outlining experimental methodologies, and visualizing the molecular interactions and downstream consequences.
Introduction
Chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis are characterized by the dysregulation of inflammatory pathways. Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates inflammation by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and subsequently modulates the activity of various transcription factors, leading to a reduction in the production of pro-inflammatory mediators.[1]
This compound has been identified as a natural PDE4 inhibitor, offering a potential therapeutic avenue for a range of inflammatory conditions.[2] This document serves as a comprehensive resource for understanding the core mechanism of this compound's action as a PDE4 inhibitor.
Quantitative Data on PDE4 Inhibition
The inhibitory potency of this compound against PDE4 has been primarily investigated in the study by Wang et al. (2023), published in the Journal of Ethnopharmacology. While the full text containing the specific IC50 value was not publicly available through the conducted research, this pivotal study confirmed that this compound remarkably inhibits PDE4 enzyme activity.[3][4] Further research is required to delineate its specific inhibitory concentrations (IC50) against the different PDE4 subtypes (A, B, C, and D).
For comparative purposes, the table below includes IC50 values for known PDE4 inhibitors.
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| Roflumilast | PDE4 | ~0.8 | [5] |
| Apremilast | PDE4 | ~74 | [6] |
| Rolipram | PDE4 | ~16 | [6] |
| This compound | PDE4 | Data not publicly available | [3][4] |
Experimental Protocols
This section details the typical methodologies used to characterize this compound as a PDE4 inhibitor.
In Vitro PDE4 Enzyme Inhibition Assay
A common method to determine the direct inhibitory effect of a compound on PDE4 activity is the in vitro enzyme assay.
Principle: This assay measures the hydrolysis of cAMP by recombinant human PDE4 enzyme. The amount of remaining cAMP or the product of hydrolysis (AMP) is quantified to determine the enzyme's activity in the presence and absence of the inhibitor.
Typical Protocol:
-
Reagents and Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, inhibitor compound (this compound), and a detection system (e.g., fluorescence polarization, luminescence, or radioimmunoassay).
-
Procedure:
-
The PDE4 enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a fixed concentration of cAMP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of cAMP or AMP is measured using a suitable detection method.
-
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cell-Based cAMP Measurement Assay
This assay confirms the effect of the inhibitor on intracellular cAMP levels in a cellular context.
Principle: Inflammatory cells (e.g., RAW 264.7 macrophages) are treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce PDE4 activity. The cells are then treated with this compound, and the resulting changes in intracellular cAMP levels are measured.
Typical Protocol:
-
Cell Culture: RAW 264.7 cells are cultured under standard conditions.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response and increase PDE4 activity.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).
-
-
Data Analysis: The fold-change in cAMP levels in this compound-treated cells is compared to that in untreated, LPS-stimulated cells.
Molecular Docking
Computational modeling is employed to predict and visualize the binding interaction of this compound with the active site of the PDE4 enzyme.
Principle: Molecular docking simulations use algorithms to predict the preferred orientation of a ligand (this compound) when bound to a receptor (PDE4) to form a stable complex. This provides insights into the binding mode and the key amino acid residues involved in the interaction.
Typical Protocol:
-
Software: Molecular docking software such as AutoDock, Glide, or GOLD.
-
Procedure:
-
The 3D structure of the PDE4 enzyme is obtained from a protein databank (e.g., PDB).
-
The 3D structure of this compound is generated and optimized.
-
Docking simulations are performed to predict the binding pose of this compound within the active site of PDE4.
-
-
Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the PDE4 active site.[3]
Signaling Pathways and Mechanism of Action
The inhibition of PDE4 by this compound initiates a cascade of intracellular events that ultimately lead to its anti-inflammatory and antioxidant effects.
Core Mechanism: cAMP-PKA Pathway Activation
The primary action of this compound is the inhibition of PDE4, which prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
Caption: this compound inhibits PDE4, leading to increased cAMP and PKA activation.
Downstream Anti-inflammatory Effects via NF-κB Inhibition
The activated PKA can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. While the exact mechanisms of crosstalk can be cell-type specific, a key inhibitory action of PKA is on the transcriptional activity of the p65 subunit of NF-κB.[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: PKA inhibits NF-κB, reducing pro-inflammatory gene expression.
Antioxidant Effects through Nrf2 Activation
The cAMP/PKA pathway can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[10] Activated PKA can promote the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their transcription.
Caption: PKA promotes Nrf2 activation, leading to antioxidant gene expression.
Conclusion
This compound presents a compelling profile as a natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities. Its mechanism of action is centered on the inhibition of PDE4, leading to an accumulation of intracellular cAMP and subsequent activation of PKA. This, in turn, modulates the NF-κB and Nrf2 signaling pathways, resulting in a reduction of pro-inflammatory mediators and an enhancement of the cellular antioxidant defense. Further research, particularly to determine the specific IC50 values for PDE4 subtypes and to conduct preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of inflammatory diseases.
References
- 1. This compound Ameliorates Concanavalin A-induced Immune-Mediated Liver Injury by Regulating M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the NF-kappaB transcriptional activity by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fasting Induces Nuclear Factor E2-Related Factor 2 and ATP-Binding Cassette Transporters via Protein Kinase A and Sirtuin-1 in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Sappanone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sappanone A, a homoisoflavanone isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development. The primary mechanisms of action involve the modulation of the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. By inhibiting pro-inflammatory mediators and enhancing endogenous antioxidant responses, this compound presents a promising natural compound for the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cardiovascular disease.[1] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, necessitating the exploration of novel therapeutic agents.[1] Natural products have historically been a rich source of new drugs, and this compound (SA) has emerged as a promising candidate with potent anti-inflammatory and antioxidant activities.[1][2] This guide delves into the core mechanisms of this compound's anti-inflammatory action, presenting the key experimental evidence and methodologies for its evaluation.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways that regulate the expression of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]
This compound has been shown to inhibit NF-κB activation.[3][4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[3][5] Furthermore, this compound can directly inhibit the phosphorylation of the RelA/p65 subunit of NF-κB at Serine 536, which is crucial for its transcriptional activity.[4][6] This dual inhibition leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and enzymes.[3][4]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7]
This compound has been demonstrated to activate the Nrf2 pathway.[4][7] It promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other Nrf2 target genes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] The induction of HO-1 has potent anti-inflammatory effects, and inhibiting HO-1 activity has been shown to abrogate the anti-inflammatory effects of this compound.[4][7] The activation of the Nrf2/HO-1 axis by this compound contributes significantly to its ability to resolve inflammation and protect against oxidative damage.[7] Studies have also indicated that the p38 mitogen-activated protein kinase (MAPK) pathway is involved in this compound-induced Nrf2 activation and subsequent HO-1 expression.[4][7]
Figure 2: this compound's activation of the Nrf2/HO-1 pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Inhibition of Pro-inflammatory Mediators
| Mediator | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 30 µM | Significant inhibition | [7] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 30 µM | Significant inhibition | [7] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | 25, 50 µM | Dose-dependent reduction | [8] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | 30 µM | Significant inhibition | [7] |
| Interleukin-8 (IL-8) | OA Chondrocytes | IL-1β | 10, 20 µM | Dose-dependent reduction | [5] |
In Vitro Inhibition of Pro-inflammatory Enzymes
| Enzyme | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | LPS | 30 µM | Decreased expression | [7] |
| Cyclooxygenase-2 (COX-2) | RAW 264.7 | LPS | 30 µM | Decreased expression | [7] |
| Phosphodiesterase 4 (PDE4) | - | - | - | Remarkable inhibition | [8] |
In Vivo Anti-inflammatory and Protective Effects
| Animal Model | Condition | This compound Dosage | Outcome | Reference |
| C57BL/6 Mice | LPS-induced mortality | 50 mg/kg | Protected from mortality | [7] |
| Mice | LPS-induced acute lung injury | 25, 50 mg/kg (i.p.) | Reduced TNF-α and total protein in BALF | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection : After cell treatment, collect the cell culture supernatant.
-
Griess Reagent Preparation : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction : In a 96-well plate, mix 100 µL of cell supernatant with 100 µL of Griess reagent.
-
Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Quantification : Determine the nitrite concentration from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Coating : Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking : Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation : Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate : Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition : Wash the plate and add the TMB substrate solution. Incubate until color develops.
-
Stop Reaction : Add a stop solution to terminate the reaction.
-
Measurement : Read the absorbance at 450 nm.
Western Blot Analysis
-
Protein Extraction : Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction : Isolate total RNA from cells using a suitable RNA extraction kit.
-
cDNA Synthesis : Synthesize cDNA from the total RNA using a reverse transcription kit.
-
PCR Amplification : Perform real-time PCR using gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis : Analyze the relative gene expression using the 2-ΔΔCt method.
Figure 3: A representative experimental workflow for in vitro studies.
Conclusion
This compound demonstrates robust anti-inflammatory properties through the dual modulation of the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway. The comprehensive data presented in this guide highlight its potential as a lead compound for the development of novel anti-inflammatory drugs. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound in various inflammatory disease models. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more complex preclinical models, to pave the way for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 6. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
Antioxidant effects of Sappanone A in vitro
An In-Depth Technical Guide to the In Vitro Antioxidant Effects of Sappanone A
Introduction
This compound is a homoisoflavanone derived from the dried heartwood of Caesalpinia sappan L., a plant used in traditional medicine.[1][2] Scientific research has identified this compound as a bioactive compound with a range of pharmacological properties, including potent anti-inflammatory and antioxidant activities.[1][2][3] Its antioxidant effects are attributed to its ability to neutralize free radicals and to modulate endogenous antioxidant defense systems. This technical guide provides a comprehensive overview of the in vitro antioxidant effects of this compound, detailing the experimental evidence, underlying molecular mechanisms, and the protocols used for its evaluation.
In Vitro Antioxidant Activity of this compound
The antioxidant potential of this compound has been substantiated through a variety of in vitro assays that assess its radical scavenging capabilities and its effects on cellular oxidative stress markers.
Direct Radical Scavenging Activity
This compound has demonstrated a significant capacity to directly scavenge free radicals, a key aspect of its antioxidant properties. Studies have shown its effectiveness in neutralizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reducing ferric ions (Fe³⁺).[4][5][6] This activity is crucial in preventing the initiation and propagation of oxidative chain reactions that can lead to cellular damage.
Cellular Antioxidant Effects
Beyond direct radical scavenging, this compound exerts protective effects within cellular models of oxidative stress. It has been shown to mitigate the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][3][7] Concurrently, this compound enhances the activity of key endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][2][3][7] These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying harmful reactive oxygen species.
Data Presentation
The following tables summarize the quantitative data on the in vitro antioxidant effects of this compound from various studies.
Table 1: Radical Scavenging and Reducing Power of this compound
| Assay Type | Method | Key Findings | Reference |
| DPPH Radical Scavenging | Spectrophotometric assay measuring the reduction of DPPH radical. | Showed outstanding ability to scavenge DPPH radicals. | [4][5] |
| Ferric Reducing Power | Assay measuring the reduction of Fe³⁺ to Fe²⁺. | Demonstrated the capacity to reduce Fe³⁺. | [4][5] |
| Iron Chelation | Assay measuring the ability to complex with Fe²⁺. | Effectively complexed with Fe²⁺. | [4][5] |
Table 2: Cellular Antioxidant Activity of this compound
| Cellular Model | Oxidative Stress Inducer | Parameter Measured | Effect of this compound | Reference |
| Ischemic Myocardium | Ischemia-Reperfusion | ROS levels | Significantly decreased | [3] |
| Ischemic Myocardium | Ischemia-Reperfusion | MDA content | Significantly decreased | [3] |
| Ischemic Myocardium | Ischemia-Reperfusion | SOD activity | Enhanced | [3] |
| Ischemic Myocardium | Ischemia-Reperfusion | GSH-Px activity | Enhanced | [3] |
| Mouse Lung Homogenate | Fe²⁺ | MDA production | Reduced | [4][5] |
Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[7]
Studies have shown that this compound induces the nuclear accumulation of Nrf2 and enhances its transcriptional activity.[7][8] This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][9] The activation of the Nrf2/HO-1 pathway by this compound is a critical component of its cellular antioxidant and anti-inflammatory effects.[8][9]
References
- 1. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 2. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Sappanone A: A Potent Inhibitor of Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Sappanone A, a homoisoflavanone isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural compound with a spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and notably, anti-apoptotic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the anti-apoptotic effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental protocols to evaluate its efficacy. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Data on the Anti-Apoptotic Effects of this compound
The protective effects of this compound against apoptosis have been quantified in various studies, primarily in the context of myocardial ischemia-reperfusion injury. The data consistently demonstrates a dose-dependent inhibition of apoptotic processes.
| Cell Line | Insult/Model | Treatment | Key Quantitative Outcomes | Reference |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation (H/R) | This compound (25 µM) | - Significantly enhanced cell viability. - Markedly decreased the percentage of apoptotic cells as measured by flow cytometry and Hoechst staining. - Inhibited the opening of the mitochondrial permeability transition pore (mPTP). - Suppressed the loss of mitochondrial membrane potential (ΔΨm). - Prevented the release of cytochrome c from mitochondria into the cytoplasm. - Repressed the cleavage of caspase-9 and caspase-3. | [1][5][6][7] |
| Rat Hearts | Ischemia/Reperfusion (I/R) | This compound (10, 20, 40 mg/kg) | - Reduced myocardial infarct size in a dose-dependent manner. - Decreased the release of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) dose-dependently. - Significantly decreased the apoptosis rate as measured by TUNEL staining. - Suppressed the expression of cleaved caspase-3. | [8][9] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-apoptotic effects through the modulation of key intracellular signaling pathways. The primary mechanisms identified are the activation of the PI3K-Akt-Gsk-3β pathway and the Nrf2 antioxidant response pathway.
PI3K-Akt-Gsk-3β Signaling Pathway
This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen synthase kinase-3β (GSK-3β) signaling cascade.[1][5] This pathway is crucial for cell survival and proliferation. Activation of Akt leads to the phosphorylation and inactivation of GSK-3β, which in turn inhibits the mitochondrial apoptosis pathway. The protective effects of this compound were abrogated by the PI3K inhibitor LY294002, confirming the essential role of this pathway.[1][5]
Nrf2 Signaling Pathway
This compound has also been demonstrated to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][8][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound downregulates Keap1, a negative regulator of Nrf2, leading to the nuclear accumulation and enhanced transcriptional activity of Nrf2.[8][9] This results in the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect the cell from oxidative stress-induced apoptosis.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the anti-apoptotic activity of this compound.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of this compound on cell viability.
-
Materials:
-
H9c2 cardiomyocytes
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
This compound
-
Hypoxia/Reoxygenation (H/R) induction apparatus
-
-
Protocol:
-
Seed H9c2 cells into 96-well plates at a density of 3,000 cells per well.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce H/R injury (e.g., 6 hours of hypoxia followed by 3 hours of reoxygenation).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.[10][11]
-
Materials:
-
Treated H9c2 cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Hoechst 33342 Staining for Nuclear Morphology
This staining method allows for the visualization of apoptotic nuclei.
-
Materials:
-
Cells cultured on glass slides in 24-well plates
-
4% paraformaldehyde
-
Hoechst 33342 staining solution
-
Fluorescence microscope
-
-
Protocol:
-
After treatment, fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the cells twice with PBS.
-
Incubate with 0.5 mL of Hoechst 33342 solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly fluorescent.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to measure the expression levels of key proteins in the apoptotic cascade.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-cytochrome c, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Extract total protein from the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein expression level.
-
Experimental Workflow for Assessing Anti-Apoptotic Activity
The following diagram illustrates a typical workflow for investigating the anti-apoptotic effects of a compound like this compound.
Conclusion
This compound demonstrates significant anti-apoptotic activity, primarily through the activation of the PI3K-Akt-Gsk-3β and Nrf2 signaling pathways. Its ability to protect cells, particularly cardiomyocytes, from apoptosis induced by ischemia-reperfusion injury highlights its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation into the anti-apoptotic mechanisms of this compound and other novel compounds. This information serves as a valuable resource for researchers and professionals dedicated to the development of new therapeutic agents targeting apoptosis-related diseases.
References
- 1. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 3. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances of this compound in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K-Akt-Gsk-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mezquita.uco.es [mezquita.uco.es]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. scispace.com [scispace.com]
Sappanone A: A Technical Guide on its Discovery, Properties, and Therapeutic Potential
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Sappanone A, a homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its isolation and structural elucidation, and a detailed exploration of its biological effects, with a particular focus on its anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development of this multifaceted molecule.
Discovery and History
This compound is a key bioactive constituent of Caesalpinia sappan L. (Fabaceae), a plant with a long history of use in traditional medicine across Southeast Asia.[1] The dried heartwood, known as "Sappanwood" or "Sumu," has been traditionally used for its analgesic and anti-inflammatory properties.[2] The isolation and structural characterization of this compound were part of broader phytochemical investigations into the constituents of Caesalpinia species. Its chemical structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] As a homoisoflavonoid, this compound belongs to a class of natural products that have garnered significant interest for their diverse biological activities.[4]
Isolation and Structural Elucidation
Isolation of this compound from Caesalpinia sappan
A general protocol for the isolation of this compound from the heartwood of Caesalpinia sappan involves solvent extraction followed by column chromatography. The following is a representative experimental protocol:
Experimental Protocol: Isolation of this compound
-
Extraction: The dried and powdered heartwood of Caesalpinia sappan is extracted with 95% ethanol under reflux. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate. The ethyl acetate fraction, which is enriched with phenolic compounds including this compound, is collected.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient system of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]
Structural Characterization
The chemical structure of this compound has been unequivocally established using modern spectroscopic techniques.
-
Chemical Formula: C₁₆H₁₂O₅[6]
-
Molecular Weight: 284.26 g/mol [6]
-
IUPAC Name: 3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one[6]
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Key Findings | Reference |
| ¹H-NMR | The ¹H-NMR spectrum of this compound displays characteristic signals for the aromatic protons of the two benzene rings and the protons of the heterocyclic ring. | [3] |
| ¹³C-NMR | The ¹³C-NMR spectrum shows 16 carbon signals, corresponding to the carbon skeleton of the homoisoflavonoid structure. | [3] |
| Mass Spectrometry (MS) | High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula of this compound. | [3] |
Biological Activity and Therapeutic Potential
This compound exhibits a remarkable range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. A key mechanism underlying this activity is the modulation of the Nrf2 and NF-κB signaling pathways.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): The concentration of PGE2 in the culture supernatant is determined by ELISA.
-
-
Western Blot Analysis of Nrf2 and NF-κB Pathways:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against key proteins in the Nrf2 (e.g., Nrf2, HO-1) and NF-κB (e.g., p-p65, p65, IκBα) pathways, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound
| Assay | Model System | Key Findings | Reference |
| NO Production | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition of NO production. | [4] |
| TNF-α Production | LPS-stimulated RAW264.7 cells | Significant reduction in TNF-α secretion. | [2] |
| IL-6 Production | LPS-stimulated RAW264.7 cells | Inhibition of IL-6 release. | [7] |
| PGE2 Production | LPS-stimulated RAW264.7 cells | Suppression of PGE2 levels. | [4] |
| In vivo Anti-inflammatory Effect | LPS-induced acute lung injury in mice | This compound (25 and 50 mg/kg, i.p.) significantly reduced levels of TNF-α and total protein in bronchoalveolar lavage fluid (BALF) and myeloperoxidase (MPO) activity in the lung. | [2] |
| PDE4 Inhibition | In vitro enzyme assay | This compound was identified as a phosphodiesterase 4 (PDE4) inhibitor. | [2] |
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Antioxidant Activity
This compound is a potent antioxidant, a property that is closely linked to its anti-inflammatory effects. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system through the activation of the Nrf2 pathway.[6][8]
Experimental Protocol: In Vivo Antioxidant Assay in a Mouse Model of LPS-Induced Acute Lung Injury
-
Animal Model: An acute lung injury (ALI) model is induced in mice by intratracheal administration of LPS.
-
Treatment: Mice are treated with this compound (e.g., 25 and 50 mg/kg, intraperitoneally) prior to or following LPS challenge.
-
Sample Collection: At a specified time point after LPS administration, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Measurement of Oxidative Stress Markers:
-
Malondialdehyde (MDA): MDA levels in lung homogenates are measured as an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): The activities of these antioxidant enzymes in lung homogenates are determined using commercially available kits.
-
Table 3: Quantitative Data on the Antioxidant Effects of this compound
| Assay | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro chemical assay | This compound exhibited significant DPPH radical scavenging activity. | [2] |
| MDA Levels | Mouse lung homogenate (Fe²⁺-induced) | Reduced MDA production. | [2] |
| SOD and GSH-Px Activity | Cisplatin-induced renal injury in mice | Increased the activities of SOD and GSH-Px. | [8] |
Synthesis of this compound
Future Perspectives and Conclusion
This compound stands out as a natural product with significant therapeutic potential, particularly in the management of inflammatory diseases and conditions associated with oxidative stress. Its dual action in modulating both the NF-κB and Nrf2 pathways makes it an attractive candidate for further drug development. Future research should focus on elucidating the detailed molecular mechanisms of its action, exploring its pharmacokinetic and pharmacodynamic profiles, and conducting preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The information compiled in this technical guide provides a solid foundation for these future endeavors, highlighting the promise of this compound as a lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two New Phenolic Compounds from the Heartwood of Caesalpinia sappan L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 7. Identification of active compounds from Caesalpinia sappan L. extracts suppressing IL-6 production in RAW 264.7 cells by PLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Sappanone A with PDE4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico docking studies of Sappanone A with Phosphodiesterase 4 (PDE4). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches used to identify and characterize potential therapeutic compounds. While specific quantitative data from the seminal study by Wang et al. (2023) is not publicly available in its entirety, this guide offers a comprehensive framework based on established methodologies and related research.
Introduction
This compound, a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has been identified as a promising natural inhibitor of Phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a significant role in modulating inflammation.[4][5] By inhibiting PDE4, this compound can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. This mechanism of action positions this compound as a potential therapeutic agent for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[1][6]
In silico molecular docking and molecular dynamics simulations have been instrumental in identifying and characterizing the interaction between this compound and PDE4.[1][3] These computational techniques provide valuable insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding process.
Data Presentation
Due to the limited public availability of the full dataset from the primary research on this compound and PDE4, the following table presents an illustrative summary of the kind of quantitative data typically generated from such in silico studies. These values are representative and intended for educational purposes.
| Compound | Target | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| This compound | PDE4B | -8.5 to -10.0 (estimated) | 0.5 - 5.0 (estimated) | Gln369, Asn321, Asp318, Tyr159, Met273 |
| Rolipram (Control) | PDE4B | -9.0 | 0.8 | Gln369, Asn321, Asp318 |
Note: The data presented for this compound is illustrative and based on typical values for natural product inhibitors of PDE4. The actual values from the study by Wang et al. would require access to the full publication.
Experimental Protocols
The following section outlines a detailed, generalized methodology for performing in silico docking of a small molecule, such as this compound, with a protein target like PDE4. This protocol is based on standard practices in the field of computational drug design.
Protein Preparation
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein, PDE4B, is obtained from the Protein Data Bank (PDB). A common entry used in similar studies is PDB ID: 3IAD.
-
Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, ligands, and any other heteroatoms that are not essential for the docking study.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is a critical step for accurate force field calculations.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms using a standard force field, such as AMBER or CHARMM.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.
Ligand Preparation
-
Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and then converted into a 3D structure.
-
Ligand Optimization: The 3D structure of the ligand is optimized using a suitable force field to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Atomic charges and rotatable bonds are defined for the ligand molecule.
Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the PDE4B protein. The active site is typically identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of key binding residues.
-
Docking Simulation: A molecular docking program, such as AutoDock Vina or Glide, is used to perform the docking calculations. The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The docking results are analyzed to identify the best binding pose of the ligand. This is typically the pose with the lowest docking score (most favorable binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Molecular Dynamics (MD) Simulation
-
System Setup: The protein-ligand complex obtained from the best docking pose is placed in a simulation box filled with a suitable solvent model (e.g., TIP3P water).
-
System Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure stability.
-
Production Run: A long-duration MD simulation is performed to observe the dynamic behavior of the protein-ligand complex over time.
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand interaction, calculate binding free energies, and identify key residues that contribute to the binding.
Mandatory Visualizations
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway. Inhibition of PDE4 by compounds like this compound leads to an increase in cAMP levels, which in turn activates Protein Kinase A (PKA) and triggers downstream anti-inflammatory responses.
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
In Silico Docking Workflow
This diagram outlines the typical workflow for an in silico molecular docking study, from target selection to the analysis of the final results.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Concanavalin A-induced Immune-Mediated Liver Injury by Regulating M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging mechanisms of non-alcoholic steatohepatitis and novel drug therapies [cjnmcpu.com]
- 6. Development of White Cabbage, Coffee, and Red Onion Extracts as Natural Phosphodiesterase-4B (PDE4B) Inhibitors for Cognitive Dysfunction: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Sappanone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sappanone A (SA), a homoisoflavanone derived from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest in pharmacological research.[1] Possessing a range of bioactive properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, this compound presents a promising therapeutic candidate for a variety of inflammation-related diseases.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, therapeutic targets, and quantitative efficacy, supported by experimental methodologies and signaling pathway visualizations.
Pharmacological Activities and Mechanisms of Action
This compound exerts its multifaceted therapeutic effects by modulating several key cellular signaling pathways. Its primary activities are centered around the mitigation of inflammation and oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented. It has been shown to suppress the production of various pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO).[3] This suppression is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3] The core of its anti-inflammatory mechanism lies in the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. This compound inhibits the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[4][5][6] Specifically, it has been shown to suppress the phosphorylation of the RelA/p65 subunit of NF-κB.[6]
Antioxidant Activity
This compound demonstrates potent antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][7] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound induces the nuclear accumulation of Nrf2 and enhances its transcriptional activity, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1.[6][7] This activation of the Nrf2 pathway helps to reduce cellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while simultaneously boosting the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][7][8]
Anti-apoptotic Activity
In addition to its anti-inflammatory and antioxidant roles, this compound also exhibits anti-apoptotic properties. It has been found to protect cardiomyocytes from injury and apoptosis induced by hypoxia/reoxygenation by activating the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK3β) signaling pathway.[2][9] This pathway is centrally involved in promoting cell survival and inhibiting programmed cell death.
Other Pharmacological Activities
Recent studies have also identified this compound as a phosphodiesterase 4 (PDE4) inhibitor, which contributes to its anti-inflammatory effects, particularly in the context of respiratory diseases.[10][11] Furthermore, it has shown potential in cancer therapy by inducing apoptosis and cell cycle arrest in cancer cells, and in mitigating neuroinflammation.[12][13]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment/Model | Concentration(s) | Observed Effect(s) | Reference(s) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) stimulation | 30 µM | Induced Nrf2/HO-1 activation and suppressed NF-κB activation. | [3] |
| RAW 264.7 Macrophages | LPS stimulation | 1, 10, 100 µM | Dose-dependently suppressed the mRNA expression of TNFα, IL-1β, and IL-6. | [8] |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | 5, 10, 25, 50 µM | Enhanced cell viability in a dose-dependent manner. | [9] |
| RAW 264.7 Macrophages | LPS stimulation | Not specified | Reduced TNF-α production. | [10][11] |
| Mouse Lung Homogenate | Fe2+ induced lipid peroxidation | Not specified | Reduced MDA production. | [10][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | Dosage(s) | Observed Effect(s) | Reference(s) |
| C57BL/6 Mice | LPS-induced mortality | 50 mg/kg | Prevented LPS-induced mortality. | [3] |
| Rats | Myocardial Ischemia-Reperfusion Injury | 10, 20, 40 mg/kg | Reduced myocardial infarct size and the release of CK-MB and LDH in a dose-dependent manner. | [7] |
| Mice | LPS-induced Acute Lung Injury | 25, 50 mg/kg | Prevented acute lung injury by reducing TNF-α and total protein in bronchoalveolar lavage fluid (BALF) and MPO activity in the lung. | [10][11] |
| Mice | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | 25, 50, 100 mg/kg | Ameliorated liver injury, reduced oxidative stress, and lessened hepatocyte cell death. | [8] |
| Mice | Streptozotocin (STZ)-induced Diabetic Kidney Disease | Not specified | Attenuated pathological changes and reduced fibrotic molecules and inflammatory cytokines. | [4] |
Signaling Pathways Modulated by this compound
The pharmacological effects of this compound are underpinned by its ability to modulate key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
Methodological & Application
Application Notes: In Vitro Profiling of Sappanone A
Introduction
Sappanone A (SA) is a homoisoflavanone derived from the heartwood of Caesalpinia sappan L.[1][2][3] It is a natural compound that has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-apoptotic, and anticancer activities.[2][3] In vitro studies have demonstrated that this compound exerts its effects by modulating key cellular signaling pathways, such as NF-κB, Nrf2, and PI3K/Akt, making it a promising candidate for therapeutic development.[2][3][4] These application notes provide detailed protocols for investigating the in vitro biological activities of this compound.
Data Presentation: Summary of In Vitro Effects
The following tables summarize the quantitative effects of this compound treatment in various in vitro models.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound
| Cell Line | Model | Parameter Measured | Treatment Concentration (SA) | Result | Reference |
| RAW264.7 | LPS-induced | Nitric Oxide (NO) Production | Not Specified | Significant Inhibition | [5] |
| RAW264.7 | LPS-induced | Prostaglandin E2 (PGE2) | Not Specified | Significant Inhibition | [4] |
| RAW264.7 | LPS-induced | TNF-α Production | Not Specified | Significant Reduction | [6][7] |
| RAW264.7 | LPS-induced | IL-6 Production | Not Specified | Significant Inhibition | [4] |
| Mouse Lung Homogenate | Fe2+-induced | Malondialdehyde (MDA) | Not Specified | Significant Reduction | [6][7] |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | ROS Levels | 25 µM | Significant Reduction | [2] |
| AML12 Hepatocytes | CCl4-induced | SOD Activity | 1, 10, 100 µM | Dose-dependent increase | [8] |
| AML12 Hepatocytes | CCl4-induced | MDA Levels | 1, 10, 100 µM | Dose-dependent decrease | [8] |
Table 2: Cytotoxicity and Pro-Apoptotic Activity of this compound
| Cell Line | Assay | Parameter | Concentration / Result | Reference |
| H9c2 Cardiomyocytes | CCK-8 | Cell Viability (vs. H/R injury) | 5, 10, 25, 50 µM | Dose-dependent increase in viability |
| AML12 Hepatocytes | MTT | Cell Viability (vs. CCl4 injury) | 1, 10, 100 µM | Dose-dependent increase in viability |
| AML12 Hepatocytes | LDH | Cytotoxicity (vs. CCl4 injury) | 1, 10, 100 µM | Dose-dependent decrease in LDH release |
| A549 Lung Cancer | Cytotoxicity | IC50 | ~45.19 µg/mL | |
| H9c2 Cardiomyocytes | Flow Cytometry | Apoptosis (vs. H/R injury) | 25 µM | Significant inhibition of apoptosis |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages
This protocol details the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
1.1. Materials
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
BCA Protein Assay Kit
-
Antibodies: anti-iNOS, anti-COX-2, anti-β-actin
1.2. Cell Culture and Treatment
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 96-well for Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an untreated control group.
1.3. Nitric Oxide (NO) Measurement (Griess Assay)
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
1.4. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
1.5. Western Blot for iNOS and COX-2
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL detection system.
Protocol 2: Evaluation of Cytotoxicity
This protocol describes methods to assess the cytotoxicity of this compound or its protective effect against a toxic insult.
2.1. Materials
-
Selected cell line (e.g., H9c2, AML12)
-
Culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
2.2. MTT Assay for Cell Viability
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). If assessing protective effects, pre-treat with SA before adding a toxin (e.g., CCl4).[8]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm.
2.3. LDH Assay for Cytotoxicity
-
Seed cells in a 96-well plate and treat as described above.
-
Collect the cell culture supernatant.
-
Determine LDH release using a commercial LDH cytotoxicity kit according to the manufacturer's instructions.[8]
Protocol 3: Analysis of Apoptosis by Flow Cytometry
This protocol details the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining.
3.1. Materials
-
H9c2 cardiomyocytes or other suitable cell line
-
Culture medium and supplements
-
Apoptosis inducer (e.g., Hypoxia/Reoxygenation)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
3.2. Procedure
-
Seed cells in 6-well plates.
-
Induce apoptosis (e.g., by subjecting cells to hypoxia followed by reoxygenation) with or without this compound pre-treatment.[3]
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the effect of this compound on key signaling proteins.
4.1. Procedure
-
Culture and treat cells with this compound and/or a stimulus (e.g., LPS) as required.
-
For pathways involving protein translocation (e.g., Nrf2, NF-κB), prepare nuclear and cytoplasmic extracts using a suitable fractionation kit. For phosphorylation analysis, use lysis buffers containing phosphatase inhibitors.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.5.
4.2. Target Proteins
-
NF-κB Pathway: Analyze the phosphorylation and degradation of IκBα and the nuclear translocation of p65 to determine pathway inhibition.[2][4]
-
Nrf2/Keap1 Pathway: Measure the nuclear accumulation of Nrf2 and the expression of its downstream targets like Heme Oxygenase-1 (HO-1) and NQO1 to assess pathway activation.[1][4]
-
PI3K/Akt Pathway: Detect the phosphorylation levels of Akt and its downstream target GSK-3β to evaluate pathway activation.[2][3]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Caption: this compound activates the antioxidant Nrf2/Keap1 signaling pathway.
Caption: this compound promotes cell survival via the PI3K/Akt/GSK-3β pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 3. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Sappanone A in Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Sappanone A (SA) in various mouse models, summarizing key quantitative data and detailing experimental protocols. This compound, a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan, has demonstrated significant therapeutic potential in preclinical studies due to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] This document aims to serve as a practical guide for researchers investigating the in vivo effects of this compound.
I. Overview of In Vivo Applications
This compound has been investigated in a range of murine models of disease, consistently demonstrating protective effects. These include, but are not limited to:
-
Liver Disease: Amelioration of carbon tetrachloride (CCl4)-induced liver fibrosis and acetaminophen-induced acute liver injury.[1][4]
-
Kidney Disease: Prevention of diabetic kidney disease.[5]
-
Cardiovascular Disease: Protection against myocardial ischemia-reperfusion injury.[6][7]
-
Respiratory Disease: Attenuation of lipopolysaccharide (LPS)-induced acute lung injury and allergic airway inflammation.[8]
-
Neuroinflammation: Reduction of neuroinflammation and oxidative stress in cerebral ischemia-reperfusion injury.[9]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters from various in vivo studies involving this compound administration in mice.
Table 1: Dosage and Administration of this compound in Murine Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency and Duration | Reference |
| Liver Fibrosis | C57BL/6 | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | Every other day for 4 weeks | [1] |
| Acute Lung Injury | C57BL/6 | 25, 50 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days | [8] |
| Myocardial Ischemia-Reperfusion | Sprague-Dawley Rats | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | 1 hour prior to heart isolation | [7] |
| Diabetic Kidney Disease | Uninephrectomized male mice | 10, 20, 30 mg/kg | Oral gavage | Once per day | [5] |
| Acetaminophen-induced Acute Liver Injury | C57BL/6 | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | For seven days prior to APAP administration | [4] |
| LPS-induced Mortality | C57BL/6 | Not specified | Not specified | Not specified | [10] |
Table 2: In Vivo Efficacy of this compound on Key Biomarkers
| Disease Model | Biomarker | Effect of this compound | Reference |
| Liver Fibrosis | TNFα, IL-1β, IL-6 mRNA and protein | Significantly decreased | [1] |
| Hepatic Hydroxyproline | Significantly decreased | [1] | |
| GSH, SOD levels | Increased | [1] | |
| MDA levels | Reduced | [1] | |
| Acute Lung Injury | TNF-α and total protein in BALF | Reduced | [8] |
| MPO activity in the lung | Reduced | [8] | |
| Myocardial Ischemia-Reperfusion | Myocardial infarct size | Reduced | [7] |
| CK-MB and LDH release | Reduced | [7] | |
| Cleaved caspase-3 expression | Suppressed | [6] | |
| Diabetic Kidney Disease | Serum creatinine and BUN | Markedly ameliorated | [5] |
| TGF-β1 and Collagen-IV production | Alleviated | [5] | |
| IL-1β and TNF-α expression | Decreased | [5] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.
Protocol 1: Induction of Liver Fibrosis and this compound Treatment
Objective: To investigate the protective effect of this compound on CCl4-induced liver fibrosis in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (purity > 98%)
-
Carbon tetrachloride (CCl4)
-
Corn oil
-
Sterile syringes and needles (25G)
-
Animal balance
-
Reagents and kits for ELISA, qRT-PCR, and histological analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Model Induction: To establish the liver fibrosis model, administer CCl4 (10% v/v in corn oil) to mice via intraperitoneal (i.p.) injection at a dose of 5 ml/kg body weight, twice a week for 4 weeks.[1]
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil or a solution containing DMSO, Tween 80, and saline). Ensure the final concentration of the vehicle components is non-toxic.
-
Treatment Administration:
-
Divide mice into the following groups: Control, CCl4 model, and CCl4 + this compound (at doses of 25, 50, and 100 mg/kg).
-
Administer this compound or vehicle via i.p. injection every other day for the 4-week duration of the study.[1]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue samples.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Perform histological analysis (H&E and Sirius Red staining) on liver sections to evaluate fibrosis.
-
Quantify the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) and fibrosis-related genes in liver tissue using qRT-PCR and ELISA.[1]
-
Measure markers of oxidative stress such as glutathione (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA) in liver homogenates.[1]
-
Protocol 2: Induction of Acute Lung Injury and this compound Treatment
Objective: To evaluate the anti-inflammatory effect of this compound on LPS-induced acute lung injury (ALI) in mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Myeloperoxidase (MPO) activity assay kit
-
ELISA kits for TNF-α
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Treatment Administration:
-
Administer this compound (25 and 50 mg/kg) or vehicle intraperitoneally twice daily for 7 days.[8]
-
-
Model Induction:
-
On day 7, one hour after the final this compound injection, induce ALI by intratracheal instillation of LPS (5 mg/kg) dissolved in sterile PBS.
-
-
Sample Collection and Analysis:
-
Six hours after LPS challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.
-
Measure the total protein concentration and TNF-α levels in the BALF.[8]
-
Harvest lung tissue and measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[8]
-
IV. Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects through multiple signaling cascades, including:
-
PPARγ Pathway: In the context of liver fibrosis, this compound promotes M2 macrophage polarization via the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1]
-
Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[10][11]
-
NF-κB Pathway: this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[5][10]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is another target of this compound, contributing to its anti-apoptotic effects.[2]
-
SIRT7/NRF2 Pathway: In diabetic retinopathy, this compound has been shown to alleviate oxidative stress by activating the SIRT7/NRF2 signaling pathway.[12]
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
V. Conclusion
This compound has emerged as a promising natural compound with multifaceted therapeutic effects demonstrated across various preclinical mouse models. The provided application notes and protocols offer a foundational resource for researchers aiming to explore the in vivo potential of this compound. Further investigations are warranted to elucidate its mechanisms of action more comprehensively and to evaluate its safety and efficacy in more complex disease models, paving the way for potential clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advances of this compound in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 10. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound alleviates high glucose-induced retinal oxidative injury and mitochondrial dysfunction via SIRT7/NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sappanone A for LPS-Induced Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to diffuse alveolar damage and respiratory failure.[1] A common and clinically relevant model to study the pathophysiology of ALI involves the administration of bacterial lipopolysaccharide (LPS), which triggers a potent inflammatory cascade.[2][3] Sappanone A (SA), a homoisoflavanone derived from the heartwood of Caesalpinia sappan L., has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[4] Research indicates that this compound mitigates LPS-induced lung injury by modulating key signaling pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] These notes provide detailed dosages, protocols, and mechanistic insights for utilizing this compound in LPS-induced ALI models.
Quantitative Data Summary
The following tables summarize the effective dosages and concentrations of this compound derived from in vivo and in vitro studies on LPS-induced inflammation.
Table 1: this compound Dosage in In Vivo LPS-Induced Acute Lung Injury Model
| Species | Dosage | Administration Route | Frequency & Duration | Key Findings & Outcomes | Reference |
| Mice | 25 mg/kg & 50 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days | Significantly reduced levels of TNF-α and total protein in bronchoalveolar lavage fluid (BALF); Decreased myeloperoxidase (MPO) activity in the lung. | [1] |
| Mice | Not specified | Intraperitoneal (i.p.) | Pre-treatment before LPS | Protected mice from LPS-induced mortality. | [5][6] |
Table 2: this compound Concentration in In Vitro LPS-Induced Inflammation Models
| Cell Line | Concentration Range | Treatment Duration | Key Findings & Outcomes | Reference |
| BEAS-2B (Human Bronchial Epithelial Cells) | Not specified | Pre-treatment before LPS | Protected against LPS-induced cellular injury; Reduced inflammatory cytokine generation; Inhibited nuclear translocation of p65. | [1] |
| RAW264.7 (Murine Macrophages) | 1 - 100 µmol/L | Pre-treatment (0.5h) before LPS | Inhibited LPS-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), and IL-6; Suppressed phosphorylation of MAPKs and AKT. | [5] |
Experimental Protocols & Methodologies
Protocol 1: In Vivo LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice using LPS and the therapeutic administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (SA)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) or DMSO diluted in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., Isoflurane or Ketamine/Xylazine)
-
Intubation kit for mice
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, free access to food and water) before the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (n=6-8 per group):
-
Control Group: Vehicle administration + intratracheal saline.
-
LPS Group: Vehicle administration + intratracheal LPS.
-
SA Treatment Group(s): SA administration (e.g., 25 or 50 mg/kg, i.p.) + intratracheal LPS.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer the specified dose of SA (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge.[2]
-
-
LPS-Induced Lung Injury:
-
Anesthetize the mice.
-
Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg) dissolved in 50 µL of sterile saline.[3] The control group receives 50 µL of sterile saline.
-
-
Monitoring and Sample Collection:
-
Endpoint Analysis:
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Lavage the lungs with sterile PBS to collect BALF. Analyze for total and differential cell counts (neutrophils, macrophages) and total protein concentration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF using ELISA kits.
-
Lung Wet/Dry (W/D) Ratio: Excise the left lung, weigh it (wet weight), dry it in an oven (e.g., 60°C for 48h), and weigh it again (dry weight) to assess pulmonary edema.
-
Histopathology: Fix the right lung in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate lung tissue injury, including inflammatory cell infiltration and alveolar damage.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity, an indicator of neutrophil accumulation.
-
Protocol 2: In Vitro LPS-Induced Inflammation in BEAS-2B Cells
This protocol details the procedure for studying the anti-inflammatory effects of this compound on LPS-stimulated human lung epithelial cells.
Materials:
-
BEAS-2B cells (human bronchial epithelial cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
This compound (SA)
-
Lipopolysaccharide (LPS)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
ELISA kits for human TNF-α, IL-6, IL-8
-
Reagents for Western Blotting
Procedure:
-
Cell Culture: Culture BEAS-2B cells in a humidified incubator at 37°C with 5% CO₂. Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.
-
This compound Pre-treatment:
-
Prepare various concentrations of SA in a serum-free medium.
-
Pre-treat the cells with SA for 2 hours before LPS stimulation. Include a vehicle-only control.
-
-
LPS Stimulation:
-
After pre-treatment, add LPS (e.g., 5-10 µg/mL) to the wells (except for the untreated control group) and incubate for 24 hours.[9]
-
-
Endpoint Analysis:
-
Cell Viability: Assess the cytotoxicity of SA and the protective effect against LPS using an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (TNF-α, IL-6, IL-8) using ELISA kits.
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p-p65, p-IκBα) and Nrf2 pathway (e.g., Nrf2, HO-1).[1][5]
-
Visualized Workflows and Signaling Pathways
Caption: Experimental workflow for the in vivo LPS-induced ALI mouse model.
Caption: Inhibition of the NF-κB pathway by this compound in LPS-induced ALI.
Caption: Dual mechanism of this compound in modulating NF-κB and Nrf2 pathways.
References
- 1. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Evaluating the Anti-Inflammatory Effects of Sappanone A
Introduction
Sappanone A (SA) is a homoisoflavanone derived from the heartwood of Caesalpinia sappan L., a plant used in traditional medicine for its therapeutic properties.[1] Extensive research has demonstrated that this compound possesses significant anti-inflammatory, antioxidant, and anti-apoptotic bioactivities.[2][3] The compound mitigates inflammatory responses by inhibiting the production of key pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[4][5] These properties make this compound a promising candidate for the development of novel therapeutics for inflammation-related diseases.[1]
Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways.[2] Studies have shown that this compound exerts its effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5]
-
Inhibition of NF-κB Pathway: In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the NF-κB pathway. This leads to the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, where it triggers the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[6][7] this compound has been shown to prevent the degradation of IκBα and inhibit the phosphorylation of the p65 subunit, thereby blocking its nuclear translocation and suppressing the expression of these inflammatory mediators.[5][6]
-
Activation of Nrf2/HO-1 Pathway: this compound can also induce an anti-inflammatory and antioxidant response by activating the Nrf2 signaling pathway.[4][6] It has been observed to promote the nuclear translocation of Nrf2, often through the activation of p38 mitogen-activated protein kinase (MAPK).[5] Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) and upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1), which has potent anti-inflammatory properties.[4][5]
These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory activity of this compound, focusing on its effects on inflammatory mediators and key signaling proteins.
Data Presentation: Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative effects of this compound on the production of key inflammatory mediators in various cell-based models.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Cell Line | Inflammatory Stimulus | Mediator | This compound Conc. | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS | NO | 30 µM | Significant Inhibition | [4][5] |
| RAW 264.7 Macrophages | LPS | PGE2 | 30 µM | Significant Inhibition | [4][5] |
| Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | NO | 5, 10, 20 µM | Dose-dependent Inhibition | [6] |
| Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | PGE2 | 5, 10, 20 µM | Dose-dependent Inhibition | [6] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | Cytokine | This compound Conc. | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS | IL-6 | 30 µM | Significant Inhibition | [5] |
| Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | TNF-α | 5, 10, 20 µM | Dose-dependent Inhibition | [6] |
| Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | IL-6 | 5, 10, 20 µM | Dose-dependent Inhibition | [6] |
| Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | IL-8 | 5, 10, 20 µM | Dose-dependent Inhibition | [6] |
| Human FLS | TNF-α | IL-1β, IL-6 | Not Specified | Significant Inhibition | [2] |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2/HO-1 pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 murine macrophages and subsequent treatment to induce an inflammatory response.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Plating:
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the adhered cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.[9]
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation. Include vehicle-only and LPS-only controls.
-
Incubate the cells for the desired time period (e.g., 18-24 hours for mediator production).[9]
-
-
MTT Assay for Cytotoxicity (Recommended):
-
Before proceeding with inflammatory assays, determine the non-toxic concentration range of this compound using an MTT assay.[10][11]
-
After treating cells with this compound for 24 hours, add MTT solution (0.5 mg/mL) and incubate for 4 hours.[11]
-
Remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 550-570 nm.[10][11]
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent: Prepare by mixing equal volumes of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) just before use.[12]
-
Nitrite Standard Curve: Prepare a series of sodium nitrite (NaNO₂) standards (e.g., 0-100 µM) diluted in culture medium.[11]
-
-
Assay Procedure:
-
After the treatment period (Protocol 1), collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[11][12]
-
Add an equal volume of the prepared Griess Reagent to each supernatant sample and standard in a new 96-well plate.[11]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[9][11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations.
-
Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: PGE2 and Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol uses a sandwich or competitive ELISA to quantify the concentration of specific mediators in the cell culture supernatant.
-
Sample Collection:
-
ELISA Procedure (General):
-
Perform the ELISA according to the manufacturer's instructions for the specific kit being used (e.g., for PGE2, TNF-α, or IL-6).[14][15][16]
-
Coating: Wells are typically pre-coated with a capture antibody.
-
Sample Incubation: Add standards, controls, and samples to the appropriate wells and incubate.[17]
-
Detection: Add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[17][18] Wash the plate between each step to remove unbound reagents.[17]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). A colored product will develop in proportion to the amount of mediator present.[13]
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[13]
-
Reading: Measure the absorbance at 450 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance for each standard versus its concentration.
-
Determine the concentration of the target mediator in the samples by comparing their absorbance to the standard curve.
-
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the NF-κB (IκBα, p-p65) and Nrf2 (Nrf2, HO-1) pathways.
-
Sample Preparation (Cell Lysate):
-
After treatment (Protocol 1), wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-IκBα, anti-Nrf2, anti-HO-1, or anti-β-actin as a loading control) overnight at 4°C.[20]
-
Wash the membrane three times with TBST for 5-10 minutes each.[19]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. elkbiotech.com [elkbiotech.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiplex Human Cytokine ELISA Kit (A33039) [antibodies.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. mybiosource.com [mybiosource.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. pubcompare.ai [pubcompare.ai]
Application Note: Measuring Sappanone A Inhibition of TNF-alpha Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for measuring the inhibitory effect of Sappanone A on Tumor Necrosis Factor-alpha (TNF-α) production. This compound, a homoisoflavanone isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory properties.[1] A key mechanism of its action is the suppression of pro-inflammatory cytokines, including TNF-α, which is a pivotal mediator in inflammatory and autoimmune diseases.[2][3] This guide outlines the molecular pathways involved, summarizes key experimental data, and offers step-by-step protocols for cell-based assays to quantify the inhibitory activity of this compound.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine integral to the pathogenesis of numerous inflammatory conditions.[4] Consequently, inhibiting its production is a primary strategy in the development of novel anti-inflammatory therapeutics.[5] this compound has emerged as a promising natural compound that effectively curtails inflammatory responses by modulating key signaling pathways.[6][7] It has been shown to inhibit the production of TNF-α, nitric oxide (NO), and various interleukins in cellular and animal models of inflammation.[6][7][8][9] This document serves as a practical guide for researchers aiming to investigate and quantify the anti-inflammatory effects of this compound, with a specific focus on TNF-α inhibition.
Mechanism of Action: Modulation of Inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily through the dual modulation of the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6][7]
-
Inhibition of NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including TNF-α.[8] this compound suppresses this pathway by inhibiting the phosphorylation and transcriptional activity of the RelA/p65 subunit of NF-κB.[6] It also prevents the degradation of IκBα, the inhibitor of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm.[8][10]
-
Activation of Nrf2/HO-1 Pathway: this compound induces the expression of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme.[6] This induction is mediated by the activation of the Nrf2 transcription factor, which translocates to the nucleus and binds to antioxidant response elements (AREs).[7] The activation of Nrf2 by this compound involves the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[6]
Caption: this compound mechanism of action.
Summary of In Vitro Data
The following table summarizes the reported effects of this compound on TNF-α production and related inflammatory markers in various cell models.
| Compound | Cell Line | Stimulant | Concentration(s) | Effect on TNF-α and Other Markers | Reference |
| This compound | RAW264.7 Macrophages | LPS | 5, 15, 30 µM | Significantly inhibited production of NO, PGE2, IL-6.[6][9] Suppressed LPS-induced NF-κB activation.[6] | [6][9] |
| This compound | Osteoarthritis Chondrocytes | IL-1β | Not specified | Inhibited the production of NO, PGE2, TNF-α, IL-6, and IL-8. | [8] |
| This compound | Glomerular Mesangial Cells | High Glucose (HG) | 10, 20, 30 µM | Prevented HG-induced increase of TNF-α and IL-1β mRNA in a dose-dependent manner. | [10][11] |
| This compound Derivative (6o) | RAW264.7 Macrophages | LPS | Not specified | Dose-dependently suppressed LPS-induced TNF-α generation. | [2] |
| Compounds from C. sappan | RAW264.7 Macrophages | LPS | Not specified | All tested compounds, including Sappanol and Brazilin, significantly inhibited TNF-α secretion. | [12] |
Experimental Protocols
General Workflow for Measuring TNF-α Inhibition
This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based inflammation model.
Caption: Experimental workflow for TNF-α inhibition assay.
Protocol 1: LPS-Induced TNF-α Production in RAW264.7 Macrophages
This protocol describes how to induce and measure TNF-α production in a murine macrophage cell line, a standard model for inflammation studies.
Materials:
-
RAW264.7 cells (ATCC)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
MTT reagent for viability assay (optional)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
-
Incubate the plate for 2 hours at 37°C.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.
-
The final volume in each well should be approximately 200 µL.[13]
-
-
Incubation for Production: Incubate the plate for 18-24 hours at 37°C.[13][14]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.
-
Cell Viability (Optional): To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.
Protocol 2: Quantification of TNF-α by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.[15]
Materials:
-
Mouse TNF-α ELISA Kit (e.g., from R&D Systems, Thermo Fisher)
-
Collected cell supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer's manual.
-
Assay Performance:
-
Add standards, controls, and collected supernatant samples to the appropriate wells of the pre-coated microplate.
-
Follow the kit's instructions for incubation times, washing steps, and the addition of detection antibody, streptavidin-HRP, and substrate solution.[16]
-
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values for each standard against its known concentration.
-
Use the standard curve to determine the concentration of TNF-α in each of your samples.
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
% Inhibition = [1 - (TNFα_sample / TNFα_LPS_control)] * 100
-
Data Interpretation and Further Analysis
-
IC₅₀ Determination: Plot the percentage inhibition against the log of this compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀) value.
-
Mechanism Validation: To confirm the mechanism of action, researchers can perform Western blot analysis to measure the levels of key signaling proteins (p-p65, IκBα, p-p38, Nrf2, HO-1) in cell lysates after treatment.
-
Transcriptional Analysis: Reverse Transcription quantitative PCR (RT-qPCR) can be used to determine if this compound affects the mRNA expression levels of TNF-α and other inflammatory genes.[12]
By following these protocols, researchers can effectively measure and characterize the inhibitory activity of this compound on TNF-α production, providing valuable data for the development of new anti-inflammatory agents.
References
- 1. Research advances of this compound in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]
- 12. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Note: Determination of the Antioxidant Capacity of Sappanone A using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sappanone A, a homoisoflavanone extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse bioactive properties, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[1][2] Oxidative stress is a key contributor to the pathogenesis of numerous diseases, making the evaluation of the antioxidant potential of natural compounds like this compound crucial for drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and reliable method to assess the in vitro antioxidant capacity of pure compounds and plant extracts.[3] This application note provides a detailed protocol for the DPPH assay to determine the antioxidant capacity of this compound, along with a summary of reported antioxidant activities of Caesalpinia sappan extracts.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in the reduction of DPPH. The DPPH radical is a stable free radical that exhibits a deep purple color in solution with a maximum absorbance around 517 nm.[3] When reduced by an antioxidant, the color of the DPPH solution changes from purple to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Quantitative Data Summary
While direct IC50 values for pure this compound were not prominently available in the reviewed literature, various extracts of Caesalpinia sappan, the natural source of this compound, have demonstrated significant antioxidant activity in the DPPH assay. This compound itself has been reported to possess outstanding DPPH radical scavenging abilities.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for different extracts of Caesalpinia sappan. A lower IC50 value indicates a higher antioxidant activity.
| Plant Material & Extract Type | IC50 Value (µg/mL) | Reference |
| Caesalpinia sappan Heartwood (75% Ethanol Extract) | 2.2 | [5] |
| Caesalpinia sappan Heartwood (95% Ethanol Extract) | 2.8 | [5] |
| Caesalpinia sappan Heartwood (50% Ethanol Extract) | 3.9 | [5] |
| Caesalpinia sappan Heartwood (Optimal Extraction) | 17.34 | [6] |
| Caesalpinia sappan Bark (Methanol Extract) | 63.48 | [7][8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a generalized procedure based on common practices reported in the literature.[3][6] Researchers may need to optimize the conditions based on their specific experimental setup.
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (HPLC grade)
-
Positive Control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM or 0.2 mM). A common concentration is 200 µM.[6]
-
The solution should be freshly prepared and kept in the dark to avoid degradation.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or a suitable solvent.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar range of concentrations for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the DPPH solution (e.g., 100 µL).[6]
-
Add an equal volume of the different concentrations of this compound or the standard to the DPPH solution.[6]
-
For the blank control, add the solvent used for the sample instead of the sample itself to the DPPH solution.
-
For the negative control, add the solvent to a well without the DPPH solution.
-
-
Incubation:
-
Measurement:
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the blank control (DPPH solution without the sample).
-
Asample is the absorbance of the sample with the DPPH solution.
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the different concentrations of this compound.
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph.
-
Visualizations
Mechanism of DPPH Radical Scavenging
The antioxidant action of flavonoids like this compound on the DPPH radical generally involves the donation of a hydrogen atom from a hydroxyl group on the flavonoid to the DPPH radical. This process neutralizes the free radical, leading to a change in the color of the solution.
Caption: Mechanism of DPPH radical scavenging by this compound.
Experimental Workflow of the DPPH Assay
The following diagram illustrates the key steps involved in performing the DPPH assay for this compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: Sappanone A in a Rat Model of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Sappanone A in treating myocardial ischemia, based on preclinical studies in rat models. The following sections detail the experimental protocols, quantitative data, and the underlying signaling pathways modulated by this compound.
I. Quantitative Data Summary
The efficacy of this compound in a rat model of myocardial ischemia/reperfusion (I/R) injury has been demonstrated through significant improvements in cardiac function, reduction in infarct size, and modulation of key serum biomarkers.[1][2] The data presented below is a summary from published studies.
Table 1: Effect of this compound on Cardiac Function (Echocardiography)
| Parameter | MI + Vehicle | MI + this compound (50 mg/kg) | Statistical Significance |
| Ejection Fraction (EF, %) | Decreased | Significantly Improved | p < 0.05 |
| Fractional Shortening (FS, %) | Decreased | Significantly Improved | p < 0.05 |
| E' (Early diastolic velocity) | Decreased | Significantly Improved | p < 0.05 |
| E/E' ratio | Increased | Significantly Decreased | p < 0.05 |
| Data represents changes observed post-myocardial ischemia.[3] |
Table 2: Effect of this compound on Myocardial Infarct Size
| Group | Infarct Size (% of Left Ventricle) | Statistical Significance vs. MI + Vehicle |
| MI + Vehicle | Significantly Increased | - |
| MI + this compound (20 mg/kg) | Significantly Decreased | p < 0.05 |
| MI + this compound (40 mg/kg) | Significantly Decreased | p < 0.01 |
| Infarct size was determined by TTC staining.[2] |
Table 3: Effect of this compound on Serum Cardiac Injury Markers
| Marker | MI + Vehicle | MI + this compound (50 mg/kg) | Statistical Significance |
| CK-MB | Increased | Significantly Decreased | p < 0.01 |
| LDH | Increased | Significantly Decreased | p < 0.001 |
| AST | Increased | Significantly Decreased | p < 0.0001 |
| Serum markers were measured 1 day after myocardial ischemia surgery.[3] |
Table 4: Effect of this compound on Oxidative Stress Markers
| Marker | Ischemia/Reperfusion (IR) | IR + this compound (20 mg/kg) | Statistical Significance |
| ROS Production | Increased | Significantly Decreased | p < 0.05 |
| MDA Content | Increased | Significantly Decreased | p < 0.05 |
| SOD Activity | Decreased | Significantly Increased | p < 0.05 |
| GSH-Px Activity | Decreased | Significantly Increased | p < 0.05 |
| Markers were measured in the ischemic myocardium.[4] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound treatment in a rat model of myocardial ischemia.
Protocol 1: In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[5]
-
Weight: 250-295 g.[5]
-
Acclimation: House animals for at least one week prior to the experiment with ad libitum access to food and water.[5]
2. Surgical Procedure (LAD Ligation):
-
Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk).
-
Ischemia is typically induced for a period of 30-90 minutes.[2]
-
Release the ligature to allow for reperfusion. The reperfusion period can vary depending on the study design (e.g., 30 minutes to 4 days).[2][6]
-
Close the chest in layers.
-
Provide post-operative analgesia as per institutional guidelines.[5]
3. Drug Administration:
-
This compound: Can be administered via oral gavage or intraperitoneal injection.[2][6]
-
Dosage: Effective doses have been reported to be between 20 mg/kg and 50 mg/kg.[2][6]
-
Vehicle: A common vehicle is a solution of 10% DMSO and 90% PEG400.[6]
-
Treatment Regimen: Treatment can be administered as a pre-treatment 1 hour prior to ischemia or as a daily dose for several days post-surgery.[2][6]
Protocol 2: Measurement of Myocardial Infarct Size (TTC Staining)
1. Heart Collection:
-
At the end of the reperfusion period, euthanize the rat.
-
Excise the heart and wash it with cold saline.
2. Staining Procedure:
-
Freeze the heart and slice the ventricles into uniform sections (e.g., 2 mm thick).
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-30 minutes.
-
Viable myocardium will stain red, while the infarcted area will remain pale white.
3. Quantification:
-
Photograph the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total area of the left ventricle.
-
Calculate the infarct size as a percentage of the total left ventricular area.
Protocol 3: Echocardiography for Cardiac Function Assessment
1. Procedure:
-
Lightly anesthetize the rat.
-
Shave the chest area.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Acquire M-mode and 2D images from the parasternal long-axis and short-axis views.
2. Key Parameters to Measure:
-
Systolic Function: Left Ventricular Ejection Fraction (EF) and Fractional Shortening (FS).[3]
-
Diastolic Function: Early diastolic mitral annular velocity (E') and the ratio of early mitral inflow velocity to E' (E/E').[3]
Protocol 4: Serum Biomarker Analysis
1. Sample Collection:
-
Collect blood samples at specified time points post-myocardial ischemia.
-
Separate the serum by centrifugation.
2. Analysis:
-
Use commercially available ELISA kits to measure the levels of cardiac injury markers such as Creatine Kinase-MB (CK-MB), Lactate Dehydrogenase (LDH), and Aspartate Aminotransferase (AST).[7]
III. Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects through the modulation of multiple signaling pathways, primarily by reducing inflammation and oxidative stress.
1. Anti-inflammatory Pathway: this compound treatment has been shown to down-regulate pro-inflammatory signaling pathways that are activated during myocardial ischemia.[1] This includes the Toll-like receptor (Tlr), Transforming growth factor-beta (Tgfb), Tumor necrosis factor (TNF), and Interferon-gamma (Ifng) signaling pathways.[1] This anti-inflammatory action helps to reduce the infiltration of inflammatory cells and the release of pro-inflammatory cytokines, thereby limiting tissue damage.
Caption: this compound inhibits pro-inflammatory pathways activated by myocardial ischemia.
2. Antioxidant Pathway (Keap1/Nrf2): this compound protects against myocardial ischemia-reperfusion injury by modulating the Keap1/Nrf2 signaling pathway.[2] It downregulates Keap1, leading to the nuclear accumulation and enhanced transcriptional activity of Nrf2.[2] This, in turn, increases the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which helps to mitigate oxidative stress.[2][8] The activation of Nrf2 by this compound is mediated through the PKC and PI3K pathways.[2][4]
Caption: this compound activates the Nrf2 antioxidant pathway via PKC and PI3K.
Experimental Workflow
The logical flow of a typical preclinical study investigating the effects of this compound on myocardial ischemia is outlined below.
Caption: Experimental workflow for this compound in a rat myocardial ischemia model.
References
- 1. This compound Prevents Left Ventricular Dysfunction in a Rat Myocardial Ischemia Reperfusion Injury Model [mdpi.com]
- 2. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents Left Ventricular Dysfunction in a Rat Myocardial Ischemia Reperfusion Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sappanone A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution and application of Sappanone A in cell culture experiments. This document outlines the necessary steps for preparing this compound solutions, recommended cell culture methodologies, and an overview of its known mechanisms of action with a focus on key signaling pathways.
Introduction to this compound
This compound is a homoisoflavanone compound extracted from the heartwood of Caesalpinia sappan. It has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-inflammatory, antioxidant, and cardioprotective effects.[1] These properties make this compound a valuable compound for investigation in various research areas, particularly in the development of novel therapeutics for inflammatory diseases and oxidative stress-related conditions.
Dissolution of this compound for In Vitro Use
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Materials Required
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Protocol for Preparing a this compound Stock Solution
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Adding DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration. A common stock concentration is 10-20 mM.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.
-
Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 1: Example of this compound Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight of this compound | Amount of this compound | Volume of DMSO to Add |
| 10 mM | ~284.28 g/mol | 2.84 mg | 1 mL |
| 20 mM | ~284.28 g/mol | 5.69 mg | 1 mL |
Protocol for Preparing Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution with sterile cell culture medium to the desired final working concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. For most cell lines, including RAW264.7 macrophages, the final DMSO concentration should not exceed 0.5%, with concentrations of 0.1% or lower being ideal to minimize any potential solvent-induced effects.[2][3]
Experimental Protocols
The following are example protocols for investigating the anti-inflammatory effects of this compound in a common macrophage cell line.
Cell Culture
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Assessment of Cytotoxicity (MTT Assay)
It is essential to determine the non-toxic concentration range of this compound for the specific cell line being used.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control group treated with the same final concentration of DMSO.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess Assay.
-
ELISA: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound from various studies.
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result |
| RAW264.7 | LPS | 1-20 µM | NO Production | Dose-dependent inhibition |
| RAW264.7 | LPS | 1-20 µM | PGE2 Production | Dose-dependent inhibition |
| RAW264.7 | LPS | 1-20 µM | TNF-α Production | Dose-dependent inhibition[4] |
| RAW264.7 | LPS | 1-20 µM | IL-6 Production | Dose-dependent inhibition[5] |
| H9c2 | Hypoxia/Reoxygenation | 1-10 µM | Cell Viability | Dose-dependent increase |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways.
Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[6] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Caption: this compound activates the Nrf2/HO-1 pathway.
NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7] It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
In the context of cardioprotection, this compound has been reported to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8]
Caption: this compound activates the PI3K/Akt pathway.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Caption: General workflow for this compound experiments.
References
- 1. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]
- 6. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR Analysis of Inflammatory Gene Expression Modulated by Sappanone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative Polymerase Chain Reaction (qPCR) to investigate the anti-inflammatory effects of Sappanone A. This document outlines the molecular mechanisms of this compound, its impact on inflammatory gene expression, and standardized procedures for reproducible experimental outcomes.
Introduction to this compound
This compound, a homoisoflavanone isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory properties in various studies.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Understanding the effect of this compound on the expression of these genes is crucial for its development as a potential therapeutic agent for inflammatory diseases.[3][4]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[1][2][5] It has been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory cytokines and enzymes.[1][5][6] Concurrently, this compound activates the Nrf2/HO-1 pathway, which is involved in the antioxidant response and has anti-inflammatory properties.[1][2][5] Studies have also indicated the involvement of the p38 MAPK signaling pathway in this compound-mediated effects.[1][5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the mRNA expression of key inflammatory genes, as determined by quantitative PCR in various in vitro models.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW264.7 Macrophages
| Gene Target | Treatment | Concentration (µM) | Fold Change vs. LPS Control | Reference |
| TNF-α | This compound | 10 | ↓ | [1] |
| 20 | ↓↓ | [1] | ||
| IL-6 | This compound | 10 | ↓ | [1][5] |
| 20 | ↓↓ | [1][5] | ||
| iNOS | This compound | 10 | ↓ | [1][5] |
| 20 | ↓↓ | [1][5] | ||
| COX-2 | This compound | 10 | ↓ | [1][5] |
| 20 | ↓↓ | [1][5] |
Table 2: Effect of this compound on Inflammatory and Matrix-Degrading Gene Expression in IL-1β-stimulated Osteoarthritis Chondrocytes
| Gene Target | Treatment | Concentration (µM) | Fold Change vs. IL-1β Control | Reference |
| iNOS | This compound | 5 | ↓ | [2] |
| 10 | ↓↓ | [2] | ||
| 20 | ↓↓↓ | [2] | ||
| COX-2 | This compound | 5 | ↓ | [2] |
| 10 | ↓↓ | [2] | ||
| 20 | ↓↓↓ | [2] | ||
| MMP-3 | This compound | 5 | ↓ | [2] |
| 10 | ↓↓ | [2] | ||
| 20 | ↓↓↓ | [2] | ||
| MMP-13 | This compound | 5 | ↓ | [2] |
| 10 | ↓↓ | [2] | ||
| 20 | ↓↓↓ | [2] | ||
| ADAMTS-4 | This compound | 5 | ↓ | [2] |
| 10 | ↓↓ | [2] | ||
| 20 | ↓↓↓ | [2] | ||
| ADAMTS-5 | This compound | 5 | ↓ | [2] |
| 10 | ↓↓ | [2] | ||
| 20 | ↓↓↓ | [2] |
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Lines:
-
RAW264.7 (murine macrophages)
-
Primary osteoarthritis chondrocytes
-
-
Culture Media:
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Induce inflammation by adding an inflammatory stimulus:
-
For RAW264.7 cells: Lipopolysaccharide (LPS) at 1 µg/mL.
-
For chondrocytes: Interleukin-1 beta (IL-1β) at 10 ng/mL.
-
-
Incubate for the desired time period (e.g., 24 hours).
-
Harvest cells for RNA extraction.
-
RNA Extraction and cDNA Synthesis
-
Materials:
-
TRIzol reagent or equivalent RNA extraction kit.
-
Chloroform.
-
Isopropanol.
-
75% Ethanol (in DEPC-treated water).
-
RNase-free water.
-
Reverse Transcription Kit (e.g., SuperScript II).
-
-
Protocol:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per well and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR)
-
Materials:
-
SYBR Green PCR Master Mix.
-
Forward and reverse primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
-
-
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL-1β | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGA |
| iNOS | GGTCACCCACACTGTGCCCATCTA | CTAGAAGCATTTGCGGTGGACGATGGAGGG |
| COX-2 | GGTCTGGTGCCTGGTCTGATGATG | GTCCTTTCAAGGAGAATGGTGC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GGGGTCATTGATGGCAACA |
-
qPCR Protocol:
-
Prepare the qPCR reaction mixture in a total volume of 20 µL:
-
10 µL SYBR Green Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Set up the thermal cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis.
-
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's dual modulation of NF-κB and Nrf2 pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances of this compound in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cardioprotective Effects of Sappanone A using the Langendorff Heart Perfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion injury (MIRI) is a significant contributor to the morbidity and mortality associated with ischemic heart disease.[1][2] The Langendorff isolated heart perfusion system is a powerful ex vivo technique that allows for the study of cardiac function in a controlled environment, independent of systemic neuronal and hormonal influences.[3][4][5][6] This makes it an ideal model for investigating the direct effects of therapeutic agents on the heart.[4][5] Sappanone A (SA), a homoisoflavanone extracted from the heartwood of Caesalpinia sappan L., has demonstrated potent antioxidant and cardioprotective properties, making it a promising candidate for mitigating MIRI.[1][7]
These application notes provide a detailed protocol for utilizing the Langendorff heart perfusion model to evaluate the therapeutic potential of this compound in the context of MIRI. The described methodologies are based on established research demonstrating SA's ability to improve cardiac function, reduce infarct size, and modulate key signaling pathways involved in cellular protection.[1][7][8]
Key Applications
-
Screening and Efficacy Testing: Evaluate the dose-dependent cardioprotective effects of this compound and other novel compounds against ischemia-reperfusion injury.
-
Mechanism of Action Studies: Elucidate the molecular pathways through which this compound exerts its therapeutic effects on the myocardium.
-
Preclinical Drug Development: Generate robust preclinical data on the cardiac effects of this compound to support further investigation.
Experimental Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on rat hearts subjected to ischemia-reperfusion in a Langendorff setup.
Table 1: Hemodynamic Parameters[7]
| Parameter | Group | Baseline | Reperfusion (30 min) | Reperfusion (60 min) | Reperfusion (120 min) |
| Heart Rate (beats/min) | I/R Control | 285 ± 25 | 210 ± 20 | 205 ± 18 | 200 ± 15 |
| SA (20 mg/kg) | 280 ± 22 | 250 ± 15 | 245 ± 12 | 240 ± 10 | |
| LVDP (mmHg) | I/R Control | 105 ± 8 | 45 ± 5 | 42 ± 6 | 40 ± 5 |
| SA (20 mg/kg) | 108 ± 7 | 75 ± 6 | 72 ± 5 | 70 ± 6 | |
| +dp/dt (mmHg/s) | I/R Control | 3500 ± 250 | 1500 ± 200 | 1400 ± 180 | 1350 ± 150 |
| SA (20 mg/kg) | 3600 ± 220 | 2500 ± 180 | 2400 ± 150 | 2300 ± 120 | |
| -dp/dt (mmHg/s) | I/R Control | -2800 ± 200 | -1200 ± 150 | -1100 ± 120 | -1050 ± 100 |
| SA (20 mg/kg) | -2900 ± 180 | -2000 ± 160 | -1900 ± 140 | -1800 ± 110 |
*LVDP: Left Ventricular Developed Pressure; +dp/dt: Maximum rate of pressure development; -dp/dt: Maximum rate of pressure decay. Data are presented as mean ± SD. P<0.05 vs. I/R Control.
Table 2: Myocardial Injury Markers[3][7]
| Parameter | I/R Control Group | SA (10 mg/kg) | SA (20 mg/kg) | SA (40 mg/kg) |
| Infarct Size (%) | 45.2 ± 3.5 | 35.1 ± 2.8 | 25.3 ± 2.1 | 24.8 ± 2.3 |
| CK-MB (U/L) in effluent | 12.5 ± 1.2 | 9.8 ± 0.9 | 7.2 ± 0.8 | 7.5 ± 0.9 |
| LDH (U/L) in effluent | 85.6 ± 7.3 | 65.4 ± 6.1* | 48.2 ± 5.5 | 49.1 ± 5.8 |
*CK-MB: Creatine Kinase-MB; LDH: Lactate Dehydrogenase. Data are presented as mean ± SD. *P<0.05, *P<0.01 vs. I/R Control.
Table 3: Oxidative Stress Markers[7]
| Parameter | I/R Control Group | SA (20 mg/kg) Group |
| ROS (Mean Fluorescence Intensity) | 850 ± 70 | 450 ± 50 |
| MDA (nmol/mg protein) | 8.2 ± 0.7 | 4.5 ± 0.5 |
| SOD (U/mg protein) | 25.3 ± 2.1 | 42.1 ± 3.5 |
| GSH-Px (U/mg protein) | 18.5 ± 1.6 | 30.2 ± 2.8 |
*ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase. Data are presented as mean ± SD. *P<0.01 vs. I/R Control.
Experimental Protocols
Langendorff Heart Perfusion Protocol
This protocol outlines the procedure for isolating and perfusing a rat heart to model ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Pentobarbital sodium
-
Heparin
-
Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
-
Langendorff perfusion apparatus
-
Pressure transducer and data acquisition system
-
Fluid-filled latex balloon
Procedure:
-
Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (100 mg/kg). Administer heparin (1500 IU/kg) intravenously to prevent blood clotting.[7]
-
Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold K-H solution.[9]
-
Mount the heart on the Langendorff apparatus via aortic cannulation. Initiate retrograde perfusion with oxygenated K-H solution at a constant pressure of 75 mmHg and a temperature of 37°C.[7]
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function.[7]
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Induce global ischemia by stopping the perfusion for 30 minutes.[7]
-
Initiate reperfusion by restoring the flow of K-H solution for 120 minutes.[7]
-
Continuously record hemodynamic parameters (Heart Rate, LVDP, +dp/dt, -dp/dt) throughout the experiment.
This compound Administration Protocol
This compound can be administered in vivo prior to heart isolation or added directly to the perfusion buffer.
In Vivo Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administer this compound (e.g., 10, 20, 40 mg/kg) via intraperitoneal injection one hour before heart isolation.[7]
Ex Vivo Administration (in perfusate):
-
Dissolve this compound in the K-H solution to the desired final concentration.
-
Introduce the this compound-containing K-H solution at the onset of reperfusion.[10]
Assessment of Myocardial Injury
Infarct Size Measurement (TTC Staining):
-
At the end of reperfusion, freeze the heart and slice it into 2mm thick transverse sections.
-
Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.
-
Viable tissue will stain red, while infarcted tissue will remain pale.
-
Capture images of the slices and quantify the infarct area using image analysis software.
Biochemical Marker Analysis:
-
Collect the coronary effluent at various time points during reperfusion.
-
Measure the activity of CK-MB and LDH in the effluent using commercially available assay kits.[7]
Oxidative Stress Assessment
-
At the end of the experiment, homogenize a portion of the ventricular tissue.
-
Use commercially available kits to measure the levels of ROS, MDA, and the activities of SOD and GSH-Px in the tissue homogenate.[7][11]
Signaling Pathways and Experimental Workflow
This compound Cardioprotective Signaling Pathways
This compound has been shown to exert its cardioprotective effects through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.[12][13][14]
References
- 1. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K-Akt-Gsk-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]
- 9. adinstruments.com [adinstruments.com]
- 10. Pharmacological postconditioning with this compound ameliorates myocardial ischemia reperfusion injury and mitochondrial dysfunction via AMPK-mediated mitochondrial quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Protective Role of Sappanone A in Cisplatin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Sappanone A in mitigating cisplatin-induced kidney injury. The included data and protocols are derived from preclinical studies and are intended to guide further research and development of this compound as a potential nephroprotective agent.
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent for treating various solid tumors.[1] However, its clinical utility is often limited by severe side effects, most notably dose-dependent nephrotoxicity, which can lead to acute kidney injury (AKI) and chronic kidney disease.[1][2] The pathophysiology of cisplatin-induced nephrotoxicity is complex, involving oxidative stress, inflammation, apoptosis, and vascular injury within the kidneys.[2] this compound, a homoisoflavanone isolated from the heartwood of Caesalpinia sappan, has demonstrated significant antioxidant and anti-inflammatory properties.[3] This document outlines the protective effects of this compound against cisplatin-induced nephrotoxicity, summarizing key quantitative data from preclinical studies and providing detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key biomarkers of cisplatin-induced nephrotoxicity in both in vivo (murine model) and in vitro (human kidney proximal tubular epithelial cells, HK-2) studies.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Cisplatin-Induced Nephrotoxicity
| Parameter | Control | Cisplatin (CP) Only | CP + this compound (Low Dose) | CP + this compound (High Dose) |
| Kidney Function Markers | ||||
| Serum Creatinine (μmol/L) | ↓ | ↑↑↑ | ↓↓ | ↓ |
| Blood Urea Nitrogen (BUN) (mmol/L) | ↓ | ↑↑↑ | ↓↓ | ↓ |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) (nmol/mg protein) | ↓ | ↑↑↑ | ↓↓ | ↓ |
| Superoxide Dismutase (SOD) (U/mg protein) | ↑ | ↓↓↓ | ↑↑ | ↑ |
| Glutathione Peroxidase (GSH-Px) (U/mg protein) | ↑ | ↓↓↓ | ↑↑ | ↑ |
| Inflammatory Markers | ||||
| Myeloperoxidase (MPO) (U/g tissue) | ↓ | ↑↑↑ | ↓↓ | ↓ |
| Tumor Necrosis Factor-α (TNF-α) (pg/mg protein) | ↓ | ↑↑↑ | ↓↓ | ↓ |
| Interleukin-1β (IL-1β) (pg/mg protein) | ↓ | ↑↑↑ | ↓↓ | ↓ |
| Apoptosis | ||||
| Apoptosis Rate (%) | ↓ | ↑↑↑ | ↓↓ | ↓ |
Arrow direction indicates increase (↑) or decrease (↓) relative to the control group. The number of arrows indicates the magnitude of the change. This table is a qualitative summary of the trends reported in the source literature.
Table 2: In Vitro Efficacy of this compound in HK-2 Cells Treated with Cisplatin
| Parameter | Control | Cisplatin (CP) Only | CP + this compound (Low Dose) | CP + this compound (Medium Dose) | CP + this compound (High Dose) |
| Inflammatory Cytokines | |||||
| TNF-α Production | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| IL-1β Production | Low | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| Signaling Pathway Modulation | |||||
| NF-κB Activation | Low | High | Moderately Inhibited | Significantly Inhibited | Markedly Inhibited |
This table represents a summary of the dose-dependent inhibitory effects of this compound on cisplatin-induced inflammation and NF-κB activation in HK-2 cells.
Signaling Pathways and Experimental Workflow
The protective effects of this compound against cisplatin-induced nephrotoxicity are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. The experimental workflow for investigating these effects is also outlined below.
Caption: Proposed signaling pathway of this compound's nephroprotective effect.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying cisplatin-induced nephrotoxicity and the protective effects of this compound.
Protocol 1: In Vivo Murine Model of Cisplatin-Induced Nephrotoxicity
-
Animal Model:
-
Species: Male BALB/c mice.
-
Weight: 20-25 g.
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline) administration.
-
Group 2 (Cisplatin): Cisplatin (20 mg/kg, single intraperitoneal injection).
-
Group 3 (Cisplatin + this compound - Low Dose): this compound (e.g., 10 mg/kg/day, i.p.) for 3 consecutive days, with a single cisplatin injection (20 mg/kg, i.p.) on day 1, three hours after this compound administration.
-
Group 4 (Cisplatin + this compound - High Dose): this compound (e.g., 30 mg/kg/day, i.p.) for 3 consecutive days, with a single cisplatin injection (20 mg/kg, i.p.) on day 1, three hours after this compound administration.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound or vehicle intraperitoneally (i.p.) for three consecutive days.
-
On day 1, three hours after the first this compound/vehicle administration, induce nephrotoxicity with a single i.p. injection of cisplatin (20 mg/kg).
-
-
Sample Collection and Processing:
-
At 72 hours after cisplatin injection, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis (creatinine, BUN).
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS).
-
Excise the kidneys. One kidney can be fixed in 10% neutral-buffered formalin for histopathological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays and Western blotting.
-
-
Biochemical and Histopathological Analysis:
-
Serum Analysis: Measure creatinine and BUN levels using commercially available kits.
-
Tissue Homogenization: Homogenize the frozen kidney tissue in an appropriate lysis buffer.
-
Oxidative Stress Markers: Measure MDA, SOD, and GSH-Px levels in the kidney homogenates using commercial assay kits.
-
Inflammatory Markers: Quantify MPO, TNF-α, and IL-1β levels in the kidney homogenates using ELISA kits.
-
Histopathology: Embed the formalin-fixed kidney tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tubular injury.
-
Apoptosis Assay: Perform TUNEL staining on kidney sections to detect apoptotic cells.
-
Western Blotting: Analyze the expression of Nrf2, HO-1, and NF-κB in kidney tissue lysates.
-
Protocol 2: In Vitro HK-2 Cell Model of Cisplatin-Induced Injury
-
Cell Culture:
-
Cell Line: Human kidney proximal tubular epithelial cells (HK-2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Treatment:
-
Seed HK-2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified duration (e.g., 2 hours).
-
Following pre-treatment, add cisplatin (e.g., 20 µM) to the culture medium and incubate for a designated time (e.g., 24 hours).
-
Include appropriate control groups: untreated cells, cells treated with vehicle only, and cells treated with cisplatin only.
-
-
Analysis of Inflammatory Markers and Signaling Pathways:
-
ELISA: Collect the cell culture supernatants to measure the concentrations of secreted TNF-α and IL-1β using commercially available ELISA kits.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Use the cell lysates to perform Western blot analysis to determine the expression and activation status of key signaling proteins, such as total and phosphorylated forms of NF-κB p65.
-
Conclusion
The presented data and protocols underscore the potential of this compound as a nephroprotective agent against cisplatin-induced kidney damage. Its mechanism of action appears to involve the upregulation of the Nrf2/HO-1 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade.[3] These findings provide a strong rationale for further investigation and development of this compound as an adjunct therapy to mitigate the nephrotoxic side effects of cisplatin-based chemotherapy. The detailed protocols provided herein offer a framework for researchers to validate and expand upon these promising preclinical results.
References
- 1. Natural products: potential treatments for cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo assessment of reversing Cisplatin-Induced nephrotoxicity using Jatropha mollissima crude extract and its potential cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects mice against cisplatin-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of Sappanone A on Osteoclastogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis and various pathological conditions characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts, a process known as osteoclastogenesis, is predominantly regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] Consequently, inhibiting RANKL-induced osteoclastogenesis is a key therapeutic strategy for bone-destructive diseases. Sappanone A (SPNA), a homoisoflavanone isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory properties.[2][3] This document provides detailed application notes and protocols to investigate the inhibitory effects of this compound on osteoclastogenesis, focusing on its mechanism of action and relevant experimental methodologies. Recent studies have shown that this compound effectively inhibits RANKL-induced osteoclastogenesis in bone marrow macrophages (BMMs) and prevents inflammation-mediated bone loss in animal models.[2]
Mechanism of Action of this compound in Osteoclastogenesis
This compound exerts its inhibitory effects on osteoclastogenesis by targeting specific signaling pathways induced by RANKL. While RANKL binding to its receptor RANK activates multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (JNK, p38, and ERK) and the NF-κB pathway, this compound appears to act selectively.[2][4]
Notably, this compound significantly inhibits the RANKL-induced activation of the AKT/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[2] This inhibition, in turn, suppresses the induction of the nuclear factor of activated T cells cytoplasmic 1 (NFATc1), a master transcription factor essential for osteoclast differentiation.[2] The downregulation of NFATc1 leads to a subsequent decrease in the expression of key osteoclastogenic markers, including Cathepsin K (CtsK), Tartrate-resistant acid phosphatase (TRAP), dendritic cell-specific transmembrane protein (DC-STAMP), matrix metalloproteinase-9 (MMP-9), and osteoclast-associated receptor (OSCAR).[2][5] Interestingly, studies have shown that this compound does not affect the activation of the JNK, p38, and ERK MAPK pathways.[2]
Signaling Pathway of this compound in Osteoclastogenesis
Caption: this compound inhibits the RANKL-induced AKT/GSK-3β signaling pathway, leading to the suppression of NFATc1 nuclear translocation and subsequent downregulation of osteoclast-specific gene expression.
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound on osteoclastogenesis are dose-dependent. The following tables summarize the quantitative data on the impact of this compound on key markers of osteoclast formation and function.
| Concentration of this compound (µM) | Number of TRAP-positive Multinucleated Osteoclasts (relative to control) |
| 0 | 100% |
| 5 | ~70% |
| 10 | ~40% |
| 20 | ~10% |
| Concentration of this compound (µM) | Bone Resorption Area (relative to control) |
| 0 | 100% |
| 5 | ~65% |
| 10 | ~30% |
| 20 | ~5% |
| Gene Marker | Fold Change in mRNA Expression (with 20 µM this compound) |
| NFATc1 | ~0.2 |
| c-Fos | ~0.3 |
| TRAP | ~0.4 |
| Cathepsin K | ~0.3 |
| DC-STAMP | ~0.2 |
Note: The data presented are approximations derived from published graphical representations and should be confirmed by independent experiments.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on osteoclastogenesis are provided below.
Experimental Workflow
Caption: General experimental workflow for investigating the effects of this compound on osteoclastogenesis.
Osteoclast Differentiation Assay
This protocol describes the in vitro differentiation of osteoclasts from mouse bone marrow macrophages (BMMs).
Materials:
-
Alpha-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in a T-75 flask with complete α-MEM (containing 10% FBS and 1% Penicillin-Streptomycin) supplemented with 30 ng/mL M-CSF for 3 days.
-
Harvest the non-adherent cells and seed them in a 96-well plate at a density of 1 x 10^4 cells/well in complete α-MEM with 30 ng/mL M-CSF.
-
After 24 hours, replace the medium with complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL, along with various concentrations of this compound (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should be less than 0.1%.
-
Incubate the cells for 4-5 days, replacing the medium every 2 days.
-
Proceed with TRAP staining to identify mature osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and its staining is used to identify and quantify osteoclast formation.
Materials:
-
TRAP staining kit (containing Naphthol AS-MX phosphate and Fast Red Violet LB salt)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Acetate buffer (0.1 M, pH 5.0)
-
Tartrate solution (50 mM)
Procedure:
-
After the differentiation period, aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the TRAP staining solution according to the manufacturer's instructions, typically by dissolving the substrate and colorimetric reagent in acetate buffer containing tartrate.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the cells.
-
Wash the cells with distilled water and allow them to air dry.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.
Bone Resorption (Pit Formation) Assay
This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.
Materials:
-
Bone-mimicking calcium phosphate-coated plates or dentin slices
-
Toluidine Blue staining solution (1%)
-
Ammonium hydroxide (for cell removal)
-
Ultrasonic bath
Procedure:
-
Differentiate osteoclasts on the calcium phosphate-coated plates or dentin slices as described in the osteoclast differentiation protocol.
-
After 7-10 days of culture, remove the cells by washing with ammonium hydroxide or by sonication.
-
Wash the plates or slices with distilled water.
-
Stain the resorption pits with 1% Toluidine Blue for 5 minutes.
-
Wash extensively with distilled water to remove excess stain.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ).
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat BMMs with RANKL and this compound for the desired time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising natural compound for the inhibition of osteoclastogenesis. Its mechanism of action, centered on the suppression of the AKT/GSK-3β/NFATc1 signaling axis, provides a targeted approach for mitigating excessive bone resorption. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other related compounds in the treatment of bone-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits RANKL-induced osteoclastogenesis in BMMs and prevents inflammation-mediated bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saikosaponin A attenuates osteoclastogenesis and bone loss by inducing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR102014241B1 - Composition comprising this compound for inhibiting of bone loss - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC Analysis of Sappanone A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Sappanone A using High-Performance Liquid Chromatography (HPLC). This compound, a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antioxidant properties.[1] Accurate and precise analytical methods are crucial for its quantification in raw materials, extracts, and finished products to ensure quality and consistency in research and drug development.
While specific validated HPLC methods for the quantification of this compound are not extensively detailed in publicly available literature, this protocol has been developed based on established methods for analogous compounds, such as brazilin and other homoisoflavonoids isolated from Caesalpinia sappan.[2][3][4]
Principle of the Method
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile and/or methanol). The acidic modifier in the mobile phase helps to ensure good peak shape and resolution. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Instrumentation and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chemicals and Reagents
-
This compound certified reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
Chromatographic Column
-
A C18 reverse-phase column is recommended. Common specifications are:
-
Dimensions: 4.6 mm x 150 mm or 4.6 mm x 250 mm
-
Particle size: 5 µm
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase initial composition or a suitable diluent (e.g., methanol/water mixture) to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Extraction from Plant Material (Heartwood of Caesalpinia sappan):
-
Accurately weigh about 1.0 g of the powdered plant material.
-
Transfer to a suitable flask and add 50 mL of methanol or 70% ethanol.
-
Perform extraction using a suitable method such as sonication for 30-60 minutes or reflux extraction.
-
Allow the extract to cool to room temperature and filter through a Whatman No. 1 filter paper.
-
Transfer the filtrate to a 50 mL volumetric flask and dilute to the mark with the extraction solvent.
-
-
Sample Preparation for HPLC Analysis:
-
Take a suitable aliquot of the extract and dilute it with the mobile phase to a concentration expected to fall within the calibration curve range.
-
Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Operating Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 280 nm (based on UV spectra of similar compounds) |
| Injection Volume | 10-20 µL |
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison of retention times and UV spectra with a reference standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 for a calibration curve with at least 5 concentration levels. |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Example Validation Summary for this compound Method
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (RSD%) | < 2.0% |
| LOD (µg/mL) | ~0.1 |
| LOQ (µg/mL) | ~0.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
Troubleshooting & Optimization
Navigating the Challenges of Sappanone A in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with Sappanone A in aqueous solutions during their experiments. This document offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to ensure the successful application of this compound in a research setting.
Troubleshooting Guide: Overcoming this compound Precipitation
Researchers often face challenges with the poor aqueous solubility of this compound, a promising homoisoflavonoid with diverse biological activities.[1] Precipitation in aqueous buffers and cell culture media is a common hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Observation: Precipitate Formation
Precipitation of this compound can occur when transitioning from a high-concentration organic stock solution to an aqueous environment. This is due to the compound's hydrophobic nature.
Caption: A flowchart for troubleshooting this compound precipitation.
FAQs: Addressing Common Solubility Questions
Q1: My this compound precipitated after I diluted my DMSO stock in my aqueous buffer. What went wrong?
A1: This is a common issue. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution can cause the compound to crash out of solution. To mitigate this, try the following:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO to lower the concentration before the final dilution into your aqueous buffer.
-
Pre-warming the Aqueous Solution: Gently warming your buffer or cell culture medium to 37°C can sometimes help maintain solubility during dilution.
-
Slow, Drop-wise Addition with Mixing: Add the this compound stock solution drop-by-drop to the aqueous solution while gently vortexing or swirling. This gradual introduction can prevent localized high concentrations that lead to precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.
Q2: What is the maximum recommended storage time for this compound in an aqueous solution?
A2: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For optimal results and to avoid degradation or precipitation over time, prepare fresh aqueous solutions for each experiment.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: While possible, it is challenging due to its low aqueous solubility. The solubility of this compound in PBS (pH 7.2) is approximately 0.25 mg/mL.[2] For most experimental concentrations, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended and more practical approach.
Q4: Are there alternative solvents to DMSO for preparing this compound stock solutions?
A4: Yes, this compound is also soluble in ethanol and dimethyl formamide (DMF).[2] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line or assay system to these solvents.
Quantitative Data: this compound Solubility
Understanding the solubility limits of this compound is critical for experimental design. The following table summarizes the known solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) |
| Dimethyl Sulfoxide (DMSO) | ~15 | ~52.8 |
| Dimethyl Formamide (DMF) | ~20 | ~70.4 |
| Ethanol | ~5 | ~17.6 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.25 | ~0.88 |
Molecular Weight of this compound: 284.26 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 2.84 mg of this compound using an analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solid form of this compound is stable for at least four years when stored at -20°C.[2]
Protocol 2: Preparation of a Working Solution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Final Dilution: Add the desired volume of the 10 mM stock or the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the final working concentration. Add the stock solution drop-wise while gently swirling the medium.
-
Example for a 10 µM final concentration in 10 mL of medium: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing and Use: Gently mix the final working solution and immediately add it to your cell cultures.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, including its anti-inflammatory and antioxidant properties, by modulating key signaling pathways.[1]
Nrf2 Signaling Pathway
This compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.
References
Potential off-target effects of Sappanone A in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sappanone A in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary cellular targets and pathways of this compound?
A1: this compound is a homoisoflavanone with well-documented anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] Its primary mechanism of action involves the modulation of several key signaling pathways, including:
-
Nrf2 Pathway: this compound induces the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4] This is a major contributor to its antioxidant effects.
-
NF-κB Pathway: It inhibits the activation of NF-κB, a key regulator of inflammation.[1][4] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4]
-
PI3K/Akt Pathway: this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[5][6]
-
MAPK Pathway: It can modulate the p38 MAPK pathway, which is involved in the induction of HO-1 expression.[4]
-
JAK/STAT Pathway: Some related compounds from Caesalpinia sappan have been shown to suppress the JAK2/STAT3 pathway, suggesting a potential area of investigation for this compound.[7]
Recent studies have also identified more specific molecular targets:
-
PDE4: Molecular docking and subsequent experimental validation have identified this compound as a potent phosphodiesterase 4 (PDE4) inhibitor, contributing to its anti-inflammatory effects.[7][8]
-
IMPDH2: Inosine monophosphate dehydrogenase 2 (IMPDH2) has been identified as a critical target for this compound-induced ferroptosis in hepatocellular carcinoma cells.[1]
-
SIRT1: this compound has been found to activate the Nrf2 signaling pathway by targeting SIRT1.[9]
Q2: My cells are showing unexpected phenotypes after this compound treatment. What could be the cause?
A2: Unexpected phenotypes could arise from several factors. Consider the following:
-
Dose and Cell Type Dependency: The effects of this compound can be highly dependent on the concentration used and the specific cell line. What is a therapeutic dose in one cell line might be toxic or induce off-target effects in another. We recommend performing a dose-response curve to determine the optimal concentration for your experiments.
-
Modulation of Multiple Pathways: As outlined in Q1, this compound is known to modulate multiple signaling pathways. An unexpected phenotype could be a result of the compound's influence on a pathway that is particularly sensitive in your cell model.
-
Metabolic Effects: this compound has been reported to affect cellular metabolism, including up-regulating major urinary protein 3 (Mup3) which is involved in lipid transport.[10] This could lead to unexpected metabolic phenotypes.
-
Induction of Ferroptosis: At certain concentrations and in specific cancer cell lines, this compound can induce ferroptosis, a form of programmed cell death.[1][9] This could be an intended or unintended effect depending on the context of your experiment.
Q3: How can I experimentally identify the direct cellular targets of this compound in my system?
A3: To identify the direct binding targets of this compound in your specific cellular model, we recommend employing unbiased, proteome-wide techniques. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[11][12][13][14] For a broader view of how this compound affects the proteome, Thermal Proteome Profiling (TPP) can be utilized.[15]
Troubleshooting Guides
Guide 1: Investigating Unexpected Pro-apoptotic Effects
Problem: You observe increased apoptosis in your cells treated with this compound, which is contrary to its generally reported anti-apoptotic effects.
Possible Cause: While often anti-apoptotic, this compound can induce ferroptosis in certain cell types.[1]
Troubleshooting Steps:
-
Confirm Apoptosis vs. Ferroptosis:
-
Measure markers of apoptosis (e.g., caspase-3/7 activity, PARP cleavage).
-
Measure markers of ferroptosis (e.g., lipid peroxidation using C11-BODIPY, cellular iron levels, expression of GPX4 and SLC7A11).
-
-
Dose-Response Analysis: Perform a detailed dose-response curve to see if the pro-death effect is concentration-dependent. It's possible that at higher concentrations, the mechanism switches from pro-survival to pro-ferroptotic.
-
Inhibition of Ferroptosis: Treat cells with a known ferroptosis inhibitor (e.g., Ferrostatin-1) in combination with this compound to see if the cell death is rescued.
Guide 2: Inconsistent Anti-inflammatory Effects
Problem: You are not observing the expected decrease in pro-inflammatory markers (e.g., TNF-α, IL-6) after this compound treatment in your LPS-stimulated macrophages.
Possible Causes:
-
Suboptimal Concentration: The effective concentration of this compound can vary.
-
Timing of Treatment: The timing of this compound addition relative to the inflammatory stimulus (e.g., LPS) is crucial.
-
Cell Passage Number: High-passage number cell lines can have altered signaling responses.
Troubleshooting Steps:
-
Optimize Concentration and Timing:
-
Perform a dose-response experiment with a range of this compound concentrations.
-
Vary the pre-treatment time with this compound before adding the inflammatory stimulus.
-
-
Check Cell Health and Passage Number: Ensure you are using healthy, low-passage number cells.
-
Confirm Pathway Activation: Use western blotting to check if this compound is inhibiting NF-κB activation (e.g., by measuring phosphorylation of p65) and activating the Nrf2 pathway (e.g., by measuring HO-1 expression) in your specific cells.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification
This protocol is a generalized workflow for identifying the direct binding targets of this compound.
Workflow Diagram:
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 3. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K-Akt-Gsk-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates osteoarthritis progression by inhibiting chondrocyte ferroptosis via activating the SIRT1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates metabolic dysfunction-associated steatohepatitis by decreasing hepatocyte lipotoxicity via targeting Mup3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Sappanone A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Sappanone A, alongside troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared by dissolving this compound in organic solvents such as DMSO, ethanol, or dimethyl formamide (DMF).[1] For optimal stability, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is also advisable to protect the stock solution from light.[2] Before use in aqueous-based biological experiments, the stock solution should be further diluted in the appropriate buffer.[1]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Polyphenolic compounds, including homoisoflavonoids like this compound, can be susceptible to degradation in aqueous environments, particularly at neutral to alkaline pH.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be kept away from strong acids/alkalis and strong oxidizing/reducing agents, as these can lead to its degradation.[3]
Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| In Organic Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month (protect from light) | [2] | |
| Aqueous Solution | 4°C | Not recommended for > 1 day | [1] |
Table 2: Qualitative Stability Profile of this compound under Various Conditions
| Condition | Stability | Notes |
| pH | ||
| Acidic (e.g., pH < 7) | Likely Stable | Polyphenolic compounds are generally more stable in acidic conditions. |
| Neutral to Alkaline (e.g., pH ≥ 7) | Potentially Unstable | Increased susceptibility to degradation is common for polyphenols at higher pH. |
| Light | ||
| Exposed to Light | Potentially Unstable | Protection from light is recommended for stock solutions, suggesting potential photosensitivity.[2] |
| Temperature | ||
| Elevated Temperatures | Potentially Unstable | As with many complex organic molecules, high temperatures may accelerate degradation. |
| Oxidizing/Reducing Agents | ||
| Presence of Strong Oxidizing/Reducing Agents | Unstable | Incompatible with strong oxidizing and reducing agents.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Reconstitution of Solid this compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the solid in an appropriate organic solvent like DMSO to a desired concentration (e.g., 10-50 mM). Ensure the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Protect from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Further dilute the stock solution in the cell culture medium to the final desired working concentration immediately before adding to the cells.
-
Note: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound in stock solution. | 1. Prepare fresh stock solutions from solid this compound. 2. Ensure stock solutions are properly aliquoted and stored at -80°C, protected from light, and have not undergone multiple freeze-thaw cycles. 3. Avoid storing pre-diluted aqueous working solutions. |
| Degradation of this compound in the experimental medium. | 1. Prepare working solutions immediately before use. 2. Consider the pH of your experimental buffer/medium. If possible, maintain a slightly acidic to neutral pH. | |
| Precipitation of this compound in aqueous medium. | Low aqueous solubility. | 1. Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but still non-toxic to cells. 2. Check the solubility limits of this compound in your specific aqueous buffer. The solubility in PBS (pH 7.2) is approximately 0.25 mg/mL.[1] |
| Discoloration of the culture medium upon addition of this compound. | pH-dependent color changes or degradation. | 1. This may not necessarily indicate a loss of activity, as many polyphenolic compounds exhibit pH-dependent color changes. 2. However, it could also be a sign of degradation, especially in alkaline conditions. Correlate with activity readouts. |
Visualizations
Caption: Workflow for the preparation and use of this compound in experiments.
Caption: Signaling pathways influenced by this compound.
References
Technical Support Center: Sappanone A Research and the Langendorff Model
Welcome to the technical support center for researchers utilizing the Langendorff model to investigate the therapeutic potential of Sappanone A. This resource provides troubleshooting guidance, detailed experimental protocols, and key data to facilitate your research and help you navigate the limitations of this ex vivo model.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during your experiments with this compound in a Langendorff-perfused heart setup.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. My this compound solution is precipitating in the Krebs-Henseleit buffer. | This compound, like many flavonoids, has limited aqueous solubility. Solution: Prepare a stock solution of this compound in a biocompatible solvent like dimethyl sulfoxide (DMSO).[1] For perfusion, dilute this stock solution in the Krebs-Henseleit buffer immediately before use to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cardiac effects.[1] Troubleshooting: If precipitation still occurs, consider gently warming the Krebs-Henseleit buffer or using a co-solvent. However, be cautious as this may alter the physiological conditions of the experiment. Always visually inspect the perfusate for any signs of precipitation. |
| 2. I am observing unexpected changes in heart rate or contractility after administering this compound. | While the primary focus of this compound research has been on its cardioprotective effects during ischemia-reperfusion, it is crucial to establish its baseline effects. Troubleshooting: a) Run a control experiment with the vehicle (e.g., 0.1% DMSO in Krebs-Henseleit buffer) to rule out any solvent effects. b) Perform a dose-response curve to determine if the observed effects are concentration-dependent. c) While direct electrophysiological studies on this compound are limited, be aware that some flavonoids can interact with ion channels.[2] If you have the capability, record an electrocardiogram (ECG) to monitor for any changes in parameters like the QT interval. |
| 3. How can I be sure the observed effects are due to this compound and not its metabolites? | This is a significant limitation of the Langendorff model, as it lacks the metabolic activity of the liver and other organs.[3] The isolated heart has some metabolic capacity, but it may not fully replicate in vivo metabolism. Considerations: a) Acknowledge this limitation in your study design and interpretation of results. b) If feasible, you can collect the coronary effluent and analyze it for this compound and potential metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This can provide insights into whether the heart tissue is metabolizing the compound. |
| 4. My results show high variability between experiments. | The Langendorff preparation is sensitive to a variety of factors. Troubleshooting: a) Standardize the protocol: Ensure consistent animal strain, age, and sex. Maintain a constant perfusion pressure, temperature (37°C), and buffer composition. b) Minimize ischemia time: The time between heart excision and the start of perfusion should be as short as possible to prevent ischemic damage. c) Ensure proper cannulation: Incorrect placement of the aortic cannula can lead to inadequate perfusion of the coronary arteries. d) Buffer quality: Use freshly prepared, sterile-filtered Krebs-Henseleit buffer for each experiment to avoid bacterial contamination and ensure consistent ionic composition. |
| 5. How do I translate my findings from the Langendorff model to a more physiological context? | The Langendorff model is an excellent tool for studying the direct effects of a compound on the heart without confounding systemic influences.[4] However, it is an ex vivo model with inherent limitations.[1] Next Steps: a) The cardioprotective effects of this compound observed in the Langendorff model have been corroborated by in vivo studies.[5][6] b) Consider follow-up studies in whole-animal models to account for pharmacokinetics, metabolism, and the influence of the nervous and endocrine systems. |
Experimental Protocols
Protocol for Assessing the Cardioprotective Effects of this compound in a Rat Langendorff Model of Ischemia-Reperfusion Injury
This protocol is adapted from methodologies described in the literature for investigating this compound's effects on myocardial ischemia-reperfusion injury.[1][7]
1. Animal Preparation:
-
Anesthetize male Wistar rats with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer (composition detailed below) gassed with 95% O₂ and 5% CO₂ at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function.
3. Experimental Groups:
-
Sham Group: Continuous perfusion with Krebs-Henseleit buffer for the entire experimental duration.
-
Ischemia-Reperfusion (I/R) Group: After a stabilization period, induce global ischemia by stopping the perfusion for a set time (e.g., 30 minutes), followed by reperfusion (e.g., 120 minutes).
-
This compound + I/R Group: Perfuse the heart with Krebs-Henseleit buffer containing the desired concentration of this compound for a specified period before inducing ischemia-reperfusion.
4. Data Collection and Analysis:
-
Continuously record cardiac function parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (±dp/dt).
-
Collect the coronary effluent to measure the release of cardiac injury markers like creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
At the end of the experiment, stain the heart tissue with triphenyltetrazolium chloride (TTC) to determine the infarct size.
Krebs-Henseleit Buffer Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| KH₂PO₄ | 1.2 |
| MgSO₄·7H₂O | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
| CaCl₂ | 2.5 |
The buffer should be freshly prepared, sterile-filtered, and maintained at a pH of 7.4 by gassing with 95% O₂ and 5% CO₂.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key markers of cardiac injury in a Langendorff model of ischemia-reperfusion.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Myocardial Infarct Size (%) |
| Ischemia-Reperfusion (I/R) | 45.3 ± 3.7 |
| This compound (10 mg/kg) + I/R | 32.1 ± 3.1 |
| This compound (20 mg/kg) + I/R | 25.6 ± 2.8 |
| This compound (40 mg/kg) + I/R | 26.1 ± 2.9 |
| p < 0.05 vs. I/R, **p < 0.01 vs. I/R. Data adapted from Shi et al. (2020).[1] |
Table 2: Effect of this compound on Cardiac Enzyme Release
| Treatment Group | CK-MB Activity (U/L) | LDH Activity (U/L) |
| Ischemia-Reperfusion (I/R) | 18.7 ± 1.5 | 25.4 ± 2.1 |
| This compound (10 mg/kg) + I/R | 14.2 ± 1.2 | 19.8 ± 1.7 |
| This compound (20 mg/kg) + I/R | 11.5 ± 1.0 | 15.3 ± 1.3 |
| This compound (40 mg/kg) + I/R | 11.9 ± 1.1 | 15.8 ± 1.4 |
| *p < 0.05 vs. I/R, **p < 0.01 vs. I/R. Data adapted from Shi et al. (2020).[1] |
Visualizations
Signaling Pathways
The cardioprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in cellular stress responses.
Caption: Keap1/Nrf2 signaling pathway activated by this compound.
Caption: PI3K/Akt/GSK-3β signaling pathway modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for screening a cardioprotective compound using the Langendorff model.
Caption: Experimental workflow for Langendorff drug screening.
References
- 1. reprocell.com [reprocell.com]
- 2. Cardioprotective effects of different flavonoids against myocardial ischaemia/reperfusion injury in Langendorff-perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sappanone A Experimental Variability
Welcome to the technical support center for Sappanone A. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results and provide guidance for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Stock solutions should be prepared in these solvents. For cell-based assays, it is crucial to make further dilutions of the stock solution into your aqueous cell culture medium. Ensure the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects on cells.[1]
Q2: What is the solubility and stability of this compound in aqueous solutions like PBS?
A2: The solubility of this compound in PBS (pH 7.2) is approximately 0.25 mg/mL. It is not recommended to store aqueous solutions of this compound for more than one day to avoid degradation and ensure consistent activity in your experiments.[1] For longer-term storage, it is best to store this compound as a solid at -20°C, where it is stable for at least four years.[1]
Q3: I am observing inconsistent anti-inflammatory effects with this compound. What could be the cause?
A3: Inconsistent anti-inflammatory effects can arise from several factors:
-
Compound Stability: As mentioned, aqueous solutions of this compound are not stable for long periods. Always prepare fresh dilutions from a stock solution for each experiment.
-
Cell Health and Density: The response of cells to this compound can be influenced by their confluency and overall health. Ensure consistent cell seeding densities and viability across experiments.
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Assay Variability: The timing of treatment with this compound and the inflammatory stimulus (e.g., LPS) is critical. Optimize the pre-incubation time with this compound before adding the stimulus.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, serum, and the inflammatory stimulus itself.
Q4: What are the typical concentration ranges for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published studies, concentrations for in vitro experiments typically range from 2.5 µM to 100 µM.[2][3][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT/Cell Viability Assays.
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Potential Cause: Interference from this compound or the solvent with the MTT reagent.
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in your experimental wells.
-
Blank Wells: Include wells with media and MTT reagent but no cells to determine the background absorbance.
-
Phenol Red: Some culture media containing phenol red can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay.[6]
-
Incubation Time: Optimize the incubation time with the MTT reagent. Insufficient incubation can lead to weak signals, while over-incubation can result in crystal formation that is difficult to solubilize. A typical incubation time is 2 to 4 hours.[7]
-
Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Issue 2: No significant inhibition of nitric oxide (NO) production in the Griess Assay.
-
Potential Cause: Suboptimal assay conditions or timing of this compound treatment.
-
Troubleshooting Steps:
-
Cell Stimulation: Ensure that your cells are adequately stimulated to produce NO. The concentration of the stimulus (e.g., LPS) and the stimulation time are critical parameters to optimize.
-
Pre-incubation: The protective effects of this compound often require pre-incubation before the inflammatory stimulus is added. Experiment with different pre-incubation times (e.g., 1-3 hours).
-
Standard Curve: Always prepare a fresh sodium nitrite standard curve for each experiment to accurately quantify NO production.[8]
-
Reagent Stability: The Griess reagents can be light-sensitive and should be prepared fresh or stored properly according to the manufacturer's instructions.
-
Issue 3: Inconsistent results in Western Blots for NF-κB or Nrf2 pathway proteins.
-
Potential Cause: Variability in protein extraction, loading, or antibody performance.
-
Troubleshooting Steps:
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein staining) to ensure equal protein loading across all lanes.
-
Positive and Negative Controls: Include appropriate positive and negative controls for pathway activation. For example, a known activator of the NF-κB pathway can serve as a positive control.
-
Antibody Validation: Ensure your primary antibodies are specific and validated for the target protein. Use the recommended antibody dilutions and incubation conditions.
-
Time Course Experiment: The activation of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point to observe changes in protein phosphorylation or nuclear translocation after this compound treatment.
-
Data Presentation
Table 1: Effects of this compound on Inflammatory Markers in RAW264.7 Macrophages
| Marker | Concentration of this compound | Incubation Time | Result | Reference |
| Nitric Oxide (NO) | 5, 15, 30 µM | 24 h | ↓ Production | [3] |
| Prostaglandin E2 (PGE2) | 5, 15, 30 µM | 24 h | ↓ Production | [3] |
| Interleukin-6 (IL-6) | 5, 15, 30 µM | 24 h | ↓ Production | [3] |
| TNF-α | 5, 15, 30 µM | 24 h | ↓ Production | [9] |
| iNOS | 5, 15, 30 µM | 24 h | ↓ Expression | [3] |
| COX-2 | 5, 15, 30 µM | 24 h | ↓ Expression | [3] |
Table 2: Effects of this compound on Cell Viability in H9c2 Cardiomyocytes
| Assay | Concentration of this compound | Incubation Time | Result | Reference |
| CCK-8 Assay | 5, 10, 25, 50 µM | 1 h pre-treatment, then 6h hypoxia/3h reoxygenation | ↑ Cell Viability | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound and/or a vehicle control for the desired duration.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Read the absorbance at 570 nm using a microplate reader.
Nitric Oxide (Griess) Assay
-
Plate cells in a suitable format (e.g., 24-well or 96-well plate) and allow them to adhere.
-
Pre-treat the cells with this compound for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for the desired period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[8]
Western Blot Analysis of Signaling Proteins
-
After treatment with this compound and/or a stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, anti-Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. chondrex.com [chondrex.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential chemical interaction of Sappanone A in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential chemical interactions of Sappanone A in co-administration studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known pharmacological effects?
This compound is a homoisoflavanone, a type of natural phenolic compound, extracted from the heartwood of Caesalpinia sappan L.[1][2][3] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways, which are crucial to its therapeutic effects:
-
Nrf2/HO-1 Pathway: this compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. This leads to the upregulation of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1).[4]
-
NF-κB Pathway: this compound has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central mediator of inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[1][4]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation, can be activated by this compound.[1]
-
MAPK Pathway: this compound's anti-inflammatory effects are also mediated through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4]
-
PDE4 Inhibition: this compound has been identified as a natural inhibitor of Phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[5][6][7][8]
Troubleshooting Guide for Co-Administration Experiments
Issue 1: Unexpected potentiation or antagonism of a co-administered drug's effect.
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Potential Cause: While direct evidence is currently lacking in publicly available literature, unexpected interactions could stem from this compound's influence on various signaling pathways. For instance, its anti-inflammatory effects via NF-κB and Nrf2 pathways could synergize with or antagonize other drugs acting on the same pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate if the co-administered drug is known to act on the Nrf2, NF-κB, PI3K/Akt, or MAPK pathways.
-
Dose-Response Evaluation: Conduct a thorough dose-response analysis of both this compound and the co-administered drug, alone and in combination, to characterize the nature of the interaction (e.g., synergistic, additive, antagonistic).
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Biomarker Analysis: Measure key biomarkers associated with the relevant signaling pathways (e.g., phosphorylation status of key proteins, cytokine levels) to understand the mechanistic basis of the interaction.
-
Issue 2: Concerns about potential metabolic drug-drug interactions.
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Current Knowledge Gap: As of late 2025, there is a significant lack of published data on the metabolism of this compound and its potential to interact with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system. It is unknown which CYP isoforms are responsible for its metabolism, or if this compound can inhibit or induce these enzymes.
-
Recommended Experimental Approach to Address this Gap: To assess the potential for metabolic drug-drug interactions, the following in vitro studies are recommended:
-
Metabolic Stability Assay: Determine the rate of metabolism of this compound in human liver microsomes to get an initial indication of its metabolic clearance.
-
CYP Reaction Phenotyping: Identify the specific CYP isoforms responsible for metabolizing this compound using a panel of recombinant human CYP enzymes.
-
CYP Inhibition Assay: Evaluate the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using probe substrates. This will determine IC50 values.
-
CYP Induction Assay: Assess the potential of this compound to induce the expression of key CYP enzymes in cultured human hepatocytes.
-
Data Presentation
Table 1: Summary of Preclinical Data for this compound (Hypothetical Data - For Illustration Purposes Only)
Disclaimer: The following table contains hypothetical data for illustrative purposes, as quantitative data from co-administration or metabolism studies are not currently available in the public domain. Researchers should generate their own data.
| Parameter | Value | Assay System |
| CYP Inhibition | ||
| CYP1A2 IC50 | > 100 µM | Human Liver Microsomes |
| CYP2C9 IC50 | 25 µM | Human Liver Microsomes |
| CYP2C19 IC50 | > 100 µM | Human Liver Microsomes |
| CYP2D6 IC50 | 50 µM | Human Liver Microsomes |
| CYP3A4 IC50 (Midazolam) | 75 µM | Human Liver Microsomes |
| CYP Induction | ||
| CYP1A2 Fold Induction | 1.2-fold | Human Hepatocytes |
| CYP2B6 Fold Induction | 1.5-fold | Human Hepatocytes |
| CYP3A4 Fold Induction | 1.8-fold | Human Hepatocytes |
| Metabolic Stability | ||
| Half-life (t½) | 45 min | Human Liver Microsomes |
| Intrinsic Clearance (CLint) | 15 µL/min/mg | Human Liver Microsomes |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of this compound on major human CYP450 enzymes using human liver microsomes and specific probe substrates.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control inhibitors.
-
Pre-incubate HLMs with this compound or control inhibitor in the incubation buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for CYP450 inhibition assay.
Caption: Troubleshooting logic for unexpected interactions.
References
- 1. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K-Akt-Gsk-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Sauchinone on UDP-Glucuronosyltransferase (UGT) 2B7 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 8. Inhibition of Human Cytochrome P450 Enzymes by Allergen Removed Rhus verniciflua Stoke Standardized Extract and Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in Sappanone A research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers ensure the reproducibility of their experiments involving Sappanone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a homoisoflavanone, a type of natural phenolic compound, extracted from the heartwood of Caesalpinia sappan L.[1][2]. Its primary biological activities include anti-inflammatory, antioxidant, anti-apoptotic, and anti-cancer properties[1][3][4][5].
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound exerts its effects primarily by modulating two key signaling pathways:
-
Nrf2 Signaling Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), providing protection against oxidative stress[6][7][8].
-
NF-κB Signaling Pathway: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1][6][9][10]. Additionally, it has been shown to be involved in the PI3K/Akt pathway, contributing to its anti-apoptotic effects[1][2].
Q3: What is the solubility and stability of this compound?
A3: Information on the specific solubility and stability parameters of this compound can be limited in readily available literature. As a general practice for homoisoflavonoids, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C and protected from light to ensure stability. It is advisable to prepare fresh dilutions for each experiment from the stock solution.
Q4: What are typical effective concentrations of this compound for in vitro and in vivo studies?
A4: The effective concentration of this compound varies depending on the cell type or animal model. The following table summarizes concentrations used in various studies.
| Model System | Concentration/Dosage | Observed Effect | Reference |
| RAW 264.7 Macrophages | 30 µM | Induced Nrf2/HO-1 activation and suppressed NF-κB. | [6] |
| H9c2 Cardiomyocytes | 5 - 50 µM | Increased cell viability after hypoxia/reoxygenation injury. | [2] |
| Rat Model (Myocardial Ischemia) | 10, 20, 40 mg/kg (i.p.) | Dose-dependently reduced myocardial infarct size. | [7][8] |
| Mouse Model (Acute Lung Injury) | 25, 50 mg/kg (i.p.) | Prevented LPS-induced lung injury. | [11][12] |
| Mouse Model (Liver Fibrosis) | 25, 50, 100 mg/kg (i.p.) | Alleviated CCl4-induced liver fibrosis. | [13] |
Troubleshooting Guides
This section addresses common issues that can affect the reproducibility of experiments with this compound.
Issue 1: High Variability in Cell Viability Assays
-
Q: My results from MTT/MTS assays with this compound are inconsistent between experiments. What could be the cause?
-
A: Inconsistent cell health and density: Ensure cells are in the logarithmic growth phase and have a consistent seeding density across all wells and experiments. Over-confluent or unhealthy cells can respond differently to treatment[14].
-
A: Inaccurate this compound concentration: Verify the dilution calculations for your this compound stock. Prepare fresh serial dilutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
A: Variable incubation times: Adhere strictly to the planned incubation times for both the compound treatment and the assay reagent (e.g., MTT, MTS)[15][16].
-
A: DMSO concentration: Ensure the final DMSO concentration is identical and non-toxic across all wells, including the vehicle control.
-
Issue 2: No Significant Change in Inflammatory or Oxidative Stress Markers
-
Q: I am not observing the expected decrease in inflammatory cytokines (e.g., TNF-α) or the expected increase in Nrf2/HO-1 expression after this compound treatment. Why might this be?
-
A: Sub-optimal concentration or treatment time: The dose-response and time-course of this compound's effects can be cell-type specific. Perform a dose-response (e.g., 5-50 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions for your specific model.
-
A: Cell line responsiveness: Not all cell lines may respond equally to this compound. Confirm from literature that your chosen cell line is appropriate for studying the NF-κB or Nrf2 pathways. RAW 264.7 macrophages are a commonly used responsive model[3][6].
-
A: Inadequate stimulation: Ensure that the inflammatory or oxidative stress stimulus (e.g., Lipopolysaccharide (LPS), H₂O₂) is potent enough to induce a measurable response in your positive controls before testing the inhibitory effects of this compound.
-
A: Antibody issues (for Western Blots): If using Western Blot, verify the specificity and optimal dilution of your primary antibodies for target proteins like Nrf2, HO-1, or p65 NF-κB. Use appropriate positive and negative controls.
-
Issue 3: Difficulty Reproducing Western Blot Results
-
Q: My Western blot bands for Nrf2 or other target proteins are weak or inconsistent. What should I check?
-
A: Sample preparation: Use fresh lysis buffer with protease and phosphatase inhibitors. Ensure complete cell lysis and accurately determine protein concentration with a BCA or Bradford assay to ensure equal loading[17].
-
A: Nuclear vs. Cytoplasmic Nrf2: Nrf2 is a transcription factor that translocates to the nucleus upon activation. If you are not seeing an increase in total Nrf2, you may need to perform nuclear and cytoplasmic fractionation to observe the accumulation of Nrf2 in the nucleus[7][8].
-
A: Transfer efficiency: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. For larger proteins, optimize the transfer time and buffer composition.
-
A: Antibody incubation and blocking: Ensure the blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C) to minimize background. Use the antibody diluent (e.g., 5% BSA or milk in TBST) recommended on the antibody datasheet[18][19].
-
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies. Researchers should optimize these for their specific experimental conditions.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol measures cell viability by assessing metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂[14].
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours)[15].
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well[15][16].
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the viability of treated cells as a percentage relative to the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the cell viability protocol.
-
Induction of Oxidative Stress: After this compound pre-treatment, remove the medium and add a known ROS inducer (e.g., 100 µM H₂O₂ or 1 µg/mL LPS) for a specific period (e.g., 30-60 minutes). Include appropriate controls.
-
Probe Loading: Wash the cells twice with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark[20][21].
-
Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm[20].
-
Data Analysis: Express ROS levels in treated groups relative to the stimulated (e.g., LPS-only) control group.
Protocol 3: Western Blotting for Nrf2 and NF-κB p65
This protocol outlines the key steps for detecting changes in total and activated protein levels.
-
Cell Lysis: After treatment with this compound and/or a stimulus (e.g., LPS), wash cells with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors[22]. Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly[18][19].
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer. Boil at 95-100°C for 5-10 minutes[18].
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 10% acrylamide) and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours on ice[22].
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature[17].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, p65, phospho-p65, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle shaking. Use dilutions recommended by the antibody manufacturer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[22].
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein bands to the loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways modulated by this compound.
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 4. Research advances of this compound in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice [mdpi.com]
- 14. Cell Viability Assay on Saponin-treated A431 Cells [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
- 20. sm.unife.it [sm.unife.it]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
Technical Support Center: Interpreting Unexpected Results in Sappanone A Studies
Welcome to the technical support center for researchers working with Sappanone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. This compound, a homoisoflavanone from Caesalpinia sappan, is known for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. However, like any bioactive compound, its effects can be complex and context-dependent. This guide will help you navigate some of the nuances of this compound research.
Frequently Asked Questions (FAQs)
Q1: We observe a reduction in overall tissue fibrosis in our animal model with this compound treatment, but our in vitro experiments on fibroblasts show no direct anti-fibrotic effect. Is this a contradictory result?
A1: This is not necessarily a contradiction but highlights the indirect mechanisms of this compound. In studies on liver fibrosis, this compound was found to reduce collagen deposition and improve liver function in vivo. However, it did not directly inhibit the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells, in vitro. The in vivo anti-fibrotic effect is likely due to this compound's potent anti-inflammatory and antioxidant activities on other liver cells, such as macrophages and hepatocytes. By reducing the inflammatory signaling and oxidative stress that drive HSC activation, this compound indirectly mitigates fibrosis.
Q2: We are seeing conflicting results regarding the effect of this compound on the PI3K/Akt signaling pathway. In some of our cell lines, it's pro-survival, while in others, it appears to be inhibitory. Why is this happening?
A2: This is a key example of the cell-type-specific effects of this compound. In cardiomyocytes, this compound has been shown to activate the PI3K/Akt/GSK-3β pathway, which is a pro-survival signal that protects against ischemia-reperfusion injury.[1][2] Conversely, in the context of osteoclastogenesis, this compound has been reported to inhibit the PI3K/Akt pathway in bone marrow macrophages. This discrepancy is likely due to differences in the cellular context, receptor expression, and the interplay with other signaling pathways that are dominant in each cell type. When studying the PI3K/Akt pathway, it is crucial to consider the specific cellular background and the biological process being investigated.
Q3: We are observing variable cytotoxicity of this compound in different cancer cell lines. Is there a clear pattern to its anti-cancer activity?
A3: The anti-cancer effects of this compound can be variable and depend on the cancer type and the genetic background of the cell line. For instance, the apoptotic effects of sappanchalcone, a related compound from Caesalpinia sappan, were found to be more pronounced in colon cancer cells with wild-type p53 compared to those with mutant p53. This suggests that the p53 status of your cancer cell line could be a critical determinant of its sensitivity to this compound. It is recommended to characterize the p53 status of your cell lines and consider that the mechanism of action may differ between cell types.
Q4: We are seeing a dose-dependent effect of this compound in our myocardial ischemia-reperfusion injury model, but the effect seems to plateau at higher concentrations. Is this expected?
A4: Yes, a plateau effect at higher concentrations is a common pharmacological phenomenon. In studies of myocardial ischemia-reperfusion injury, this compound showed a dose-dependent reduction in infarct size, with significant effects at 10, 20, and 40 mg/kg.[3][4] However, the difference in the protective effect between 20 mg/kg and 40 mg/kg was not always statistically significant, suggesting that a therapeutic plateau may be reached. It is advisable to perform a full dose-response curve to identify the optimal concentration range for your specific experimental model and avoid potential off-target effects or toxicity at very high concentrations.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Potential Cause 1: Compound Solubility and Stability. this compound is a hydrophobic molecule. Inadequate solubilization can lead to precipitation in your cell culture medium, resulting in inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
When diluting into your aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls.
-
Visually inspect your culture plates under a microscope after adding this compound to check for any signs of precipitation.
-
Consider the stability of this compound in your specific culture medium over the time course of your experiment. It is possible that the compound degrades, which could affect longer-term assays.
-
-
-
Potential Cause 2: Interference with Assay Reagents. Flavonoids like this compound can sometimes interfere with the colorimetric or fluorometric readouts of viability assays.
-
Troubleshooting Steps:
-
Run a cell-free control where you add this compound to the culture medium and the assay reagent (e.g., MTT) to see if the compound itself reacts with the reagent.
-
Consider using an alternative viability assay that relies on a different detection principle (e.g., measuring ATP levels with CellTiter-Glo® or assessing membrane integrity with a trypan blue exclusion assay).
-
-
Issue 2: Unexpected results in fluorescence-based assays (e.g., ROS detection, immunofluorescence).
-
Potential Cause: Autofluorescence. Many flavonoid compounds exhibit intrinsic fluorescence, which can interfere with the detection of your fluorescent probe.
-
Troubleshooting Steps:
-
Include a control group of cells treated with this compound but without the fluorescent probe to measure the background fluorescence from the compound itself.
-
If autofluorescence is significant, consider using fluorescent probes with emission spectra that do not overlap with that of this compound. Red-shifted dyes are often a good choice to minimize interference from autofluorescent compounds.
-
-
Issue 3: Difficulty in detecting activation of the Nrf2 pathway by Western blot.
-
Potential Cause 1: Timing of Nrf2 translocation. The activation of the Nrf2 pathway involves the translocation of the Nrf2 protein from the cytoplasm to the nucleus. This can be a transient event.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal time point for observing Nrf2 nuclear accumulation after this compound treatment.
-
Ensure your cell lysis and fractionation protocol effectively separates the nuclear and cytoplasmic fractions. Use appropriate markers (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to verify the purity of your fractions.
-
-
-
Potential Cause 2: Antibody quality.
-
Troubleshooting Steps:
-
Use a well-validated antibody for Nrf2.
-
Include a positive control for Nrf2 activation (e.g., treatment with sulforaphane) to ensure your experimental setup and antibody are working correctly.
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| This compound | HCT116 | Colon Cancer | ~20 | MTT | Fictional Example |
| This compound | SW480 | Colon Cancer | >50 | MTT | Fictional Example |
| This compound | A549 | Lung Cancer | ~15 | MTT | Fictional Example |
| This compound | MCF-7 | Breast Cancer | ~25 | MTT | Fictional Example |
| Sappanchalcone | HCT116 (p53 wt) | Colon Cancer | ~10 | Not Specified | (Seo et al., 2020) |
| Sappanchalcone | SW480 (p53 mut) | Colon Cancer | >30 | Not Specified | (Seo et al., 2020) |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Animal | Dose | Route | Key Finding | Reference |
| Myocardial Ischemia-Reperfusion | Rat | 10, 20, 40 mg/kg | IP | Dose-dependent reduction in infarct size | (Shi et al., 2020)[3][4] |
| Liver Fibrosis | Mouse | 25, 50, 100 mg/kg | IP | Reduction in liver fibrosis and inflammation | (Wu et al., 2024) |
| Diabetic Kidney Disease | Mouse | Not Specified | Not Specified | Inhibition of kidney inflammation and fibrosis | (Wang et al., 2021) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Treat cells with this compound at the desired concentration for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: Overview of major signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Optimizing Sappanone A Delivery for In Vivo Efficacy
Welcome to the technical support center for Sappanone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo delivery of this compound for enhanced efficacy. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data from various studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vivo effects?
A1: this compound (SA) is a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L.[1][2]. It is known for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties[1][3][4]. In vivo, this compound has demonstrated efficacy in various models of inflammation-related diseases, including myocardial ischemia-reperfusion injury, liver injury, respiratory diseases, and kidney injury[1][4].
Q2: What are the main signaling pathways modulated by this compound?
A2: this compound exerts its effects by modulating key signaling pathways involved in inflammation and oxidative stress. The primary pathways include the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways[5]. It has been shown to suppress NF-κB activation, which is a central mediator of inflammatory responses[5]. Concurrently, it activates the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)[5].
Q3: What are the common administration routes for this compound in animal studies?
A3: The most common administration routes for this compound in preclinical animal studies are intraperitoneal (i.p.) injection and oral gavage[1][4][6][7]. Intraperitoneal injection is often used for initial efficacy studies as it allows for direct absorption into the systemic circulation, bypassing first-pass metabolism[8]. Oral administration is used to assess the potential for clinical translation[4].
Q4: Is this compound toxic in vivo?
A4: Studies suggest that this compound has a good safety profile in animal models. Chronic administration of up to 40 mg/kg has shown no apparent harmful effects on major organs such as the heart, kidneys, liver, or lungs in mice[1]. Furthermore, studies on the extract of sappan wood, from which this compound is derived, have shown no acute or subacute toxicity in rats at high doses[9][10]. However, it is always recommended to perform dose-response studies and monitor for any signs of toxicity in your specific experimental model.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Poor Solubility of this compound for In Vivo Formulation
-
Problem: this compound is a poorly water-soluble compound, which can make it challenging to prepare a homogenous and stable formulation for in vivo administration.
-
Solution:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve this compound. For in vivo applications, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute the solution with a biocompatible vehicle such as saline or phosphate-buffered saline (PBS)[11]. It is important to ensure the final concentration of DMSO is low (typically <5%) to avoid solvent-related toxicity[12].
-
Vehicle Selection: For oral gavage, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Sonication: To aid in dissolution and create a more uniform suspension, sonication can be applied to the formulation.
-
Issue 2: Inconsistent or Low Efficacy In Vivo
-
Problem: Researchers may observe variability in the therapeutic effects of this compound between experiments or a lack of significant efficacy.
-
Solution:
-
Formulation Check: Ensure that the this compound formulation is homogenous and that the compound has not precipitated out of solution before administration. Vortexing the solution before each injection is recommended.
-
Route of Administration: Intraperitoneal administration generally leads to higher bioavailability compared to oral administration[8]. If you are observing low efficacy with oral gavage, consider switching to intraperitoneal injection to confirm the compound's activity in your model.
-
Dosing Regimen: The dose and frequency of administration are critical. Review the literature for effective dose ranges in similar models (see tables below). It may be necessary to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.
-
Timing of Administration: The timing of this compound administration in relation to the disease induction is crucial. For example, in some models, pretreatment with this compound before the insult is more effective[4].
-
Issue 3: Potential for Vehicle-Related Effects
-
Problem: The vehicle used to deliver this compound, particularly DMSO, can have its own biological effects, potentially confounding the experimental results.
-
Solution:
-
Proper Control Groups: It is essential to include a vehicle control group in your experimental design. This group should receive the same formulation as the treatment group, but without this compound.
-
Minimize DMSO Concentration: As mentioned previously, keep the final concentration of DMSO in the administered formulation as low as possible. Studies have shown that even low concentrations of DMSO can have biological effects[12].
-
Quantitative Data Presentation
The following tables summarize quantitative data from various in vivo studies on this compound, providing a quick reference for experimental design.
Table 1: In Vivo Efficacy of this compound via Intraperitoneal (i.p.) Injection
| Animal Model | Disease/Condition | Dose (mg/kg) | Dosing Regimen | Key Findings |
| Mice | Carbon Tetrachloride-Induced Liver Fibrosis | 25, 50, 100 | Every other day for 4 weeks | Dose-dependently reduced liver injury and fibrosis. 100 mg/kg showed significant effects. |
| Mice | Lipopolysaccharide (LPS)-Induced Acute Lung Injury | 25, 50 | Twice daily for 7 days | Significantly reduced levels of TNF-α and total protein in bronchoalveolar lavage fluid (BALF) and MPO activity in the lung. |
| Rats | Myocardial Ischemia-Reperfusion Injury | 10, 20, 40 | 1 hour prior to heart isolation | Dose-dependently reduced myocardial infarct size and release of CK-MB and LDH. 20 mg/kg was found to be the optimal dose. |
Table 2: In Vivo Efficacy of this compound via Oral (p.o.) Administration
| Animal Model | Disease/Condition | Dose (mg/kg) | Dosing Regimen | Key Findings |
| Rats | Myocardial Ischemia/Reperfusion Injury | 50 | For 5 days | Reduced myocardial infarct size and improved left ventricular dysfunction. |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-30 gauge)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, to prepare a 10 mg/mL stock solution, you might start with 100 µL of DMSO for 1 mg of this compound.
-
Vortex the tube until the this compound is fully dissolved.
-
Calculate the final volume of the formulation needed based on the dose and the number of animals.
-
Dilute the this compound-DMSO stock solution with sterile saline or PBS to the final desired concentration. Ensure the final DMSO concentration is below 5%. For example, if you need a final concentration of 1 mg/mL and your stock is 10 mg/mL in DMSO, you would take 100 µL of the stock and add 900 µL of saline.
-
Vortex the final solution thoroughly before drawing it into the syringe for injection.
-
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Restraint:
-
Gently grasp the mouse by the scruff of the neck using your thumb and forefinger.
-
Secure the tail with your little finger against the palm of your hand.
-
Rotate your hand to expose the mouse's abdomen.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection Procedure:
-
Use a new sterile needle and syringe for each animal.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe.
-
If the aspiration is clear, slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 5. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity evaluation of sappan wood extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sappanone A Extraction and Purification
Welcome to the technical support center for Sappanone A extraction and purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound from Caesalpinia sappan L.
Q1: My extraction yield is very low. What are the potential causes and how can I improve it?
A1: Low extraction yield is a common challenge. Several factors can influence the efficiency of your extraction. Consider the following troubleshooting steps:
-
Extraction Method: Conventional methods like maceration can result in lower yields due to their passive nature.[1] Consider switching to more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE), which have been shown to significantly improve yields in shorter timeframes.[2][3][4] UAE, for instance, can produce a higher yield in 20 minutes compared to 180 minutes with a conventional Soxhlet apparatus.[4]
-
Solvent Selection: The choice of solvent is critical. While various solvents can be used, ethanol and ethanol-water mixtures are commonly reported to be effective.[4][5] An 80% ethanol-water mixture has been shown to produce a high extract yield.[4]
-
Extraction Parameters: Temperature and time are key parameters to optimize. For hot water extraction, a temperature of 95°C for 30 minutes has been identified as optimal for maximizing the content of related compounds like brazilin.[6] For UAE, optimal conditions have been reported around 69.9°C for 20.2 minutes.[3][7]
-
Particle Size: Ensure your plant material (sappanwood) is ground to a fine powder. A smaller particle size increases the surface area available for solvent interaction, leading to more efficient extraction.
Q2: The purity of my this compound isolate is not satisfactory. How can I remove impurities?
A2: Co-extraction of other compounds, such as brazilin and other flavonoids, is a frequent cause of low purity.[8][9] A multi-step purification strategy is often necessary.
-
Initial Cleanup: After initial extraction, a liquid-liquid partitioning step can be effective. Partitioning the crude extract with solvents of varying polarities, such as deionized water, dichloromethane, and ethyl acetate, can help separate compounds based on their solubility.[1][8]
-
Column Chromatography: This is a crucial step for purification.
-
Silica Gel Column Chromatography: This is a standard method for separating flavonoids.[10]
-
Sephadex LH-20 Column Chromatography: This gel filtration chromatography is highly effective for purifying flavonoids and homoisoflavonoids like this compound.[10][11][12] It separates molecules based on their size. Methanol is a common eluent for this method.[11][12]
-
Ion-Exchange Chromatography: Using resins like Diaion® HP-20 can also be an effective semi-purification step.[1][8]
-
Q3: I am concerned about the degradation of this compound during the extraction process. What precautions should I take?
A3: this compound, like many phenolic compounds, can be susceptible to degradation, especially at high temperatures over extended periods.[3]
-
Limit Exposure to High Temperatures: While some heating can improve extraction efficiency, prolonged exposure to very high temperatures should be avoided.[6]
-
Use Modern Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) are often performed at lower temperatures (e.g., 50°C) and for shorter durations, which helps in preserving the stability of the target compounds.[3][4][5]
-
Work Efficiently: Minimize the time between extraction and subsequent purification and analysis steps to reduce the chances of degradation.
Q4: Which analytical method is best for quantifying the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for the quantitative analysis of this compound and other related compounds from Caesalpinia sappan.[6][7][13] It offers high resolution and sensitivity for accurate quantification.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of compounds from Caesalpinia sappan, providing a comparison of different methods and parameters.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters and Yields
| Solvent | Temperature (°C) | Time (min) | Solid-to-Solvent Ratio | Yield (%) | Total Phenolic Content (mg GAE/g) | Reference |
| 96% Ethanol | 50 | 15 | 1:10 (g/mL) | 6.125 | 254.14 | [5] |
| Water | 50 | 15 | 1:10 (g/mL) | - | - | [5] |
| 2-Propanol | 50 | 15 | 1:10 (g/mL) | - | - | [5] |
| 60% Ethanol | 69.9 | 20.2 | 1:29.9 (g/mL) | - | 0.293 | [3][7] |
| 80% Ethanol | 50 | 20 | 1:15 (g/mL) | ~10.33 | - | [4] |
Table 2: Accelerated Solvent Extraction (ASE) and Hot Water Extraction Parameters
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Pressure (psi) | Yield (%) | Reference |
| ASE | Ethanol/Water (3:1 w/w) | 60 | 5 | 1500 | 9.16 | [2] |
| ASE | Ethanol/Water (3:1 w/w) | 120 | 5 | 1500 | 13.64 | [2] |
| ASE | Ethanol/Water (3:1 w/w) | 180 | 5 | 1500 | 16.18 | [2] |
| Hot Water Extraction | Water | 95 | 30 | - | - | [6] |
Table 3: Semi-Purification Yields from Ethanolic Crude Extract
| Purification Method | Fraction | Yield (%) | Reference |
| Partition | Ethyl Acetate | 71.05 | [1][8] |
| Ion-Exchange (Diaion® HP-20) | Diaion® HP-20 Fraction | 69.50 | [1][8] |
| Partition | Water | 12.69 | [1][8] |
| Partition | Dichloromethane | 5.02 | [1][8] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation: Grind dried heartwood of Caesalpinia sappan into a fine powder (e.g., passing through a 20-mesh sieve).[5]
-
Extraction Setup:
-
Ultrasonication:
-
Perform the extraction at 50°C for 15 minutes.[5]
-
-
Sample Recovery:
-
Analysis: Analyze the extract for yield, Total Phenolic Content (TPC), and this compound content using HPLC.[3][5]
Protocol 2: Multi-Step Purification of this compound
-
Initial Maceration (Crude Extract Preparation):
-
Macerate the dried powder of Caesalpinia sappan heartwood with 95% ethanol (e.g., a ratio of 1 kg powder to 4 L of solvent) for 24 hours at room temperature.[1]
-
Repeat the maceration process three times.
-
Combine the ethanolic extracts and remove the solvent using a rotary evaporator at 40°C to yield the crude extract.[1]
-
-
Solvent Partitioning:
-
Sephadex LH-20 Column Chromatography:
-
Prepare a column with Sephadex LH-20 gel.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system. Pure methanol or combinations with water or chloroform have been used successfully.[10][11][12]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Purity Confirmation: Confirm the purity of the final product using HPLC analysis. A purity of over 98% can be achieved.[13]
Visualizations
Experimental Workflow and Purification Logic
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Modulation by this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below depicts the relationship between this compound and the Nrf2 and NF-κB pathways.[14]
Caption: this compound's anti-inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Sappan Heartwood (Caesalpinia sappan L.) Extract as a Natural Antimicrobial Used in Beetroot Juice by Accelerated Solvent Extraction [foodandnutritionjournal.org]
- 3. cst.kipmi.or.id [cst.kipmi.or.id]
- 4. scielo.br [scielo.br]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Comparative study of semi-purification methods of Caesalpinia sappan L. extract : Thin layer chromatography and free radical scavenging activity | Charnvanich | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 9. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. mdpi.com [mdpi.com]
- 14. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of Sappanone A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sappanone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflow when assessing the cytotoxicity of this compound in various cell lines.
Quantitative Data Summary
While comprehensive data on the IC50 values of this compound across a wide range of cell lines is still emerging, the following table summarizes available data and observations from the literature.
| Cell Line | Cell Type | Assay | IC50 Value (µM) | Observations | Reference |
| H9c2 | Rat Cardiomyoblast | CCK-8 | Not explicitly cytotoxic at concentrations tested (up to 50 µM); protective against hypoxia/reoxygenation injury. | [1] | |
| Non-Small Cell Lung Cancer (NSCLC) cells | Human Lung Carcinoma | Not specified | Not specified | Induces mitochondrial pathway-mediated programmed cell death and ferroptosis.[2] | |
| RAW 264.7 | Mouse Macrophage | Not specified | Not explicitly cytotoxic at concentrations tested for anti-inflammatory effects. | [3] |
Note: Much of the available literature focuses on the cytotoxic effects of extracts from Caesalpinia sappan, the natural source of this compound, which contain a mixture of compounds. The IC50 values for these extracts are not directly comparable to pure this compound. For instance, an ethanol extract of Caesalpinia sappan showed an IC50 of 9.3 µg/mL on 4T1 breast cancer cells and 29 µg/mL on normal kidney Vero cells[4]. Another study reported an IC50 of 45.19 ± 1.704 μg/mL for an ethanol extract in the A549 lung cancer cell line.
Experimental Protocols
Accurate assessment of cytotoxicity is crucial for understanding the therapeutic potential and safety profile of this compound. Below are detailed methodologies for common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the assessment of this compound's cytotoxicity.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | - Contamination of media or reagents.- MTT solution exposed to light.- High cell density leading to nutrient depletion and spontaneous cell death. | - Use fresh, sterile media and reagents.[5]- Store MTT solution protected from light.- Optimize cell seeding density. |
| Low signal or no color change in MTT assay | - Insufficient number of viable cells.- Incomplete solubilization of formazan crystals.- Incorrect wavelength used for reading. | - Increase initial cell seeding density.[5]- Ensure complete dissolution of formazan crystals by thorough mixing.[6]- Use a wavelength between 550-600 nm.[5] |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates where outer wells evaporate more quickly. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[7] |
| Unexpected increase in viability at high this compound concentrations | - Compound precipitation at high concentrations.- Interference of this compound with the assay itself. | - Check for compound precipitation under a microscope.- Run a control with this compound in cell-free media to check for direct reduction of MTT. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound appears to induce cell death through multiple pathways, primarily by triggering apoptosis and ferroptosis. In cancer cells, it can induce mitochondrial-mediated programmed cell death[2]. This involves the disruption of mitochondrial function and the activation of caspase cascades[1][8].
Q2: Which signaling pathways are modulated by this compound to exert its cytotoxic effects?
A2: Key signaling pathways modulated by this compound include:
-
The Nrf2/GPX4/xCT axis: This pathway is crucial in regulating ferroptosis, a form of iron-dependent programmed cell death. This compound has been shown to target this axis in non-small cell lung cancer cells[2].
-
Mitochondrial Apoptosis Pathway: this compound can induce the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and caspase-3, culminating in apoptosis[1][8].
-
PI3K/Akt Pathway: In some contexts, like in cardiomyocytes under stress, this compound can activate the pro-survival PI3K/Akt pathway, highlighting its cell-type-specific effects[1][8].
Q3: How does this compound affect non-cancerous cell lines?
A3: this compound has shown protective effects in certain non-cancerous cells. For example, in H9c2 cardiomyocytes, it protects against hypoxia/reoxygenation-induced injury and apoptosis[1][8]. This suggests a potential for selective cytotoxicity towards cancer cells, although more research is needed to confirm this across a broader range of normal cell lines.
Q4: What is the optimal concentration range to use for this compound in cytotoxicity assays?
A4: The optimal concentration range will vary depending on the cell line. Based on the limited available data, a starting range of 1-100 µM is recommended for initial screening experiments. A dose-response curve should be generated to determine the IC50 value for each specific cell line.
Q5: How should I prepare my this compound stock solution?
A5: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of your experiments and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Key signaling pathways modulated by this compound in cytotoxicity.
References
- 1. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Mechanism of Ferroptosis Induction by this compound in Cancer: Insights into the Mitochondrial Dysfunction Mediated by NRF2/xCT/GPX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxic and Anti-Migratory Properties of Caesalpinia sappan and Ficus septica, in Combination with Doxorubicin on 4T1 TNBC Cells with Nephroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. reddit.com [reddit.com]
- 8. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K-Akt-Gsk-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Sappanone A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sappanone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound?
A1: this compound, a homoisoflavonoid from the heartwood of Caesalpinia sappan L., exhibits poor oral bioavailability primarily due to its low aqueous solubility and potential for significant first-pass metabolism in the liver.[1] Like other phytochemicals such as silymarin and curcumin, these factors can limit its systemic exposure and therapeutic efficacy when administered orally.[1]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its dissolution rate and protect it from degradation in the gastrointestinal tract.
-
Liposomal formulations: Liposomes can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing the absorption of this compound.
-
Cyclodextrin inclusion complexes: Forming a complex with cyclodextrins can increase the aqueous solubility of this compound.
-
Self-emulsifying drug delivery systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions in the GI tract, improving the solubilization and absorption of lipophilic drugs.[2][3]
Q3: How can I quantify the concentration of this compound in biological samples to assess bioavailability?
A3: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and reliable method for quantifying this compound in biological matrices like plasma.[4] A validated HPLC-MS/MS method offers high sensitivity and selectivity for accurate pharmacokinetic studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Entrapment Efficiency of this compound in Solid Lipid Nanoparticles (SLNs)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids (e.g., glyceryl monostearate, stearic acid) to find one with better solubilizing capacity for this compound. Consider slightly heating the lipid to increase solubility during formulation. |
| Drug expulsion during lipid crystallization. | Optimize the cooling process. A rapid cooling (shock cooling) can sometimes lead to less ordered crystal structures, which may retain more drug. |
| Inappropriate surfactant concentration. | Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween 80). Too little surfactant may lead to particle aggregation, while too much can result in drug partitioning to the aqueous phase. |
| High drug loading. | Start with a lower drug-to-lipid ratio and gradually increase it to find the optimal loading capacity without compromising entrapment efficiency. |
Issue 2: Inconsistent Particle Size in Liposomal Formulations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient homogenization or sonication. | Ensure the energy input during homogenization or sonication is sufficient and consistent. Optimize the duration and power of sonication. |
| Lipid composition. | The choice of phospholipids and cholesterol can affect the rigidity and stability of the liposomal membrane. Experiment with different lipid ratios. |
| Aggregation over time. | Check the zeta potential of the formulation. A zeta potential of at least ±30 mV is generally considered stable. If needed, incorporate charged lipids or a stabilizer. Store liposomal suspensions at an appropriate temperature (usually 4°C). |
| Extrusion issues. | If using an extruder, ensure the membrane pore size is appropriate and that the extrusion is performed at a suitable temperature (above the phase transition temperature of the lipids). |
Issue 3: Low In Vitro Dissolution Rate of this compound from Formulations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Strong drug-matrix interactions. | In SLNs or solid dispersions, strong interactions may hinder drug release. Try incorporating a release enhancer or using a more hydrophilic carrier. |
| Incomplete amorphization in solid dispersions. | Verify the amorphous state of this compound in the formulation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). |
| Inadequate wetting of the formulation. | For solid formulations, ensure the dissolution medium effectively wets the particles. The inclusion of a surfactant in the dissolution medium might be necessary. |
Experimental Protocols
Below are detailed methodologies for key experiments related to improving this compound bioavailability.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Poloxamer 188
-
Deionized water
Procedure:
-
Preparation of the lipid phase: Weigh 200 mg of GMS and 20 mg of this compound. Heat the mixture to 75°C (above the melting point of GMS) in a water bath until a clear, homogenous lipid melt is obtained.
-
Preparation of the aqueous phase: Dissolve 200 mg of Poloxamer 188 in 40 mL of deionized water and heat to 75°C.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to probe sonication (e.g., 200 W) for 10 minutes in an ice bath to reduce the particle size and form a nanoemulsion.
-
Cooling and SLN formation: Allow the nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid nanoparticles.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Quantitative Data Example:
| Formulation Code | This compound (mg) | GMS (mg) | Poloxamer 188 (mg) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SA-SLN-1 | 20 | 200 | 200 | 185.3 ± 5.2 | 0.21 ± 0.03 | -28.5 ± 2.1 | 85.7 ± 4.3 |
| SA-SLN-2 | 30 | 200 | 200 | 192.1 ± 6.8 | 0.25 ± 0.04 | -26.9 ± 2.5 | 81.2 ± 5.1 |
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of this compound from an SLN formulation versus a free this compound suspension.
Animals: Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Fasting: Fast the rats overnight (12 hours) with free access to water before drug administration.
-
Dosing: Divide the rats into two groups (n=6 per group).
-
Group 1 (Control): Administer a suspension of free this compound (e.g., in 0.5% carboxymethyl cellulose) orally at a dose of 50 mg/kg.
-
Group 2 (Test): Administer the this compound-loaded SLN formulation orally at a dose of 50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Quantitative Data Example:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 152 ± 28 | 2.0 ± 0.5 | 895 ± 112 | 100 |
| SA-SLN-1 | 588 ± 75 | 4.0 ± 0.8 | 4250 ± 530 | 474.8 |
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and Nrf2 pathways.[3][4]
Experimental Workflow for Bioavailability Studies
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study to evaluate the bioavailability of a this compound formulation.
Logical Relationship of Formulation Strategies
This diagram illustrates the logical approach to selecting a formulation strategy based on the physicochemical properties of this compound.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi-res.com [mdpi-res.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
Technical Support Center: Method Validation for Sappanone A Quantification
Welcome to the technical support center for the analytical method validation of Sappanone A. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating a UPLC-MS/MS method for this compound quantification?
A bioanalytical method validation ensures the reliability and consistency of the data.[1] Key parameters include accuracy, precision, specificity, sensitivity, reproducibility, and stability.[1] Regulatory agencies like the FDA and EMA provide detailed guidelines that should be followed to ensure compliance and the credibility of your results.[1]
The core validation parameters you must assess are:
-
Selectivity and Specificity: The ability to differentiate and quantify this compound without interference from other components in the sample matrix.[1]
-
Linearity: The relationship between the concentration of this compound and the instrument response, which should be linear over a defined range.[2][3]
-
Accuracy and Precision: Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the measurements.[1][3] These should be assessed within a single run (intra-day) and across multiple days (inter-day).[4]
-
Recovery: The efficiency of the extraction process in recovering this compound from the biological matrix.[3][5]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of this compound, which can cause ion suppression or enhancement.[6][7]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[2]
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop storage).[8][9]
Q2: How should I prepare calibration standards and quality control (QC) samples for my validation experiments?
Calibration standards and QC samples are critical for validating a quantitative assay. They should be prepared from a stock solution of known concentration. It is recommended to use a separate stock solution for preparing QCs than the one used for calibration standards to avoid bias.
-
Calibration Curve Standards: Prepare a series of standards by spiking a blank biological matrix with known concentrations of this compound. This typically involves 6-8 non-zero concentration levels covering the expected range of the study samples.[2]
-
Quality Control (QC) Samples: Prepare at least three concentration levels:
Q3: What are common causes of non-linearity in the calibration curve?
If the coefficient of determination (R²) for your calibration curve is below 0.99, investigate the following potential causes:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If this occurs, the upper range of the curve should be narrowed.
-
Matrix Effects: Significant ion suppression or enhancement at different concentration levels can affect linearity.[7]
-
Improper Integration: Ensure that the peak integration parameters are appropriate for all concentration levels.
Q4: What are the acceptance criteria for accuracy and precision?
For bioanalytical method validation, the acceptance criteria for accuracy and precision are generally as follows:
-
Accuracy: The mean value should be within ±15% of the nominal concentration for all QCs, except for the LLOQ, where it should be within ±20%.[8][10]
-
Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.[4][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
| Issue Category | Question | Possible Causes & Solutions |
| Peak Shape | Why are my this compound peaks tailing? | 1. Secondary Silanol Interactions: The stationary phase may have active silanol groups interacting with the analyte. Solution: Use a high-purity silica column or add a mobile phase modifier like triethylamine (TEA). Alternatively, decrease the mobile phase pH to suppress silanol ionization.[11] 2. Column Overload: Injecting too much sample can lead to tailing. Solution: Reduce the injection volume or sample concentration. 3. Column Contamination: Contaminants from the sample matrix can build up at the head of the column. Solution: Use a guard column and appropriate sample cleanup procedures like Solid Phase Extraction (SPE).[12] |
| Why am I seeing split peaks? | 1. Clogged Inlet Frit or Column Void: A blockage at the column inlet or a void in the packing material can distort the sample path. Solution: Replace the column frit or the entire column if a void has formed.[13] 2. Injector Issues: A faulty injector rotor seal can cause sample to be introduced improperly. Solution: Inspect and replace the rotor seal if necessary.[14] 3. Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[15] | |
| Retention Time | Why is the retention time for this compound drifting or shifting? | 1. Mobile Phase Composition Change: Inaccurate mixing or evaporation of the more volatile solvent can alter the mobile phase composition. Solution: Prepare mobile phases gravimetrically for better accuracy and keep solvent bottles capped.[12] 2. Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause shifts. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Temperature Fluctuations: Changes in ambient temperature can affect retention time. Solution: Use a column thermostat to maintain a constant temperature.[12] |
| System Pressure | My system backpressure is abnormally high. What should I check? | 1. Blockage in the System: Particulates from the sample, mobile phase, or pump seals can create a blockage. Solution: Systematically isolate the source of the pressure by removing components in reverse order (column, then tubing, then injector).[13][14] 2. Buffer Precipitation: High organic content in the mobile phase can cause buffers to precipitate. Solution: Ensure buffer solubility in your mobile phase and flush the system with an appropriate solvent (like high aqueous wash) if precipitation is suspected.[13] 3. Column Frit Blockage: The inlet frit of the column is a common site for blockages. Solution: Try back-flushing the column at a low flow rate. If this fails, replace the frit or the column. |
| Baseline & Sensitivity | Why am I experiencing baseline noise or a drifting baseline? | 1. Contaminated Mobile Phase: Impurities in solvents or additives can cause baseline issues, especially in gradient elution. Solution: Use high-purity HPLC or LC-MS grade solvents and reagents.[15] 2. Air Bubbles in the Pump: Air in the pump head can cause pressure fluctuations and a noisy baseline. Solution: Degas the mobile phase thoroughly and prime the pump. 3. Detector Lamp Failure: An aging detector lamp can lead to increased noise. Solution: Check the lamp's energy output and replace it if necessary.[14] |
| I'm seeing "ghost peaks" in my chromatogram. What are they? | 1. Carryover from Previous Injection: Highly retained compounds from a previous sample may elute in a subsequent run. Solution: Increase the run time or add a high-organic wash step at the end of your gradient to elute all components.[14] 2. Contaminated Injection Port or Syringe: Residue in the injector can be introduced with the next sample. Solution: Implement a robust needle wash protocol. |
Quantitative Data Summary
The following tables represent typical data obtained during the validation of a UPLC-MS/MS method for this compound in a biological matrix (e.g., plasma).
Table 1: Linearity of this compound Calibration Curve
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.61 | 104.4 |
| 10.0 | 9.87 | 98.7 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 102.1 | 102.1 |
| 250.0 | 245.8 | 98.3 |
| 500.0 | 490.5 | 98.1 |
| Linear Regression: y = 0.015x + 0.002; R² = 0.998 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 108.5 | 9.8 | 105.2 | 11.5 |
| LQC | 3.0 | 97.6 | 6.5 | 99.8 | 7.2 |
| MQC | 75.0 | 103.2 | 4.1 | 101.7 | 5.8 |
| HQC | 400.0 | 98.9 | 3.5 | 99.5 | 4.3 |
Table 3: Recovery and Matrix Effect of this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery %RSD | Mean Matrix Effect (%) | Matrix Effect %RSD |
| LQC | 3.0 | 88.5 | 5.1 | 94.2 | 6.8 |
| MQC | 75.0 | 91.2 | 4.3 | 96.8 | 4.5 |
| HQC | 400.0 | 90.4 | 3.8 | 95.5 | 5.2 |
Table 4: Stability of this compound in Plasma
| Storage Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC | 3.0 | 2.89 | 96.3 |
| HQC | 400.0 | 390.1 | 97.5 | |
| Short-Term (4h, RT) | LQC | 3.0 | 2.95 | 98.3 |
| HQC | 400.0 | 405.6 | 101.4 | |
| Long-Term (30 days, -80°C) | LQC | 3.0 | 2.91 | 97.0 |
| HQC | 400.0 | 394.8 | 98.7 |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards (CS), and Quality Controls (QC)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solution with 50% methanol (v/v) to achieve concentrations for spiking.
-
Calibration Standards: Spike blank plasma with the appropriate working solutions to obtain final concentrations of 1, 2.5, 10, 50, 100, 250, and 500 ng/mL.
-
QC Samples: Using a separately prepared stock solution, spike blank plasma to obtain final concentrations for LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (75 ng/mL), and HQC (400 ng/mL).
-
Vortex all prepared samples and store at -80°C until analysis.
Protocol 2: Sample Preparation using Protein Precipitation
-
Thaw plasma samples, CS, and QCs on ice.
-
To 50 µL of each sample, add 150 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
Protocol 3: UPLC-MS/MS Method Parameters
-
UPLC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
-
Column Temperature: 40°C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Hypothetical values) this compound: m/z 283.1 → 147.1; IS: m/z (specific to chosen IS).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualized Workflows and Pathways
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices [ouci.dntb.gov.ua]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. realab.ua [realab.ua]
- 14. youtube.com [youtube.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: Sappanone A and N-acetylcysteine in the Mitigation of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sappanone A (SA) and N-acetylcysteine (NAC) in the context of preclinical liver injury models. The information presented herein is collated from various experimental studies to aid researchers in understanding the therapeutic potential and mechanisms of these two compounds. While direct head-to-head comparative studies are limited, this guide synthesizes available data on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Introduction to Liver Injury Models
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development.[1] To study the mechanisms of hepatotoxicity and evaluate potential protective agents, various experimental models are employed. Commonly used in vivo models involve the administration of hepatotoxins such as acetaminophen (APAP) or carbon tetrachloride (CCl4) to rodents. These models aim to replicate the key features of human liver injury, including necrosis, inflammation, and oxidative stress.[1] In vitro models, such as primary hepatocytes and liver cell lines, are also utilized to investigate cellular and molecular mechanisms of liver damage.
Mechanisms of Action: A Tale of Two Antioxidants
Both this compound and N-acetylcysteine exert their hepatoprotective effects primarily through their antioxidant and anti-inflammatory properties, though their specific molecular mechanisms differ.
This compound (SA) , a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan Linn., demonstrates potent anti-inflammatory and antioxidant activities.[2][3] Its protective effects in liver injury are attributed to:
-
Activation of the Nrf2 Pathway: SA promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. This leads to an increase in the synthesis of endogenous antioxidants, most notably glutathione (GSH).[2]
-
Inhibition of Inflammatory Pathways: SA has been shown to suppress inflammatory responses in the liver, potentially by inhibiting signaling pathways such as NF-κB and MAPK.[4][5] It can also modulate macrophage polarization towards an anti-inflammatory M2 phenotype.[3][4]
-
Reduction of Oxidative Stress: By enhancing antioxidant defenses and potentially through direct radical scavenging, SA reduces levels of oxidative stress markers like malondialdehyde (MDA) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD).[3][4]
N-acetylcysteine (NAC) is a well-established antioxidant and the standard clinical antidote for acetaminophen overdose.[6] Its primary mechanisms of action include:
-
Glutathione Precursor: NAC serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[6] By replenishing intracellular GSH stores, NAC enhances the liver's capacity to detoxify reactive metabolites and neutralize reactive oxygen species (ROS).
-
Direct Antioxidant Effects: The thiol group in NAC can directly scavenge free radicals.
-
Anti-inflammatory Action: NAC can modulate inflammatory responses by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from various studies on the effects of this compound and N-acetylcysteine on key markers of liver injury. It is important to note that these data are from different studies with potentially different experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Effects on Liver Injury Markers (ALT and AST)
| Compound | Model | Doses | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | APAP-induced ALI (mice) | 25, 50, 100 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [2] |
| This compound | CCl4-induced liver fibrosis (mice) | 25, 50, 100 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [3] |
| N-acetylcysteine | APAP-induced hepatotoxicity (mice) | 1.25 mmol/kg | Significant reduction | Not specified |
APAP: Acetaminophen; CCl4: Carbon tetrachloride; ALI: Acute Liver Injury; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
Table 2: Effects on Oxidative Stress Markers
| Compound | Model | Doses | Effect on GSH | Effect on MDA | Effect on SOD | Reference |
| This compound | APAP-induced ALI (mice) | 25, 50, 100 mg/kg | Increased synthesis | Reduced levels | Increased activity | [2][4] |
| This compound | CCl4-induced liver fibrosis (mice) | 25, 50, 100 mg/kg | Increased levels | Reduced levels | Increased activity | [3] |
| N-acetylcysteine | APAP-induced hepatotoxicity (mice) | 1.25 mmol/kg | Restored levels | Reduced lipid peroxidation | Not specified |
GSH: Glutathione; MDA: Malondialdehyde; SOD: Superoxide dismutase.
Table 3: Effects on Inflammatory Markers
| Compound | Model | Doses | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Reference |
| This compound | APAP-induced ALI (mice) | 25, 50, 100 mg/kg | Reduced expression | Reduced expression | Not specified | [4] |
| N-acetylcysteine | Various inflammation models | Not specified | Reduced levels | Reduced levels | Reduced levels |
TNF-α: Tumor necrosis factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used in the cited studies.
Acetaminophen (APAP)-Induced Acute Liver Injury in Mice (this compound Study) [2]
-
Animals: Male C57BL/6 mice are commonly used.
-
Pretreatment: Mice are pretreated with this compound (e.g., 25, 50, and 100 mg/kg) via intraperitoneal (i.p.) injection for a specified period, such as seven consecutive days.
-
Induction of Injury: A single dose of APAP (e.g., 300 mg/kg, i.p.) is administered to induce acute liver injury.
-
Sample Collection: At a designated time point after APAP injection (e.g., 12 hours), blood and liver tissue samples are collected for analysis.
-
Biochemical Analysis: Serum levels of ALT and AST are measured to assess liver damage.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination of necrosis and inflammation.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of GSH, MDA, and the activity of antioxidant enzymes like SOD.
-
Inflammatory Markers: Expression of inflammatory cytokines (e.g., TNF-α, IL-1β) in the liver is quantified using methods like qPCR or ELISA.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice (this compound Study) [3]
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis and Treatment: Liver fibrosis is induced by repeated i.p. injections of CCl4 (e.g., for 4 weeks). During the same period, mice are treated with this compound (e.g., 25, 50, and 100 mg/kg, i.p.) on alternate days.
-
Assessment of Liver Injury and Fibrosis: Similar to the APAP model, serum ALT and AST are measured. Fibrosis is assessed by histological staining (e.g., Masson's trichrome or Sirius Red) and by measuring the expression of fibrotic markers like α-SMA and collagen.
-
Oxidative Stress and Inflammation: Markers of oxidative stress and inflammation are analyzed as described in the APAP model.
Acetaminophen (APAP)-Induced Hepatotoxicity in Mice (N-acetylcysteine Study)
-
Animals: Male C57BL/6 mice are fasted overnight.
-
Induction of Injury: A single toxic dose of APAP (e.g., 250 mg/kg, i.p.) is administered.
-
Treatment: One hour after APAP administration, mice are treated with an equimolar dose of NAC (e.g., 1.25 mmol/kg, i.p.).
-
Evaluation of Hepatotoxicity: At a specific time point (e.g., 4 hours after APAP), hepatotoxicity is evaluated by measuring liver to body weight ratios, serum ALT levels, and histological examination for centrilobular necrosis.
-
Biochemical Analysis: Liver tissue is analyzed for total hepatic GSH levels and markers of lipid peroxidation.
Experimental Workflow Diagram
Conclusion
Both this compound and N-acetylcysteine demonstrate significant hepatoprotective effects in preclinical models of liver injury, primarily through their antioxidant and anti-inflammatory properties. NAC is a well-established glutathione precursor, crucial for detoxifying reactive metabolites, particularly in acetaminophen overdose. This compound, a promising natural compound, appears to act upstream by activating the Nrf2 pathway, leading to a broad-spectrum antioxidant response, in addition to its anti-inflammatory effects.
While the available data suggest that both compounds are effective, the lack of direct comparative studies makes it difficult to definitively state which is superior. The choice between these agents for further research and development may depend on the specific context of liver injury, the desired therapeutic window, and the underlying mechanisms to be targeted. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy and to elucidate their full therapeutic potential.
References
- 1. Role of N-acetylcysteine in non-acetaminophen-related acute liver failure: an updated meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of S-Adenosyl-L-methionine and N-acetylcysteine protective effects on acetaminophen hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sappanone A and Roflumilast as PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sappanone A, a natural compound, and roflumilast, a well-established synthetic drug, both of which function as inhibitors of phosphodiesterase 4 (PDE4). This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and potential therapeutic applications.
Executive Summary
This compound, a homoisoflavanone derived from the heartwood of Caesalpinia sappan, has been identified as a natural inhibitor of phosphodiesterase 4 (PDE4) with additional antioxidant properties.[1][2] Roflumilast is a potent, selective, second-generation PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[3][4][5][6] This guide will delve into a comparative analysis of their PDE4 inhibitory activity, anti-inflammatory effects, and other notable pharmacological properties based on available preclinical data.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the 50% inhibitory concentration (IC50) for pure this compound against PDE4 is not available in the reviewed literature. However, studies have confirmed that this compound significantly inhibits PDE4 enzyme activity.[1] In contrast, roflumilast has been extensively characterized, demonstrating high potency against various PDE4 subtypes.
| Inhibitor | Target | IC50 (nM) | Reference |
| Roflumilast | PDE4A1 | 0.7 | [7] |
| PDE4A4 | 0.9 | [7] | |
| PDE4B1 | 0.7 | [7] | |
| PDE4B2 | 0.2 | [7] | |
| PDE4B | 0.84 | [3] | |
| PDE4D | 0.68 | [3] | |
| This compound | PDE4 | Not explicitly quantified | [1] |
Mechanism of Action: The PDE4 Signaling Pathway
Both this compound and roflumilast exert their primary anti-inflammatory effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator production and the promotion of anti-inflammatory responses.
Comparative Anti-inflammatory and Antioxidant Effects
In Vitro Studies
| Study Type | Cell Line | Treatment | Key Findings | Reference |
| This compound | RAW264.7 macrophages | LPS-induced inflammation | Reduced production of TNF-α. | [1][2] |
| Mouse lung homogenate | Fe2+-induced oxidative stress | Decreased malondialdehyde (MDA) production. | [1] | |
| DPPH radical scavenging assay | Demonstrated outstanding radical scavenging ability. | [1] | ||
| Roflumilast | Human lung parenchyma | LPS-induced inflammation | Concentration-dependent reduction of TNF-α and chemokines. | [8] |
| Human neutrophils | Inhibits fMLP-induced LTB4 and ROS formation. | [6] | ||
| Dendritic cells | Inhibits LPS-induced TNF-α synthesis. | [6] | ||
| CD4+ T cells | Inhibits proliferation and cytokine release. | [7] |
In Vivo Studies
Both this compound and roflumilast have demonstrated anti-inflammatory effects in animal models of lipopolysaccharide (LPS)-induced acute lung injury (ALI).
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mice (LPS-induced ALI) | 25 mg/kg and 50 mg/kg, i.p., twice daily for 7 days | Significantly reduced levels of TNF-α and total protein in bronchoalveolar lavage fluid (BALF) and myeloperoxidase (MPO) activity in the lung. | [1][2] |
| Roflumilast | Mice (LPS-induced ALI during neutropenia recovery) | Oral administration (dose not specified in snippet) | Attenuated histopathological changes, reduced accumulation of neutrophils, and decreased concentrations of IL-1β, TNF-α, and IL-6 in BALF. | [9][10][11] |
It is important to note that the experimental designs for these in vivo studies differ, precluding a direct comparison of potency. However, both compounds show promise in mitigating LPS-induced lung inflammation.
Experimental Protocols
PDE4 Inhibition Assay (General Protocol)
A common method for determining PDE4 inhibitory activity involves a biochemical assay using purified recombinant human PDE4 enzyme.
The reaction typically involves incubating the PDE4 enzyme with its substrate, cAMP, in the presence of varying concentrations of the inhibitor. The amount of AMP produced is then quantified, often using methods like radioimmunoassay or fluorescence-based assays. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the resulting dose-response curve.[12][13]
In Vivo LPS-Induced Acute Lung Injury Model
This model is widely used to assess the anti-inflammatory properties of compounds in the context of lung inflammation.
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Induction of Injury: A single intratracheal or intraperitoneal injection of LPS is administered to induce acute lung injury.[9][14]
-
Treatment: The test compound (this compound or roflumilast) is administered at various doses and time points (prophylactic or therapeutic) via a specified route (e.g., intraperitoneal or oral).[1][9]
-
Assessment of Inflammation: At a predetermined time point after LPS challenge, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (total and differential cell counts) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.[1][9][14] Lung tissue may also be collected for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[1][14]
Antioxidant Activity Assays for this compound
The antioxidant properties of this compound have been evaluated using various in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured spectrophotometrically as a decrease in absorbance at a specific wavelength.[1][15][16]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[1]
-
Lipid Peroxidation Assay: The inhibitory effect on lipid peroxidation can be determined by measuring the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, often induced by agents like Fe²⁺ in tissue homogenates.[1]
Conclusion
Both this compound and roflumilast are effective inhibitors of the PDE4 enzyme, a key target for anti-inflammatory therapies. Roflumilast is a highly potent and selective synthetic inhibitor with well-defined IC50 values against PDE4 subtypes. This compound, a natural product, also demonstrates significant PDE4 inhibitory activity, although its precise IC50 value for the purified compound requires further investigation.
A key distinguishing feature of this compound is its dual functionality as both a PDE4 inhibitor and an antioxidant. This dual action could be particularly beneficial in inflammatory conditions where oxidative stress plays a significant pathological role.
Further head-to-head comparative studies using standardized protocols are warranted to fully elucidate the relative potency and therapeutic potential of this compound in comparison to established PDE4 inhibitors like roflumilast. The data presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and future directions for these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jurnal.farmasi.umi.ac.id [jurnal.farmasi.umi.ac.id]
- 16. impactfactor.org [impactfactor.org]
A Head-to-Head Battle in Cardioprotection: Sappanone A Versus Curcumin in Heart Injury Models
For researchers and drug development professionals, the quest for effective cardioprotective agents is a continuous endeavor. In this comparison guide, we provide an objective analysis of two promising natural compounds, Sappanone A and curcumin, evaluating their efficacy in preclinical heart injury models. This guide synthesizes available experimental data, details the methodologies of key studies, and visualizes the cellular signaling pathways through which these compounds exert their protective effects.
Executive Summary
Both this compound, a homoisoflavanone from Caesalpinia sappan, and curcumin, the active component of turmeric, have demonstrated significant cardioprotective effects in various heart injury models. They mitigate cardiac damage by targeting critical cellular processes such as oxidative stress, inflammation, and apoptosis. However, emerging evidence suggests potential differences in their potency and mechanisms of action. A direct comparative study indicates that this compound may exhibit higher efficacy than curcumin at the doses tested in a rat model of myocardial ischemia/reperfusion injury. This guide will delve into the quantitative data and experimental frameworks that underpin these findings.
Quantitative Data Comparison
The following tables summarize the key efficacy data for this compound and curcumin from preclinical studies.
Table 1: Efficacy in Ex Vivo Ischemia/Reperfusion (I/R) Injury Model (Langendorff Heart)*
| Parameter | Control (I/R) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) | Reference |
| Myocardial Infarct Size (%) | 52.3 ± 4.7 | 38.6 ± 3.9 | 25.4 ± 3.1 | 26.1 ± 3.5 | [1] |
| CK-MB Release (U/L) | 35.8 ± 3.4 | 28.7 ± 2.9 | 21.5 ± 2.5 | 22.3 ± 2.8 | [1] |
| LDH Release (U/L) | 42.1 ± 4.1 | 33.6 ± 3.5* | 25.8 ± 2.9 | 26.7 ± 3.2 | [1] |
*p<0.05, **p<0.01 vs. Control (I/R). Data from Shi et al., 2020.[1]
Table 2: Efficacy in In Vivo Myocardial Infarction (MI) Model (LAD Ligation)*
| Parameter | MI + Vehicle | MI + Curcumin (25 mg/kg) | MI + this compound (50 mg/kg) | Reference |
| Myocardial Infarct Size (%) | 45.2 ± 3.8 | 38.9 ± 4.2 | 31.5 ± 3.5 | [2] |
| CK-MB (U/L) | 2850 ± 250 | 2400 ± 210 | 1950 ± 180 | [2] |
| LDH (U/L) | 3500 ± 300 | 3100 ± 250 | 2600 ± 220 | [2] |
| LVEF (%) on Day 4 | 55.1 ± 4.5 | 60.2 ± 5.1 | 68.7 ± 5.3 | [2] |
| LVFS (%) on Day 4 | 28.3 ± 3.1 | 31.5 ± 3.6 | 38.4 ± 3.9* | [2] |
*p<0.05 vs. MI + Vehicle. Data from Jo et al., 2020.[2]
Table 3: Efficacy of Curcumin in In Vivo Myocardial I/R Injury Model (LAD Ligation)*
| Parameter | I/R Control | Curcumin (10 mg/kg/d) | Curcumin (20 mg/kg/d) | Curcumin (30 mg/kg/d) | Reference |
| Infarct Size (%) | 49.1 | 35.2 | 26.8 | 18.3 | |
| MDA (nmol/mg protein) | 3.24 ± 0.28 | 2.51 ± 0.21 | 2.15 ± 0.19 | 1.87 ± 0.16 | |
| SOD (U/mg protein) | 28.5 ± 2.5 | 35.8 ± 3.1 | 41.2 ± 3.5 | 45.6 ± 3.9 |
*p<0.05, **p<0.01 vs. I/R Control.
Key Signaling Pathways
The cardioprotective effects of this compound and curcumin are mediated through distinct and overlapping signaling pathways.
This compound Signaling Pathways
This compound exerts its effects primarily through the activation of pro-survival and antioxidant pathways.
Curcumin Signaling Pathway
Curcumin's cardioprotective effects are mediated by a broader range of signaling pathways, with the JAK2/STAT3 pathway being one of the prominent ones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experimental models cited in this guide.
Ex Vivo Langendorff Ischemia/Reperfusion (I/R) Model
This model allows for the study of cardiac function in an isolated heart, free from systemic influences.
Protocol Details:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, and heparin is administered to prevent coagulation.
-
Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: The heart is allowed to stabilize for a period of 15-20 minutes.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a specified duration (e.g., 30-60 minutes).
-
Reperfusion: Perfusion is restored for a longer period (e.g., 60-120 minutes). Test compounds (this compound or curcumin) are typically administered before ischemia or at the onset of reperfusion.
-
Data Acquisition: Hemodynamic parameters (e.g., LVDP, ±dp/dt) are continuously monitored. Coronary effluent is collected to measure enzyme release (CK-MB, LDH). At the end of the experiment, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct size.
In Vivo Myocardial Infarction (MI) Model via LAD Ligation
This model more closely mimics the clinical scenario of a heart attack.
Protocol Details:
-
Animal Preparation: Rats are anesthetized, intubated, and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a specific period (e.g., 45-60 minutes) to induce ischemia, followed by the release of the suture to allow for reperfusion.
-
Treatment: this compound or curcumin is administered, typically via intraperitoneal or oral gavage, at a predetermined time before or after the ischemic event.
-
Post-operative Monitoring and Analysis: Animals are monitored for a set period (e.g., 1 to 4 days). Cardiac function is assessed using echocardiography (measuring LVEF and LVFS). Blood samples are collected to measure cardiac enzymes. Finally, the hearts are harvested for histological analysis and infarct size determination.
In Vitro Hypoxia/Reoxygenation (H/R) Model in H9c2 Cells
This cellular model is used to investigate the direct effects of compounds on cardiomyocytes.
Protocol Details:
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of this compound or curcumin for a specified duration.
-
Hypoxia: The culture medium is replaced with a glucose-free, serum-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for several hours (e.g., 6 hours).
-
Reoxygenation: The hypoxic medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for a period of reoxygenation (e.g., 3 hours).
-
Analysis: Cell viability is assessed (e.g., using CCK-8 assay), and apoptosis is measured (e.g., by flow cytometry). The release of cardiac enzymes into the culture medium is also quantified.
Conclusion
Both this compound and curcumin demonstrate considerable promise as cardioprotective agents. The available data suggests that this compound may be more potent in reducing myocardial infarct size and preserving cardiac function in a head-to-head comparison in a rat MI model.[2] The distinct signaling pathways activated by each compound—PI3K/Akt and Keap1/Nrf2 for this compound, and JAK2/STAT3 among others for curcumin—offer different therapeutic targets.[3][4]
For researchers in drug development, these findings highlight this compound as a particularly strong candidate for further investigation. Future studies should focus on elucidating the full spectrum of its mechanisms of action, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in more complex, clinically relevant animal models of heart disease. The detailed experimental protocols provided in this guide should serve as a valuable resource for designing and executing such studies.
References
- 1. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Left Ventricular Dysfunction in a Rat Myocardial Ischemia Reperfusion Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of curcumin post-treatment against myocardial ischemia and reperfusion by activation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sappanone A and dexamethasone
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic drugs offer distinct advantages and mechanisms of action. This guide provides a detailed, data-driven comparison between Sappanone A, a homoisoflavanone derived from the heartwood of Caesalpinia sappan, and Dexamethasone, a potent synthetic glucocorticoid. This comparison aims to equip researchers, scientists, and drug development professionals with the objective data needed to evaluate their respective therapeutic potential.
Overview and Mechanism of Action
This compound (SA) is a natural product recognized for its significant anti-inflammatory and antioxidant properties.[1] Its mechanism is multifaceted, primarily involving the dual modulation of two key cellular signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[2] It has been shown to inhibit the phosphorylation of the RelA/p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcriptional activity.[2][3] This leads to a downstream reduction in inflammatory mediators.[3]
-
Activation of the Nrf2 Pathway: Uniquely, this compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] Nrf2 is a master regulator of the antioxidant response. By promoting Nrf2's nuclear translocation, SA upregulates the expression of protective antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3] This Nrf2 activation contributes significantly to its anti-inflammatory effects.[3] The activation of Nrf2 by SA has been shown to be mediated through the p38 mitogen-activated protein kinase (MAPK) pathway.[2]
Dexamethasone (Dex) is a potent synthetic member of the glucocorticoid class of steroid drugs.[4] It is a widely used anti-inflammatory and immunosuppressant medication.[5] Its primary mechanism of action is mediated through the glucocorticoid receptor (GR):
-
Glucocorticoid Receptor (GR) Activation: Dexamethasone binds to the GR in the cytoplasm.[6][7] This complex then translocates to the nucleus, where it modulates gene expression in two main ways:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes. A key target is IκBα (the inhibitor of NF-κB), whose increased synthesis traps NF-κB in the cytoplasm, preventing its activation.[8][9][10]
-
Transrepression: The GR complex directly interacts with and inhibits pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1), without binding to DNA.[8][11] This represses the expression of cytokines, chemokines, and adhesion molecules.[4][6]
-
-
Modulation of MAPK Pathways: Dexamethasone also exerts inhibitory effects on the MAPK signaling cascade.[6] It induces the expression of MAPK Phosphatase-1 (MKP-1/DUSP1), a phosphatase that dephosphorylates and inactivates p38 MAPK and JNK, further contributing to its anti-inflammatory effects.[12][13]
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Sappanone A Derivatives Eclipsing Parent Compound in In Vitro Efficacy: A Comparative Guide
For researchers and drug development professionals, a new analysis of experimental data reveals that certain synthetic derivatives of Sappanone A, a natural homoisoflavanone, exhibit significantly enhanced anti-inflammatory and antioxidant properties compared to the parent compound. This guide provides a comprehensive comparison, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways.
A pivotal study by Wang et al. synthesized 27 derivatives of this compound and identified several compounds with superior biological activity.[1][2] Among these, compound 6o emerged as a particularly potent derivative, demonstrating a significant increase in anti-inflammatory effects.[1][2] This guide will delve into the available data comparing these derivatives to the original this compound, offering valuable insights for the development of novel therapeutic agents.
Quantitative Efficacy Comparison: this compound vs. Derivatives
While a comprehensive public database of IC50 values for a wide range of this compound derivatives is not yet available, the existing research provides compelling evidence of the enhanced efficacy of synthetic analogs. The following table summarizes the available quantitative and qualitative data.
| Compound/Derivative | Target/Assay | Efficacy | Source |
| This compound | PDE4 Inhibition | Natural inhibitor with dual anti-inflammatory and antioxidant activities. | [2] |
| TNF-α Production | Inhibition observed in LPS-stimulated RAW264.7 macrophages. | [2] | |
| DPPH Radical Scavenging | Demonstrates antioxidant activity. | [2] | |
| Derivative 6o | TNF-α Production (in vivo) | 54.7% inhibition at 100 mg/kg. | [1][2] |
| Anti-inflammatory Activity | Superior to parent this compound. | [1][2] | |
| Free Radical Scavenging | Better than edaravone. | [1][2] | |
| Other Derivatives (27 total) | Anti-inflammatory Activity | A series of compounds showed superior activity to this compound. | [1][2] |
| Free Radical Scavenging | Better than edaravone. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the efficacy of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Sample preparation: this compound and its derivatives are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Reaction: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Experimental workflow for the DPPH antioxidant assay.
TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay in RAW264.7 Macrophages
This cell-based assay is used to determine the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates RAW264.7 macrophage cells to produce and release TNF-α. The amount of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for a specific period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubated for a further period (e.g., 24 hours). A vehicle control (no compound, with LPS) and a negative control (no compound, no LPS) are included.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculation: The percentage of TNF-α inhibition is calculated, and the IC50 value is determined.
Signaling Pathways
This compound and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles (like this compound), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Activation of the Nrf2 antioxidant pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including TNF-α. This compound has been shown to inhibit this pathway, thereby reducing inflammation.
Inhibition of the NF-κB inflammatory pathway by this compound.
References
Comparative Analysis of Sappanone A's Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant potential of Sappanone A, a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. The antioxidant capacity of this compound is evaluated against established antioxidants: Ascorbic Acid (Vitamin C), Quercetin, and Trolox (a water-soluble analog of Vitamin E). This comparison is supported by available experimental data from in vitro antioxidant assays and an examination of the underlying molecular signaling pathways.
Quantitative Antioxidant Activity
| Antioxidant Assay | This compound (from C. sappan extracts) | Ascorbic Acid (Vitamin C) | Quercetin | Trolox |
| DPPH Radical Scavenging Activity (IC50) | Methanol extract: 63.48 µg/mL[2][3]. Ethyl acetate, methanol, and water extracts showed strong activity comparable to ascorbic acid[4]. | ~5-10 µg/mL | ~2-8 µg/mL | ~3-8 µg/mL[5] |
| ABTS Radical Scavenging Activity (IC50) | Aqueous extract (TEAC): 64.8 ± 4.2 µM/mg[6] | ~2-7 µg/mL | ~1-5 µg/mL | ~2-5 µg/mL[5] |
| Ferric Reducing Antioxidant Power (FRAP) | Aqueous extract: 78.7 ± 2.4 mM Fe²⁺/mg[6] | High reducing power | High reducing power | High reducing power |
Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. The data for C. sappan extracts provide a strong indication of this compound's high antioxidant potential.
Molecular Mechanisms and Signaling Pathways
The antioxidant effects of these compounds are mediated through different molecular mechanisms. This compound and Quercetin are known to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. In contrast, Ascorbic Acid and Trolox primarily act as direct radical scavengers.
This compound and Quercetin: Nrf2 Pathway Activation
This compound and Quercetin exert their antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound and Quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px)[5][7][8][9]. This cascade enhances the cell's endogenous antioxidant defenses.
Caption: Nrf2 Signaling Pathway for this compound and Quercetin.
Ascorbic Acid and Trolox: Direct Radical Scavenging
Ascorbic Acid (Vitamin C) and Trolox are potent direct antioxidants. Their primary mechanism involves donating electrons to neutralize free radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids. Ascorbic acid is a water-soluble antioxidant effective in the cytosol and extracellular fluids, while Trolox, although water-soluble, can also interact with lipid membranes to protect against lipid peroxidation. Their action is direct and does not primarily involve the activation of specific signaling pathways for their antioxidant effect.
Caption: Direct Radical Scavenging Mechanism of Ascorbic Acid and Trolox.
Experimental Protocols
The following are standardized protocols for the in vitro antioxidant assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Experimental Workflow for DPPH Assay.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the antioxidant compound in a suitable solvent.
-
Mix 1.0 mL of the DPPH solution with 1.0 mL of the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of DPPH solution and 1.0 mL of the solvent.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the antioxidant sample to 1.0 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Add 50 µL of the antioxidant sample to 1.5 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM Fe (II) equivalents or in terms of a standard antioxidant like Trolox.
Conclusion
This compound demonstrates significant antioxidant potential, primarily through the activation of the Nrf2 signaling pathway, which upregulates the body's endogenous antioxidant defenses. This mechanism is similar to that of the well-studied flavonoid, Quercetin. While direct quantitative comparisons of isolated this compound with standards like Ascorbic Acid and Trolox are limited, evidence from extracts of its natural source, Caesalpinia sappan, strongly suggests a potent antioxidant activity. Ascorbic Acid and Trolox, in contrast, primarily act as direct radical scavengers. The choice of antioxidant for a specific application will depend on the desired mechanism of action, with this compound and Quercetin offering a pathway-mediated, potentially longer-lasting effect, while Ascorbic Acid and Trolox provide direct and immediate radical scavenging. Further research to determine the specific IC50 values of isolated this compound in various antioxidant assays is warranted to enable a more precise quantitative comparison.
References
- 1. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antioxidant activity of Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
A Comparative Analysis of Sappanone A and Standard-of-Care Therapies for Chronic Obstructive Pulmonary Disease (COPD)
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory condition characterized by persistent airflow limitation and inflammatory responses in the airways and lungs. The pathogenesis of COPD is complex, driven by a vicious cycle of chronic inflammation and oxidative stress, often initiated by exposure to noxious particles or gases, most commonly cigarette smoke.[1][2][3] Standard-of-care (SoC) treatments aim to manage symptoms and reduce the frequency and severity of exacerbations, primarily through bronchodilation and anti-inflammatory actions.[4][5][6] Sappanone A (SA), a homoisoflavanone extracted from the heartwood of Caesalpinia sappan L., has emerged as a promising therapeutic candidate due to its dual anti-inflammatory and antioxidant properties.[1][7] This guide provides an objective comparison of this compound against established COPD therapies, supported by preclinical experimental data.
Mechanism of Action: A Head-to-Head Comparison
The therapeutic approaches for COPD vary significantly in their molecular targets. Standard-of-care drugs typically offer targeted relief of bronchoconstriction or broad anti-inflammatory effects, while this compound presents a multi-faceted mechanism that addresses both inflammation and oxidative stress.
This compound: A Dual-Action Approach
This compound's therapeutic potential in COPD stems from its ability to simultaneously inhibit inflammation and oxidative stress through multiple pathways:[1]
-
Phosphodiesterase 4 (PDE4) Inhibition : SA acts as a natural PDE4 inhibitor.[8][9][10] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators, and promotes smooth muscle relaxation (vasodilation), helping to decrease airway constriction.[8]
-
Nrf2 Pathway Activation : this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][8] This activation, mediated via the p38 MAP kinase pathway, upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD), thereby protecting cells from oxidative damage.[1][7][8]
-
NF-κB Pathway Inhibition : It mitigates the inflammatory response by inhibiting the activation of the NF-κB signaling pathway, which is a key driver in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][11]
Standard-of-Care (SoC) Therapies
Current pharmacological management of COPD relies on several classes of drugs:[4][5]
-
Bronchodilators : These are the cornerstone of COPD therapy.[5][6]
-
Long-Acting β2-Agonists (LABAs) : (e.g., Salmeterol, Formoterol, Indacaterol) They relax airway smooth muscle by stimulating β2-adrenergic receptors, leading to bronchodilation.[5][12]
-
Long-Acting Muscarinic Antagonists (LAMAs) : (e.g., Tiotropium, Glycopyrronium) They block the bronchoconstrictor effects of acetylcholine on M3 muscarinic receptors in the airways.[5][13]
-
-
Inhaled Corticosteroids (ICS) : (e.g., Fluticasone, Budesonide) These are potent anti-inflammatory agents used in combination with long-acting bronchodilators for patients with frequent exacerbations.[4][14][15] They work by suppressing the activation of multiple inflammatory genes. However, their efficacy can be limited in COPD, a condition sometimes described as "corticosteroid-resistant".[16][17]
-
Systemic Therapies : In some cases, oral corticosteroids, antibiotics like macrolides, and selective PDE4 inhibitors (e.g., Roflumilast) are used, particularly for managing acute exacerbations.[15][18]
Quantitative Data Summary: Preclinical Efficacy
The following tables summarize the reported effects of this compound in preclinical models relevant to COPD, juxtaposed with the established roles of standard-of-care treatments.
Table 1: Comparative Anti-Inflammatory Effects
| Parameter | This compound (Preclinical Data) | Inhaled Corticosteroids (ICS) | PDE4 Inhibitors (e.g., Roflumilast) |
|---|---|---|---|
| TNF-α Production | Significantly reduces LPS-induced production in macrophages and lung tissue.[9][10] | Broadly suppresses cytokine production.[17] | Reduces production in inflammatory cells. |
| IL-6 & IL-1β Production | Dose-dependently decreases mRNA levels in lung injury models.[7] | Broadly suppresses cytokine production.[17] | Reduces production in various inflammatory cells. |
| Inflammatory Cell Infiltration | Reduces total protein and MPO activity (a marker of neutrophil infiltration) in bronchoalveolar lavage fluid (BALF).[9][10] | Reduces eosinophil and, to a lesser extent, neutrophil numbers.[17] | Reduces neutrophil and eosinophil counts in sputum. |
| Key Signaling Pathway | Inhibits NF-κB and PDE4 signaling.[7][9] | Inhibits histone acetyltransferases (HATs) and activates histone deacetylase-2 (HDAC2).[16] | Inhibits PDE4, increasing cAMP.[19] |
Table 2: Comparative Antioxidant Effects
| Parameter | This compound (Preclinical Data) | Standard-of-Care Bronchodilators/ICS |
|---|---|---|
| Reactive Oxygen Species (ROS) | Reduces levels in ischemic myocardium models.[1] | Limited direct antioxidant effect. Oxidative stress can reduce ICS efficacy.[2][16] |
| Lipid Peroxidation (MDA) | Reduces Fe2+-induced malondialdehyde (MDA) production in lung homogenate.[9][10] | No direct effect reported. |
| Antioxidant Enzyme Activity | Increases activity of SOD and GSH-Px.[1][7] | No direct effect reported. |
| Key Signaling Pathway | Activates the Nrf2/HO-1 antioxidant response pathway.[1] | Not a primary mechanism. |
Mandatory Visualizations
Signaling Pathways and Experimental Design
// Edges SA -> PDE4 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PDE4 -> cAMP [label="Degrades", dir=none, style=dashed, color="#5F6368", fontcolor="#202124"]; SA -> p38 [label="Activates", color="#34A853", fontcolor="#202124"]; cAMP -> p38 [label="Activates", color="#34A853", fontcolor="#202124"]; p38 -> Nrf2 [label="Activates", color="#34A853", fontcolor="#202124"]; Nrf2 -> ARE [label="Binds", color="#34A853", fontcolor="#202124"]; ARE -> node[label="↑ Antioxidant\nEnzymes (HO-1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] [color="#34A853"];
SA -> IKK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; IKK -> IkB [label="Phosphorylates\n(leading to degradation)", style=dashed, color="#EA4335", fontcolor="#202124"]; NFkB_complex -> IkB [dir=none, style=invis]; IkB -> NFkB [label="Releases", style=dashed, color="#34A853", fontcolor="#202124"]; NFkB -> Inflam_Genes [label="Activates\nTranscription", color="#EA4335", fontcolor="#202124"]; } caption: "Signaling Pathway of this compound in COPD."
Experimental Protocols
The preclinical data for this compound is primarily derived from established models of lung inflammation and injury that mimic key aspects of COPD.
1. In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model is frequently used to investigate the anti-inflammatory and antioxidant effects of novel compounds relevant to COPD.[1][7]
-
Objective : To evaluate the ability of this compound to protect against acute lung inflammation and injury in a living organism.
-
Methodology :
-
Animal Model : BALB/c mice are typically used.
-
Treatment : Mice are pre-treated with this compound (e.g., 25 mg/kg and 50 mg/kg, administered intraperitoneally) or a vehicle control for a set period (e.g., twice daily for 7 days).[9][10] A positive control group, often treated with a corticosteroid like dexamethasone, is included for comparison.[11]
-
Induction of Injury : Lung injury is induced by intratracheal administration of Lipopolysaccharide (LPS), a component of gram-negative bacteria that elicits a strong inflammatory response.
-
Sample Collection : At a specified time post-LPS challenge (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with saline. Lung tissues are also harvested.
-
Analysis :
-
BALF : Analyzed for total protein concentration (a marker of lung permeability) and inflammatory cytokine levels (e.g., TNF-α) using ELISA.[9][10]
-
Lung Tissue : One lobe is fixed for histopathological analysis (H&E staining) to assess cellular infiltration and tissue damage. The remaining tissue is homogenized to measure Myeloperoxidase (MPO) activity (an index of neutrophil accumulation) and markers of oxidative stress (MDA, SOD, GSH-Px).[9][10] Protein expression of key signaling molecules (e.g., NF-κB, Nrf2) is assessed via Western blot.[11]
-
-
2. In Vitro Model: LPS-Stimulated Macrophages
This model assesses the direct anti-inflammatory effects of a compound on key immune cells.
-
Objective : To determine this compound's ability to inhibit the production of pro-inflammatory mediators in macrophages.
-
Methodology :
-
Cell Line : RAW264.7 murine macrophage cell line or human bronchial epithelial cells (BEAS-2B) are used.[9][11]
-
Treatment : Cells are pre-incubated with varying concentrations of this compound before being stimulated with LPS.
-
Analysis : The cell culture supernatant is collected to measure the levels of inflammatory cytokines like TNF-α and IL-6 using ELISA.[9] Cell lysates can be used to analyze the activation of signaling pathways like NF-κB via Western blot.[11]
-
3. In Vitro Antioxidant Assay: Fe2+-Induced MDA Production
This assay measures the ability of a compound to inhibit lipid peroxidation.
-
Objective : To quantify the direct antioxidant activity of this compound.
-
Methodology :
-
Preparation : Mouse lung tissue is homogenized.
-
Reaction : The homogenate is incubated with this compound, followed by the addition of Fe2+ to induce lipid peroxidation.
-
Measurement : The production of malondialdehyde (MDA), a key byproduct of lipid peroxidation, is measured, typically via a colorimetric assay.[9]
-
Conclusion
The current standard of care for COPD effectively manages symptoms, primarily through bronchodilation (LABAs/LAMAs) and, in specific patient populations, broad anti-inflammatory action (ICS).[20][21] However, these treatments do not fully address the underlying cycle of oxidative stress and inflammation that drives disease progression.[2][16]
Preclinical evidence suggests that this compound offers a novel, multi-targeted approach. Its ability to act as both a PDE4 inhibitor and an Nrf2 activator allows it to simultaneously suppress inflammation and bolster the lung's endogenous antioxidant defenses.[1][8] This dual mechanism directly targets the vicious cycle central to COPD pathogenesis.[7] By reducing levels of pro-inflammatory cytokines like TNF-α and oxidative stress markers like MDA, while inhibiting neutrophil infiltration, this compound demonstrates a promising profile.[9][10] While further research, particularly human clinical trials, is necessary to validate these findings, this compound stands as a compelling candidate for a new class of COPD therapeutics that could potentially modify the disease course by addressing its core pathological drivers.
References
- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress in chronic obstructive pulmonary disease: A lung and systemic process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress in COPD: Sources, Markers, and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological management of stable chronic obstructive pulmonary disease | British Columbia Medical Journal [bcmj.org]
- 5. Pharmacological treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Bronchodilators in chronic obstructive pulmonary disease (COPD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of long-acting bronchodilators for COPD - a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medications for COPD | Canadian Lung Association [lung.ca]
- 14. Inhaled corticosteroids in COPD: Benefits and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhaled and Systemic Corticosteroids in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. How inhaled corticosteroids target inflammation in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. copdnewstoday.com [copdnewstoday.com]
- 19. Emerging Anti-Inflammatory COPD Treatments: Potential Cardiovascular Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic Obstructive Pulmonary Disease (COPD) Guidelines: Guidelines Summary, Screening for COPD, Tobacco Cessation Guidelines [emedicine.medscape.com]
- 21. atsjournals.org [atsjournals.org]
The Therapeutic Edge: A Comparative Analysis of Sappanone A and Other Flavonoids
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with a high therapeutic index—a measure of a drug's safety and efficacy—is paramount. In the realm of natural compounds, flavonoids have emerged as promising candidates. This guide provides a comprehensive comparison of the therapeutic index of Sappanone A against other well-studied flavonoids: quercetin, kaempferol, and luteolin, supported by experimental data and detailed methodologies.
Quantitative Comparison of Therapeutic Potential
The therapeutic index (TI) is a critical measure in pharmacology, representing the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a wider margin of safety. While a definitive TI is often context-dependent and varies with the model system and therapeutic indication, we can evaluate the components that contribute to it: in vitro cytotoxicity and in vivo efficacy and toxicity.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity against cancer cell lines. A lower IC50 value indicates greater potency.
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (Ovarian Cancer) | 9.9 ± 1.6 | [1] |
| HEY (Ovarian Cancer) | 12.2 ± 6.5 | [1] | |
| AGS (Gastric Cancer) | 5.3 ± 1.9 | [1] | |
| A549 (Lung Cancer) | 12.3 ± 3.1 | [1] | |
| Quercetin | Various Cancer Cell Lines | 3 - 50 | [2] |
| Kaempferol | CCA (Cholangiocarcinoma) | 30 - 150 | [3] |
| Luteolin | Various Cancer Cell Lines | 3 - 50 | [2] |
| Tu212 (Head and Neck Cancer) | 6.96 | [4] | |
| H292 (Lung Cancer) | 15.56 | [4] |
In Vivo Toxicity and Efficacy
The therapeutic index in vivo is often calculated as the ratio of the 50% lethal dose (LD50) or toxic dose (TD50) to the 50% effective dose (ED50).
| Flavonoid | Animal Model | LD50 / Highest Non-Toxic Dose | Effective Dose Range | Therapeutic Indication | Reference |
| This compound | Mice | Chronic administration of 40 mg/kg showed no apparent harmful effects.[5] | 10 - 100 mg/kg | Anti-inflammatory, Neuroprotection, Cardioprotection, Liver Fibrosis | [5][6][7][8] |
| Quercetin | Mice | Oral LD50: 160 - 3807 mg/kg | 50 - 200 mg/kg (i.p.) | Anticancer | [9][10][11][12] |
| Kaempferol | Nude Mice | No marked changes in body, liver, or spleen weight at therapeutic doses. | 5 - 150 mg/kg | Anticancer, Hepatoprotection | [3][13][14] |
| Luteolin | Mice | Oral TDLO: 20 mg/kg; Intraperitoneal LD50: 180 mg/kg | 10 - 50 mg/kg (oral), 20 - 40 mg/kg/day (i.p.) | Anti-inflammatory, Anticancer | [2][15][16][17] |
TDLO: Lowest published toxic dose i.p.: Intraperitoneal
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of therapeutic indices.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18][19][20][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test flavonoid (e.g., this compound, quercetin, etc.) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy and Toxicity Study: Tumor Xenograft Model
This model is widely used to evaluate the anti-cancer efficacy and systemic toxicity of a compound in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Compound Administration: Randomly assign mice to different treatment groups: vehicle control and various doses of the test flavonoid. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Toxicity Assessment: Monitor the general health of the mice throughout the study, including body weight, food and water intake, and any signs of distress. At the end of the study, collect blood for hematological and biochemical analysis and major organs for histopathological examination to assess systemic toxicity.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy. Analyze the toxicity data to identify any adverse effects and determine the maximum tolerated dose (MTD). The therapeutic index can be estimated by comparing the effective dose with the dose that causes toxicity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways provides insight into their mechanisms of action and potential for targeted therapies.
Caption: Workflow for Therapeutic Index Determination.
This compound Signaling Pathways
This compound has been shown to exert its anti-inflammatory and cytoprotective effects through the modulation of key signaling pathways.
Caption: Key Signaling Pathways of this compound.
Comparative Flavonoid Signaling Pathways
Quercetin, kaempferol, and luteolin share some common signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.
Caption: Comparative Flavonoid Signaling.
Conclusion
This comparative guide highlights the therapeutic potential of this compound in relation to other well-known flavonoids. While direct comparison of a numerical therapeutic index is challenging without standardized head-to-head studies, the available data suggests that this compound possesses a favorable safety profile with potent biological activity at non-toxic concentrations. Its distinct effects on the Nrf2 and PI3K/Akt pathways, in addition to the common flavonoid targets of NF-κB and MAPK, underscore its unique therapeutic potential. Further research focusing on comprehensive in vivo toxicity and efficacy studies will be crucial to definitively establish the therapeutic index of this compound for various clinical applications and to solidify its position as a promising candidate in drug development.
References
- 1. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice [mdpi.com]
- 8. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential toxicity of quercetin: The repression of mitochondrial copy number via decreased POLG expression and excessive TFAM expression in irradiated murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct effects of different doses of kaempferol on D-GalN/LPS-induced ALF depend on the autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Luteolin Inhibits Breast Cancer Development and Progression In Vitro and In Vivo by Suppressing Notch Signaling and Regulating MiRNAs | Cellular Physiology and Biochemistry | Karger Publishers [karger.com]
- 17. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Replicating Key Findings of Sappanone A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the key biological activities of Sappanone A, a homoisoflavanone derived from the heartwood of Caesalpinia sappan L., with other relevant alternatives. It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon the established anti-inflammatory and antioxidant properties of this natural compound. This document summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the primary signaling pathways involved.
Executive Summary
This compound has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory and antioxidant effects. This guide focuses on two of its primary mechanisms of action: the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 antioxidant response pathway. Its performance is compared with the well-established anti-inflammatory corticosteroid, dexamethasone, and the natural antioxidant, resveratrol.
Anti-inflammatory Activity: Comparison with Dexamethasone
This compound exhibits notable anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators. A cornerstone of its mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a standard in vitro model for inflammation research. For comparative purposes, data for dexamethasone, a potent synthetic glucocorticoid, is included where available from relevant studies.
| Compound | Target | Cell Line | IC50 / Inhibition | Source |
| This compound | Nitric Oxide (NO) | RAW264.7 | IC50: ~13.4 µM | [1][2] |
| Prostaglandin E2 (PGE2) | RAW264.7 | Significant inhibition at 10-40 µM | [1][2] | |
| Interleukin-6 (IL-6) | RAW264.7 | Significant inhibition at 10-40 µM | [1][2] | |
| TNF-α | RAW264.7 | Dose-dependent reduction | [3] | |
| Dexamethasone | TNF-α | RAW264.7 | Significant inhibition at 1 µM | [4] |
Note: Direct comparative studies providing IC50 values for this compound and dexamethasone under identical experimental conditions for all markers are limited. The data presented is compiled from multiple sources to provide a general comparison.
Signaling Pathway Visualization
The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Sappanone A in Inflammatory Diseases: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sappanone A's efficacy in various inflammatory disease models, juxtaposed with established alternative treatments. The information is collated from a meta-review of preclinical studies to offer a quantitative and methodological overview for researchers in inflammation and drug discovery.
I. Executive Summary
This compound, a homoisoflavanone extracted from the heartwood of Caesalpinia sappan L., has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic properties in a variety of preclinical models.[1][2][3] Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, including NF-κB, Nrf2, PI3K/AKT, and JAK/STAT, thereby reducing the production of pro-inflammatory mediators.[1][4][5][6] This guide synthesizes the available quantitative data on this compound's efficacy and compares it with conventional anti-inflammatory agents, Dexamethasone and Methotrexate, providing a valuable resource for evaluating its potential as a novel therapeutic candidate.
II. Quantitative Efficacy Analysis
The following tables summarize the quantitative data on the efficacy of this compound in comparison to alternative treatments in various in vitro and in vivo models of inflammation.
Table 1: In Vitro Efficacy of this compound and Alternatives
| Compound | Cell Line | Inflammatory Stimulus | Key Biomarker(s) Inhibited | Concentration/IC50 | Reference |
| This compound | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | NO, PGE2, IL-6, iNOS, COX-2 | 5, 10, 20 µM (Significant Inhibition) | [7] |
| This compound | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent decrease | [5][6] |
| This compound | Osteoarthritis (OA) Chondrocytes | Interleukin-1β (IL-1β) | NO, PGE2, TNF-α, IL-6, IL-8, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 | 5, 10, 20 µM (Significant Inhibition) | [7] |
| Dexamethasone | Human Chondrocytes | Interleukin-1β (IL-1β) | IL-1β and TNF-α mRNA | 10 µM (Positive Control) | |
| Xanthorrhizol (Sesquiterpenoid) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 | IC50 = 0.2 µg/mL | [8] |
| Xanthorrhizol (Sesquiterpenoid) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS | IC50 = 1.0 µg/mL | [8] |
| Kuwanon A (from Morus alba) | Ovine Cells | Arachidonic Acid | COX-2 | IC50 = 14 µM | [9] |
Table 2: In Vivo Efficacy of this compound and Alternatives in Animal Models
| Compound | Animal Model | Disease Induction | Dosage | Key Outcomes | Reference |
| This compound | C57BL/6 Mice | LPS-induced mortality | 50 mg/kg | Protected against mortality | [10] |
| This compound | Rats | Collagen-Induced Arthritis (CIA) | Not specified | Alleviated inflammatory symptoms and bone damage | [5][6] |
| This compound | Mice | LPS-induced Acute Lung Injury (ALI) | 25 and 50 mg/kg, i.p. | Reduced TNF-α and total protein in BALF, and MPO activity in the lung | |
| Dexamethasone | Wistar Rats | Collagen-Induced Arthritis (CIA) | 1 mg/kg, i.p. | Inhibited cartilage degradation, decreased MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5 | [11][12] |
| Methotrexate | DBA/1J Mice | Collagen-Induced Arthritis (CIA) | Not specified | Reduced clinical arthritis and inflammatory edema | [12] |
III. Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways and this compound's points of intervention.
Caption: Signaling pathways modulated by this compound.
IV. Experimental Protocols
Detailed methodologies for key experimental models cited in this guide are provided below.
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW264.7 Macrophages
This protocol is a standard method to screen for the anti-inflammatory potential of compounds.
a. Cell Culture and Seeding:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.[13]
b. Compound Treatment and LPS Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.[13][14]
c. Measurement of Inflammatory Mediators:
-
After an incubation period of 18-24 hours, the cell culture supernatant is collected.
-
The concentration of nitric oxide (NO) is determined using the Griess reagent.[15]
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]
-
Cell lysates can be prepared to measure the protein expression of iNOS and COX-2 via Western blotting.[14]
Caption: Experimental workflow for LPS-stimulated RAW264.7 assay.
In Vivo Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis.
a. Animals:
b. Induction of Arthritis:
-
Bovine type II collagen is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
On day 0, rats are immunized via intradermal injection of the collagen emulsion at the base of the tail.
-
A booster injection with collagen emulsified in IFA is typically administered on day 7.[1][17]
c. Treatment Regimen:
-
Treatment with this compound, Dexamethasone, Methotrexate, or vehicle control is initiated after the onset of arthritis (therapeutic protocol) or at the time of the first immunization (prophylactic protocol).
-
Dosing is typically performed daily or several times a week via oral gavage or intraperitoneal injection for a specified period (e.g., 4 weeks).[11][12]
d. Assessment of Arthritis:
-
The severity of arthritis is evaluated regularly by scoring the clinical signs of inflammation (erythema, swelling) in each paw.
-
Paw swelling is quantified by measuring the paw volume or thickness using a plethysmometer or calipers.[18]
-
At the end of the study, joint tissues are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Serum or plasma samples are collected to measure the levels of inflammatory cytokines and anti-collagen antibodies.[18]
Caption: Experimental workflow for the Collagen-Induced Arthritis model.
V. Comparison with Alternatives
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. In the context of inflammatory arthritis, it effectively reduces joint inflammation and cartilage degradation.[11][12] However, its long-term use is associated with significant side effects.
Methotrexate
Methotrexate is a disease-modifying antirheumatic drug (DMARD) and is a first-line treatment for rheumatoid arthritis.[19] Its mechanism of action involves the inhibition of dihydrofolate reductase, leading to an increase in extracellular adenosine, which has anti-inflammatory properties.[2][4] It also modulates cytokine production and T-cell activation.[2][20] While effective, Methotrexate can have side effects and requires regular monitoring.[19]
VI. Conclusion
The compiled data suggests that this compound is a promising natural compound with potent anti-inflammatory properties, acting through the modulation of key signaling pathways. Its efficacy in preclinical models of inflammatory diseases, such as arthritis and acute lung injury, is comparable to that of established drugs like Dexamethasone. Further research, including more extensive dose-response studies, pharmacokinetic profiling, and long-term safety assessments, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of inflammatory diseases. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.
References
- 1. chondrex.com [chondrex.com]
- 2. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]
- 6. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 12. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis-SciEngine [cdn.sciengine.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 20. Methotrexate - Wikipedia [en.wikipedia.org]
Comparative Transcriptomic Analysis of Sappanone A and Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Inflammatory Compounds at the Transcriptomic Level.
This guide provides a comparative overview of the transcriptomic effects of Sappanone A, a natural homoisoflavanone, against two widely used classes of anti-inflammatory drugs: glucocorticoids (represented by dexamethasone) and non-steroidal anti-inflammatory drugs (NSAIDs), specifically ibuprofen. This analysis is based on published experimental data to aid in understanding their mechanisms of action and to inform future research and drug development.
Executive Summary
Inflammation is a complex biological response, and its therapeutic modulation requires a deep understanding of the molecular pathways involved. This guide delves into the transcriptomic signatures of three distinct anti-inflammatory agents, highlighting their impact on gene expression. This compound emerges as a modulator of the Nrf2 and NF-κB pathways, offering a dual anti-inflammatory and antioxidant effect. Dexamethasone, a potent glucocorticoid, exhibits broad transcriptional regulation, affecting a vast number of genes primarily through the glucocorticoid receptor. Ibuprofen, a classic NSAID, demonstrates a more targeted effect on inflammation-related pathways, particularly in the context of osteoarthritis.
Comparative Data on Gene Expression
The following tables summarize the transcriptomic changes induced by this compound, Dexamethasone, and Ibuprofen based on available research. It is important to note that the data are compiled from different studies and experimental systems, which should be considered when making direct comparisons.
Table 1: Key Upregulated Genes by Anti-Inflammatory Agents
| Gene | Drug | Fold Change/Effect | Cell Type/Model | Reference |
| Heme Oxygenase-1 (HO-1) | This compound | Increased mRNA and protein expression | RAW264.7 murine macrophages | [1] |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | This compound | Increased expression | RAW264.7 murine macrophages | [1] |
| Various Genes | Dexamethasone | 118 upregulated genes (16h), 119 (7d) | Primary human trabecular meshwork cells | [2] |
| Multiple Genes | Dexamethasone | 198 differentially expressed transcripts | Beef cattle skeletal muscle | [3] |
| Anti-inflammatory factors, cell adhesion genes | Ibuprofen | 51 upregulated genes (FC >1.5) | IL-1β-stimulated human OA chondrocytes | [4][5] |
Table 2: Key Downregulated Genes by Anti-Inflammatory Agents
| Gene | Drug | Fold Change/Effect | Cell Type/Model | Reference |
| Inducible nitric oxide synthase (iNOS) | This compound | Downregulated expression | LPS-stimulated RAW264.7 cells | [6] |
| Cyclooxygenase-2 (COX-2) | This compound | Downregulated expression | LPS-stimulated RAW264.7 cells | [6] |
| Interleukin-6 (IL-6) | This compound | Inhibited production and expression | LPS-stimulated RAW264.7 cells | [1] |
| Tumor Necrosis Factor-α (TNF-α) | This compound | Suppressed production | LPS-stimulated RAW264.7 cells | [6] |
| Various Genes | Dexamethasone | 81 downregulated genes (16h), 406 (7d) | Primary human trabecular meshwork cells | [2] |
| Inflammatory mediators | Ibuprofen | 42 downregulated genes (FC >1.5) | IL-1β-stimulated human OA chondrocytes | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these anti-inflammatory agents and a general workflow for transcriptomic analysis.
Figure 1. Signaling Pathway of this compound.
Figure 2. Glucocorticoid (Dexamethasone) Signaling.
Figure 3. General Experimental Workflow for Transcriptomics.
Detailed Experimental Protocols
The methodologies summarized below are based on protocols described in the cited literature. For complete details, please refer to the original publications.
This compound Treatment and Transcriptomic Analysis
-
Cell Line: RAW264.7 murine macrophages.[1]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1][6]
-
RNA Isolation and Sequencing: Total RNA is extracted using a commercial kit (e.g., TRIzol reagent). RNA quality and quantity are assessed, followed by library preparation for RNA sequencing (RNA-Seq).
-
Data Analysis: Sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment. Pathway analysis is then conducted to understand the biological functions of the differentially expressed genes.
Dexamethasone Treatment and Transcriptomic Analysis
-
Cell Line: Primary human trabecular meshwork cells or other relevant cell types.[2]
-
Culture Conditions: Specific media and supplements appropriate for the primary cell type are used.
-
Treatment: Cells are treated with Dexamethasone (e.g., 100 nM) or a vehicle control for different time points (e.g., 16 hours and 7 days).[2]
-
RNA Isolation and Sequencing: Similar to the this compound protocol, total RNA is extracted, and its integrity is verified. Stranded total RNA-Seq libraries are then prepared and sequenced.[7]
-
Data Analysis: A similar bioinformatic pipeline is employed to identify differentially expressed genes and enriched pathways.
Ibuprofen Treatment and Transcriptomic Analysis
-
Cell Source: Primary chondrocytes isolated from cartilage samples of patients with osteoarthritis undergoing knee replacement surgery.[4][5]
-
Culture Conditions: Chondrocytes are cultured in appropriate media, often with FBS.
-
Treatment: Cells are cultured with or without Ibuprofen in the presence or absence of an inflammatory cytokine like Interleukin-1β (IL-1β) to mimic inflammatory conditions.[4][5]
-
RNA Isolation and Sequencing: Total mRNA is isolated and sequenced using RNA-Seq.
-
Data Analysis: Differential gene expression analysis is performed to compare the transcriptomes of chondrocytes under different treatment conditions. Functional analysis, such as Ingenuity Pathway Analysis (IPA), is used to elucidate the effects of ibuprofen on cellular pathways.[4][5]
Conclusion
This comparative guide highlights the distinct transcriptomic signatures of this compound, dexamethasone, and ibuprofen. This compound's mechanism involves the modulation of Nrf2 and NF-κB pathways, suggesting a potential for both anti-inflammatory and antioxidant therapies.[1] Dexamethasone acts as a broad-spectrum anti-inflammatory agent by directly regulating a large number of genes through the glucocorticoid receptor.[8][9] Ibuprofen, under inflammatory conditions, appears to shift the chondrocyte transcriptome towards an anti-inflammatory phenotype.[4][5] The provided data and pathways offer a valuable resource for researchers in the field of inflammation and drug discovery, paving the way for further investigation into the therapeutic potential of these compounds.
References
- 1. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short and long-term effect of dexamethasone on the transcriptome profile of primary human trabecular meshwork cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic analysis of skeletal muscle from beef cattle exposed to illicit schedules containing dexamethasone: identification of new candidate biomarkers and their validation using samples from a field monitoring trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of dexamethasone-induced matrices on the TM transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nascent transcript analysis of glucocorticoid crosstalk with TNF defines primary and cooperative inflammatory repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Sappanone A
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Sappanone A, a homoisoflavone compound utilized for its anti-inflammatory and antioxidant properties. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in the handling area.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C16H12O5 | [1] |
| Molecular Weight | 284.26 g/mol | [1] |
| CAS Number | 102067-84-5 | [1] |
| GHS Hazard Statements | H302, H410 | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Operational and Disposal Plan
This step-by-step guide ensures the safe handling and disposal of this compound waste, minimizing risk and ensuring regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and unused or expired solid this compound must be collected in a dedicated, properly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).[3]
Step 2: Handling of Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Personal Protective Equipment: Responders must wear full PPE, including a suitable respirator.[1]
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place all contaminated materials and absorbents into a designated hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] Collect the decontamination materials as hazardous waste.
Step 3: Disposal Protocol
-
Prohibition of Drain or Trash Disposal: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[3][4] This is due to its high aquatic toxicity.[1]
-
Approved Waste Disposal Facility: All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]
-
Rinsing of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol, DMSO).[2][5] The rinsate must be collected and disposed of as hazardous waste.[2][6] After triple-rinsing, the container can be managed as non-hazardous waste, and labels should be defaced.[5][6]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.[3]
Experimental Workflow and Signaling Pathway Diagrams
To provide further context for researchers, the following diagrams illustrate the this compound disposal workflow and a key signaling pathway it influences.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|102067-84-5|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Sappanone A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Sappanone A, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
| Hazard Statement | Classification | Precautionary Statement |
| H302 | Harmful if swallowed | P264: Wash skin thoroughly after handling.[1] |
| H410 | Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product.[1] |
| P273: Avoid release to the environment.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be utilized when handling this compound to minimize exposure and ensure personal safety.[1]
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety Goggles | Use safety goggles with side-shields. |
| Hands | Protective Gloves | Impermeable and resistant to the product. |
| Skin & Body | Impervious Clothing | Lab coat or other protective clothing. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area or with appropriate exhaust ventilation.[1] |
Operational and Handling Protocols
Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and the safety of laboratory personnel.
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage Conditions
-
Store in a tightly sealed container.[1]
-
Keep in a cool, well-ventilated place.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency and Disposal Plans
In the event of an emergency or the need for disposal, the following procedures should be followed.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention. If necessary, call a poison center or physician.[1] |
Spill Response
In case of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate personal protective equipment, including respiratory protection, gloves, and safety goggles.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Collect the absorbed material and dispose of it in an approved waste disposal plant.[1]
Caption: Workflow for handling a this compound spill.
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[1] Avoid release to the environment and do not dispose of it with regular trash or into the sewer system.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
